Product packaging for Methyl Vanillate(Cat. No.:CAS No. 3943-74-6)

Methyl Vanillate

カタログ番号: B1676491
CAS番号: 3943-74-6
分子量: 182.17 g/mol
InChIキー: BVWTXUYLKBHMOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl vanillate is a benzoate ester that is the methyl ester of vanillic acid. It has a role as an antioxidant and a plant metabolite. It is a benzoate ester, a member of phenols and an aromatic ether. It is functionally related to a vanillic acid.
This compound has been reported in Rhinacanthus nasutus, Aristolochia kankauensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
isolated from Hovenia dulcis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1676491 Methyl Vanillate CAS No. 3943-74-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 4-hydroxy-3-methoxybenzoate
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InChI

InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3
Source PubChem
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InChI Key

BVWTXUYLKBHMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID5074345
Record name Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester
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Molecular Weight

182.17 g/mol
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CAS No.

3943-74-6
Record name Methyl vanillate
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Foundational & Exploratory

Methyl Vanillate: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vanillate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its known biological functions. Quantitative data on extraction yields are presented for comparative analysis. Furthermore, this document elucidates the molecular mechanism of action of this compound, with a particular focus on its role as an activator of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes, including osteoblast differentiation.

Natural Sources of this compound

This compound is found in a variety of plant species and is also a product of microbial metabolism. Its natural occurrences are diverse, ranging from orchids to staple food crops.

Plant Sources

This compound has been identified in numerous plant families, with notable concentrations in the following:

  • Orchidaceae: Many species within the orchid family are known to produce this compound as a floral scent compound. This includes a wide range of genera such as Acacallis, Aerangis, and most notably, Vanilla planifolia (vanilla)[1]. In vanilla beans, this compound is one of the many compounds contributing to its complex aroma profile.

  • Poaceae: Oryza sativa L. (rice) is a significant and widely available source of this compound[2][3]. It is present in different parts of the rice plant, including the bran.

  • Acanthaceae: Rhinacanthus nasutus, a plant used in traditional medicine, has been reported to contain this compound[2][4].

  • Aristolochiaceae: The compound has also been identified in Aristolochia kankauensis[2][4].

  • Solanaceae: this compound glucoside has been isolated from Lycium schweinfurthii[2].

  • Hovenia dulcis: This plant is another documented source of this compound[5].

Microbial Sources

Certain microorganisms are capable of producing this compound as a metabolite:

  • Fungi: Aspergillus niger has been shown to produce vanillic acid, a direct precursor to this compound, during the bioconversion of ferulic acid[6][7]. While direct synthesis of this compound is less documented, the presence of its precursor suggests potential for microbial production.

  • Yeast: Saccharomyces cerevisiae, a widely used yeast in fermentation, lists this compound as a metabolite[4].

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents, followed by chromatographic purification. Modern extraction techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have been shown to improve efficiency.

Extraction Methodologies

2.1.1. Conventional Solvent Extraction

This traditional method involves the use of organic solvents to extract this compound from the plant matrix.

  • Maceration: The plant material is soaked in a solvent for an extended period.

  • Soxhlet Extraction: A continuous extraction process that offers higher efficiency than simple maceration.

2.1.2. Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This method often results in higher yields and reduced extraction times compared to conventional methods.

2.1.3. Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing solvent penetration and mass transfer.

Purification Techniques

Following extraction, the crude extract is typically subjected to one or more chromatographic techniques to isolate and purify this compound.

  • Column Chromatography: A common method for separating compounds based on their differential adsorption to a stationary phase.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both purification and quantification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures.

Quantitative Data on Extraction and Isolation

The yield and purity of this compound can vary significantly depending on the natural source and the isolation method employed. The following tables summarize available quantitative data.

Table 1: Comparison of Extraction Methods for Vanillin from Vanilla planifolia

(Note: Data for vanillin is presented here as a proxy for this compound due to the limited availability of direct comparative studies for this compound. Vanillin is a closely related compound and its extraction behavior can provide valuable insights.)

Extraction MethodSolventExtraction TimeYield (%)Reference
MacerationEthanol/Water24-48 hoursLower than MAE/UAE[7]
Microwave-Assisted Extraction (MAE)Ethanol/Water (72%)60 minutes0.895[8]
Ultrasound-Assisted Extraction (UAE)Ethanol/WaterShorter than macerationLower than MAE[7]
Soxhlet Extraction90% Ethanol16 hours0.635[8]

Table 2: Quantification of this compound in Various Natural Sources

Natural SourceMethod of AnalysisReported Concentration/YieldReference
Vanilla planifoliaHPLCVaries, present in extracts[9][10]
Rhinacanthus nasutusGC-MSIdentified in chloroform extract[11]
Aspergillus niger (from pumpkin peels)HPLCVanillin yield of 0.33-0.59 mg/L (precursor)[12][13]

Experimental Protocols

Protocol for Microwave-Assisted Extraction (MAE) of Vanillin and Related Phenolics from Vanilla planifolia

Objective: To extract vanillin and related compounds, including this compound, from vanilla beans using MAE.

Materials:

  • Dried Vanilla planifolia beans, ground to a fine powder.

  • Ethanol (72% v/v in water).

  • Microwave extraction system.

  • Filter paper.

  • Rotary evaporator.

Procedure:

  • Weigh a known amount of powdered vanilla beans (e.g., 1 g).

  • Place the powder in the microwave extraction vessel.

  • Add the 72% ethanol solvent at a solvent-to-material ratio of 30:1 (v/w).

  • Set the microwave power to 480 W and the irradiation time to 60 minutes.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract through filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • The crude extract can then be subjected to HPLC or GC-MS for quantification of this compound.

Protocol for HPLC Quantification of this compound

Objective: To quantify the concentration of this compound in a prepared extract.

Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • This compound analytical standard.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Acetic acid.

  • Syringe filters (0.45 µm).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and acidified water (e.g., 0.2% v/v phosphoric acid or acetic acid). A common ratio is 40:60 (methanol:water)[10]. The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., ambient or 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength to the λmax of this compound (around 254 nm or 280 nm).

    • Inject a fixed volume (e.g., 10 µL) of the standard solutions and the sample solution.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathway

This compound has been shown to activate the canonical Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including osteoblast differentiation and bone formation.

Activation of the Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) family receptor and its co-receptor, LRP5 or LRP6[1][4][14]. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation[14].

This compound is thought to act as a small molecule activator of this pathway. Its activation leads to the inhibition of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus[3]. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes[15][16].

Downstream Targets and Effects in Osteoblasts

In osteoblasts, the activation of the Wnt/β-catenin pathway by this compound leads to the upregulation of key transcription factors and markers of osteoblast differentiation:

  • Runx2 and Osterix: These are master transcription factors essential for osteoblast differentiation[15]. Their expression is promoted by β-catenin.

  • Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, the expression of which is upregulated by Wnt/β-catenin signaling[1][2][4].

  • Axin2: A well-established target gene of the Wnt/β-catenin pathway, which is involved in a negative feedback loop[15][16].

The culmination of these events is the promotion of osteoblast maturation and bone formation.

Visualization of the Wnt/β-catenin Signaling Pathway

The following diagram illustrates the activation of the Wnt/β-catenin signaling pathway by this compound.

Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Frizzled Frizzled This compound->Frizzled Activates Wnt Wnt Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Destruction_Complex Destruction Complex Axin APC GSK3β CK1α Dsh->Destruction_Complex Inhibits beta_catenin_p β-catenin-P Destruction_Complex->beta_catenin_p Phosphorylates Proteasome Proteasome beta_catenin_p->Proteasome Degradation beta_catenin β-catenin beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Target_Genes Target Genes (Runx2, Osterix, ALP, Axin2) TCF_LEF->Target_Genes Activates Transcription

Caption: Activation of the Wnt/β-catenin pathway by this compound.
Experimental Workflow for Studying this compound's Effect on Osteoblasts

The following diagram outlines a typical experimental workflow to investigate the pro-osteogenic effects of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Outcome Culture_Osteoblasts Culture Osteoblast Precursor Cells Treat_MV Treat with this compound Culture_Osteoblasts->Treat_MV ALP_Assay Alkaline Phosphatase (ALP) Assay Treat_MV->ALP_Assay qPCR qPCR for Gene Expression (Runx2, Osterix, Axin2) Treat_MV->qPCR Western_Blot Western Blot for β-catenin (Cytoplasmic vs. Nuclear) Treat_MV->Western_Blot Mineralization_Assay Mineralization Assay (Alizarin Red Staining) Treat_MV->Mineralization_Assay Conclusion Conclusion on Pro-Osteogenic Effect of this compound ALP_Assay->Conclusion qPCR->Conclusion Western_Blot->Conclusion Mineralization_Assay->Conclusion

Caption: Workflow for assessing this compound's osteogenic activity.

Conclusion

This compound is a naturally occurring compound with significant potential in the fields of pharmacology and drug development. Its presence in a range of accessible natural sources, coupled with the development of efficient isolation techniques, makes it a viable candidate for further research. The elucidation of its mechanism of action via the Wnt/β-catenin signaling pathway provides a solid foundation for exploring its therapeutic applications, particularly in the context of bone regeneration and diseases characterized by impaired osteoblast function. This guide serves as a comprehensive resource for researchers seeking to investigate and harness the properties of this promising natural product.

References

In Vitro Antioxidant Properties of Methyl Vanillate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate, a naturally occurring phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. As a derivative of vanillic acid, this compound's chemical structure, characterized by a hydroxyl group and a methoxy group on the benzene ring, suggests its capacity to act as a free radical scavenger. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, providing a comparative overview of its efficacy in different radical scavenging and reducing power assays.

AssayTest SystemResultReference(s)
DPPH Radical Scavenging Assay Chemical (DPPH radical)EC50: 33.8 µmol L⁻¹[1]
FRAP (Ferric Reducing Antioxidant Power) Assay Chemical (Fe³⁺ reduction)Slope: 6.7 × 10⁻⁴[1]
Peroxyl Radical Scavenging Assay Chemical (Pyranine assay)Slope: 3.0 × 10⁻³[1]
ABTS Radical Scavenging Assay Chemical (ABTS radical)Stronger activity than Trolox[2]
ORAC (Oxygen Radical Absorbance Capacity) Assay Chemical (Peroxyl radicals)Much stronger activity than Trolox[2]
Oxidative Hemolysis Inhibition Assay (OxHLIA) Erythrocyte membraneMuch stronger activity than Trolox[2]

Note: Quantitative data for ABTS, ORAC, hydroxyl radical scavenging, superoxide radical scavenging, and specific enzyme activity assays for this compound are not consistently available in the reviewed literature. The provided information for ABTS, ORAC, and OxHLIA is qualitative based on comparative statements in the cited study.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Keep the solution in the dark as it is light-sensitive.

  • Sample Preparation:

    • Dissolve this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the this compound solution (or standard/blank).

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer: Prepare a 300 mM acetate buffer with a pH of 3.6.

    • TPTZ Solution: Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride Solution: Prepare a 20 mM solution of FeCl₃·6H₂O in distilled water.

    • FRAP Reagent: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation:

    • Prepare solutions of this compound and a standard (e.g., FeSO₄ or Trolox) at various concentrations.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a tube or well.

    • Add a larger volume of the pre-warmed FRAP reagent and mix thoroughly.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is often expressed as Fe²⁺ equivalents or Trolox equivalents.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant to its colorless neutral form is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

    • Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare various concentrations of this compound and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a cuvette or well of a microplate.

    • Add a larger volume of the diluted ABTS•⁺ solution and mix.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Experimental and Signaling Pathway Diagrams

To visualize the experimental workflows and potential signaling pathways involved in the antioxidant action of this compound, the following diagrams are provided in Graphviz DOT language.

experimental_workflow_antioxidant_assays General Experimental Workflow for In Vitro Antioxidant Assays cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent Prepare Radical/Oxidant Solution (e.g., DPPH, ABTS, FRAP reagent) mix Mix Sample/Standard with Reagent Solution reagent->mix sample Prepare this compound and Standard Solutions (various concentrations) sample->mix incubate Incubate at Specific Temperature and Time mix->incubate measure Measure Absorbance/ Fluorescence with Spectrophotometer incubate->measure calculate Calculate % Inhibition/ Scavenging and EC50/ TEAC Values measure->calculate wnt_antioxidant_pathway Hypothetical Interaction of this compound's Antioxidant Activity and Wnt/β-catenin Pathway cluster_wnt_pathway Wnt/β-catenin Signaling MV This compound ROS Reactive Oxygen Species (ROS) MV->ROS Scavenges Wnt Wnt Ligand MV->Wnt Activates* GSK3b GSK-3β MV->GSK3b Indirectly inhibits by reducing ROS ROS->GSK3b Can activate Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh destruction_complex Destruction Complex Dsh->destruction_complex Inhibits APC APC Axin Axin beta_catenin_cyto β-catenin (Cytoplasm) destruction_complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF target_genes Target Gene Expression TCF_LEF->target_genes note *this compound is a known activator of the Wnt/β-catenin pathway, though the direct mechanism of activation is not fully elucidated in the context of its antioxidant properties.

References

Methyl vanillate as a plant metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Methyl Vanillate as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Methyl 4-hydroxy-3-methoxybenzoate), a benzoate ester of vanillic acid, is a naturally occurring phenolic compound found in a variety of plant species.[1] As a plant metabolite, it plays roles in fragrance, defense, and allelopathy.[2][3] Beyond its botanical functions, this compound has garnered significant interest from the scientific community for its diverse and promising pharmacological activities. These include potent anticancer, bone-regenerative, antioxidant, and antimicrobial properties.[4][5][6] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, occurrence, and biological activities. It includes structured quantitative data, detailed experimental protocols for its study, and visual diagrams of key signaling pathways and workflows to support further research and development.

Chemical Profile and Occurrence

This compound (C₉H₁₀O₄) is an aromatic ether and a member of the phenols class.[1] It is functionally related to vanillic acid, from which it is derived.[1][7] Its presence is documented across a range of plant species where it contributes to the plant's chemical profile and interacts with the environment.

Table 1: Occurrence and Concentration of this compound in Various Plants

Plant SpeciesFamilyPart/SourceConcentrationReference(s)
Hovenia dulcisRhamnaceaeFruit/ExtractNot specified[8]
Oryza sativaPoaceaeNot specifiedNot specified[4]
Vanilla planifoliaOrchidaceaeCured PodsNot specified[2][9]
Rhinacanthus nasutusAcanthaceaeNot specifiedReported[1]
Aristolochia kankauensisAristolochiaceaeNot specifiedReported[1]
Rubus chamaemorusRosaceaeCloudberry Fruit0.05 mg/kg[2]
Vitis viniferaVitaceaeRed Wineup to 214 mg/kg[2]
Illicium burmanicumSchisandraceaeNot specifiedReported[2]

Note: A study utilizing UPLC-MS/MS to quantify this compound in 24 commercial Thai rice cultivars did not detect the compound above the limit of detection of 5.0 mg/kg.[10]

Biosynthesis Pathway

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway culminates in the formation of vanillic acid, which is then esterified to yield this compound.

The process begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into p-coumaric acid, a key intermediate. From here, pathways diverge but generally lead to ferulic acid and caffeic acid.[11] Vanillic acid can be produced from these precursors.[11] The final, critical step is the methylation of the carboxylic acid group of vanillic acid, catalyzed by a methyltransferase enzyme, to form this compound.[12][13]

G Phe Phenylalanine pCoumaric p-Coumaric Acid Phe->pCoumaric Phenylpropanoid Pathway Caffeic Caffeic Acid pCoumaric->Caffeic Ferulic Ferulic Acid pCoumaric->Ferulic Vanillic_Acid Vanillic Acid Caffeic->Vanillic_Acid Vanillin Vanillin Ferulic->Vanillin Vanillin->Vanillic_Acid Oxidation Methyl_Vanillate This compound Vanillic_Acid->Methyl_Vanillate Methylation (Methyltransferase)

Simplified biosynthetic pathway of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities with significant therapeutic potential. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Bone Formation: Wnt/β-catenin Pathway Activation

Studies have shown that this compound, as a component of Hovenia dulcis and Oryza sativa, acts as an activator of the Wnt/β-catenin signaling pathway.[4][8] This pathway is crucial for osteoblast differentiation and bone formation. By activating this pathway, this compound promotes the expression and nuclear translocation of β-catenin in osteoblasts, leading to an increase in alkaline phosphatase (ALP) activity, a key marker of bone formation.[4] This suggests its potential as a therapeutic agent for bone-related disorders.

G MV This compound Wnt Wnt Signaling Activation MV->Wnt Activates BetaCatenin_S β-catenin (Stable) Wnt->BetaCatenin_S BetaCatenin_N β-catenin (Nuclear) BetaCatenin_S->BetaCatenin_N Translocation TCF_LEF TCF/LEF BetaCatenin_N->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Promotes Bone Increased Bone Mass TargetGenes->Bone

This compound activation of the Wnt/β-catenin pathway.
Anticancer Activity: Inhibition of ZEB2/Snail Pathway

In the context of ovarian cancer, this compound has demonstrated significant inhibitory effects on cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).[5] The mechanism involves the downregulation of the ZEB2/Snail signaling pathway. By inhibiting the transcription factors ZEB2 and Snail, this compound leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker vimentin. This reversal of EMT, along with inhibition of cytoskeletal F-actin assembly, hinders the metastatic potential of cancer cells, highlighting its promise as an anticancer agent.[5]

G MV This compound ZEB2_Snail ZEB2 / Snail Expression MV->ZEB2_Snail Inhibits EMT Epithelial-Mesenchymal Transition (EMT) ZEB2_Snail->EMT Promotes Ecad E-cadherin (Epithelial Marker) ZEB2_Snail->Ecad Represses Vim Vimentin (Mesenchymal Marker) ZEB2_Snail->Vim Induces Migration Cell Proliferation & Migration EMT->Migration Leads to

Inhibition of the ZEB2/Snail pathway by this compound.
Antimicrobial and Antioxidant Activity

This compound and its parent compound, vanillin, are known to possess antimicrobial properties against a range of microorganisms, including bacteria and fungi.[14][15] The mode of action for the related compound vanillin is primarily on the cell membrane, causing dissipation of ion gradients and inhibition of respiration.[16] Furthermore, this compound is recognized for its role as an antioxidant.[1]

Table 2: Antimicrobial Activity of Vanillin (Related Compound)

MicroorganismAssayConcentration (MIC*)Concentration (MBC**)Reference(s)
Escherichia coliBroth Microdilution1.25 mg/mL5 - 10 mg/mL[17]
Salmonella spp.Broth Microdilution1.25 - 2.5 mg/mL5 - 10 mg/mL[17]
Staphylococcus aureus (MDR)Broth Microdilution2.5 mg/mL5 - 10 mg/mL[17]
Listeria monocytogenesBroth Microdilution3002 ppm (≈3 mg/mL)>6000 ppm[18]
Escherichia coli O157:H7Broth Microdilution2795 ppm (≈2.8 mg/mL)>6000 ppm[18]

*MIC: Minimum Inhibitory Concentration, *MBC: Minimum Bactericidal Concentration. Data for the closely related compound vanillin is presented due to the scarcity of specific MIC/MBC values for this compound in the reviewed literature.

Experimental Protocols

Extraction and Quantification Workflow

The study of this compound from plant sources requires robust methods for extraction, isolation, and quantification. A general workflow combines liquid-liquid extraction with advanced chromatographic techniques.

G cluster_extraction Extraction & Purification cluster_analysis Analysis Plant Plant Material (e.g., ground seeds, leaves) Solvent Solvent Extraction (e.g., Ethanol) Plant->Solvent Crude Crude Extract Solvent->Crude LLE Liquid-Liquid Extraction (pH adjusted) Crude->LLE Organic Organic Phase (contains this compound) LLE->Organic Purified Purified Fraction Organic->Purified Evaporation & Reconstitution UPLC UPLC-MS/MS Analysis Purified->UPLC Quant Quantification UPLC->Quant ID Identification UPLC->ID

References

An In-Depth Technical Guide to the Synthesis of Methyl Vanillate from Vanillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate, the methyl ester of vanillic acid, is a valuable compound in the pharmaceutical, flavor, and fragrance industries. Its synthesis from vanillic acid, a readily available bio-based platform chemical derivable from lignin, is a key process for the production of various fine chemicals and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic routes for converting vanillic acid to this compound, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the underlying chemical transformations and workflows.

Core Synthetic Methodologies

The synthesis of this compound from vanillic acid is predominantly achieved through two principal methods: Fischer-Speier esterification and methylation using diazomethane. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, safety, and scalability.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely employed acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of this compound synthesis, vanillic acid is reacted with methanol in the presence of a strong acid catalyst.

Reaction Pathway:

Fischer_Esterification vanillic_acid Vanillic Acid protonated_carbonyl Protonated Carbonyl Intermediate vanillic_acid->protonated_carbonyl + H⁺ methanol Methanol tetrahedral_intermediate Tetrahedral Intermediate methanol->tetrahedral_intermediate acid_catalyst Acid Catalyst (H₂SO₄ or p-TsOH) protonated_carbonyl->tetrahedral_intermediate + CH₃OH methyl_vanillate This compound tetrahedral_intermediate->methyl_vanillate - H₂O, - H⁺ water Water

Figure 1: Fischer-Speier Esterification Pathway.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester product.

Experimental Protocol: Sulfuric Acid Catalysis

A detailed experimental protocol for the Fischer esterification of a similar phenolic acid, caffeic acid, provides a strong model for the synthesis of this compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: p-Toluenesulfonic Acid Catalysis

An adaptation of a procedure for the esterification of caffeic acid using p-toluenesulfonic acid is presented below.[1]

  • Reaction Setup: Combine vanillic acid, a significant molar excess of methanol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.

  • Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 4 hours.

  • Work-up: After cooling, evaporate the excess methanol. Dissolve the residue in an appropriate organic solvent and wash with water and brine.

  • Isolation and Purification: Dry the organic phase, remove the solvent, and purify the resulting this compound as described for the sulfuric acid-catalyzed method.

Quantitative Data for Fischer Esterification of a Model Phenolic Acid (Caffeic Acid)

ParameterSulfuric Acid[1]p-Toluenesulfonic Acid[1]
Substrate Caffeic AcidCaffeic Acid
Alcohol MethanolMethanol
Catalyst H₂SO₄p-TsOH
Molar Ratio (Alcohol:Acid) Not specified20:1
Catalyst Loading Catalytic amount8% (w/w of substrate)
Temperature Reflux65 °C
Reaction Time 10 hours4 hours
Yield 71%84%
Methylation with Diazomethane

Diazomethane (CH₂N₂) is a potent and highly reactive methylating agent that readily converts carboxylic acids to their corresponding methyl esters. The reaction is typically fast, clean, and proceeds with minimal side products. However, the hazardous and explosive nature of diazomethane necessitates careful handling and in-situ generation.

Reaction Pathway:

Diazomethane_Methylation vanillic_acid Vanillic Acid carboxylate Vanillate Anion vanillic_acid->carboxylate + CH₂N₂ diazomethane Diazomethane (CH₂N₂) methyl_diazonium Methyldiazonium Ion diazomethane->methyl_diazonium + H⁺ methyl_vanillate This compound carboxylate->methyl_vanillate + CH₃N₂⁺ nitrogen_gas Nitrogen Gas (N₂)

Figure 2: Diazomethane Methylation Pathway.

Experimental Protocol: In-situ Generation and Methylation

The following is a general procedure for the methylation of a carboxylic acid using in-situ generated diazomethane.

  • Diazomethane Generation: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) in a specialized diazomethane generation apparatus. Caution: This step must be performed in a well-ventilated fume hood with appropriate safety precautions due to the toxicity and explosive nature of diazomethane.

  • Reaction: Dissolve vanillic acid in a mixture of diethyl ether and a small amount of methanol. Cool the solution in an ice bath.

  • Addition of Diazomethane: Slowly add the ethereal solution of diazomethane to the vanillic acid solution with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane. The evolution of nitrogen gas will be observed.

  • Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Work-up and Isolation: Remove the solvent under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Green Chemistry Approaches

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. For the esterification of vanillic acid, this includes the use of solid acid catalysts and enzymatic methods.

Solid Acid Catalysts

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia, offer several advantages over traditional homogeneous acid catalysts. They are generally less corrosive, easier to handle, and can be readily separated from the reaction mixture and potentially reused, simplifying the work-up procedure and reducing waste.

Experimental Workflow:

Solid_Acid_Catalysis_Workflow start Start reactants Mix Vanillic Acid, Methanol, and Solid Acid Catalyst start->reactants reaction Heat and Stir (Reflux) reactants->reaction filtration Filter to Remove Catalyst reaction->filtration evaporation Evaporate Excess Methanol filtration->evaporation catalyst_recycle Wash and Dry Catalyst for Reuse filtration->catalyst_recycle product This compound evaporation->product

Figure 3: Solid Acid Catalysis Workflow.

While specific quantitative data for the use of solid acid catalysts in the synthesis of this compound from vanillic acid is not extensively documented in the provided search results, their application in Fischer esterification is a well-established green alternative.

Enzymatic Esterification

Enzymatic catalysis, typically using lipases, presents a highly selective and environmentally benign approach to ester synthesis. These reactions are often performed under mild conditions (lower temperature and neutral pH), which can help to preserve sensitive functional groups in the substrate and product.

Conceptual Experimental Protocol:

  • Reaction Medium: Dissolve vanillic acid and methanol in a suitable organic solvent or a solvent-free system.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature with agitation.

  • Monitoring: Monitor the reaction progress by techniques such as HPLC or GC.

  • Enzyme Removal: After the reaction, the immobilized enzyme can be easily recovered by filtration for reuse.

  • Product Isolation: The product, this compound, can be isolated from the reaction mixture by solvent evaporation and further purification if necessary.

A study on the enzymatic esterification of a related phenolic acid, dihydrocaffeic acid, with an alcohol using Novozym 435 reported a yield of 75% in a hexane/2-butanone mixture.[2] This demonstrates the potential of enzymatic methods for the synthesis of phenolic esters.

Conclusion

The synthesis of this compound from vanillic acid can be effectively achieved through several methodologies. Traditional Fischer esterification using sulfuric acid or p-toluenesulfonic acid offers a reliable and high-yielding route, with p-toluenesulfonic acid potentially providing a higher yield in a shorter reaction time for similar phenolic acids.[1] Methylation with diazomethane provides a clean and high-yielding alternative, though it requires stringent safety precautions. Emerging green chemistry approaches, including the use of solid acid catalysts and enzymatic methods, present promising avenues for more sustainable and environmentally friendly production of this compound. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, considering factors such as scale, cost, safety, and environmental impact. Further research into optimizing green catalytic systems for this specific transformation is warranted to enhance the sustainability of this compound production.

References

Spectral Analysis of Methyl Vanillate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate), a benzoate ester derived from vanillic acid, is a compound of significant interest in the pharmaceutical, food, and fragrance industries.[1][2][3] Its antioxidant properties and role as a plant metabolite underscore the importance of its accurate identification and characterization.[1][2] This technical guide provides a comprehensive overview of the spectral analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for the structural elucidation of this and similar organic compounds.

Spectroscopic Data

The structural characterization of this compound is achieved through the combined application of various spectroscopic techniques. The data presented below has been compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1][4]

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65 - 7.54m2HH-2, H-6 (Aromatic)
6.95 - 6.93d1HH-5 (Aromatic)
6.29bs1H-OH (Phenolic)
3.92s3H-OCH₃ (Methoxy)
3.89s3H-COOCH₃ (Ester)

Data sourced from PubChem CID 19844.[1] Multiplicity: s = singlet, d = doublet, m = multiplet, bs = broad singlet.

Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 22.53 MHz.[1]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
166.98C=O (Ester)
150.23C-4 (Aromatic)
146.35C-3 (Aromatic)
124.29C-1 (Aromatic)
122.35C-6 (Aromatic)
114.24C-5 (Aromatic)
111.98C-2 (Aromatic)
56.15-OCH₃ (Methoxy)
51.94-COOCH₃ (Ester)

Data sourced from PubChem CID 19844.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Description of VibrationFunctional Group
~3400 (broad)O-H stretchPhenol
~3000C-H stretch (aromatic)Aromatic Ring
~2950, ~2850C-H stretch (aliphatic)-OCH₃, -COOCH₃
~1720C=O stretchEster
~1600, ~1510C=C stretchAromatic Ring
~1270, ~1120C-O stretchEster, Ether

Characteristic absorption bands are based on typical ranges for the specified functional groups and may vary slightly based on the specific spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 182.17 g/mol .[1]

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
182Molecular ion [M]⁺
151[M - OCH₃]⁺
123[M - COOCH₃]⁺

Data represents a simplified interpretation of a typical electron ionization (EI) mass spectrum. Fragmentation patterns can vary depending on the ionization method.[1][5][6]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.[8]

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.[8]

  • For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and improve the signal-to-noise ratio.[9]

IR Spectroscopy

Thin Solid Film Method:

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., acetone or methylene chloride).[10]

  • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[10]

  • Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[10]

  • Place the salt plate in the sample holder of the IR spectrometer.

  • Acquire the spectrum.

Attenuated Total Reflectance (ATR) Method:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[11]

  • Acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Introduce a small amount of the this compound sample into the ion source of the mass spectrometer. For volatile solids, this can be done via a direct insertion probe which is heated to vaporize the sample.[5]

Ionization and Analysis:

  • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6][12]

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]

  • A detector records the abundance of each ion, generating the mass spectrum.[12]

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis of an organic compound like this compound, from initial sample preparation to final structure confirmation.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of an Organic Compound A Sample Preparation (Purification & Dissolution) B Mass Spectrometry (MS) - Molecular Weight - Molecular Formula A->B C Infrared (IR) Spectroscopy - Functional Group Identification A->C D 13C NMR Spectroscopy - Carbon Skeleton - Number of Carbons A->D E 1H NMR Spectroscopy - Proton Environments - Connectivity (Coupling) A->E F Data Integration & Interpretation B->F C->F D->F E->F G Proposed Structure F->G H Structure Confirmation (Comparison with literature/database) G->H

References

An In-depth Technical Guide to the Solubility of Methyl Vanillate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl vanillate, a key intermediate in the pharmaceutical and flavor industries. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway information.

Quantitative Solubility of this compound

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data at 25°C.

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
Dimethyl Sulfoxide (DMSO)36197.61[1]
Ethanol36197.61[1]
Water1265.87[1]
Phosphate-Buffered Saline (PBS)210.98[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical and pharmaceutical research. The following are detailed methodologies for two common experimental protocols for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a saturated solution.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached. This may take several hours to days, depending on the solvent and the compound. To confirm equilibrium, samples of the supernatant can be taken at different time points until the concentration of the dissolved solute remains constant.

  • Separation of the Saturated Solution:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the this compound.

    • Once the solvent is completely removed, place the dish or vial in an oven at a temperature slightly above the boiling point of the solvent to ensure all residual solvent is removed.

    • Cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the dish/vial minus the initial mass of the empty dish/vial.

    • Solubility is then calculated by dividing the mass of the dissolved this compound by the volume of the solvent used.

UV-Visible Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of poorly soluble compounds.

Materials:

  • This compound

  • Selected organic solvent

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus

Procedure:

  • Preparation of a Standard Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a graph of absorbance versus concentration to generate a standard calibration curve. The curve should be linear and pass through the origin (or close to it).

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw and filter a sample of the supernatant.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), determine the concentration of the diluted solution.

    • Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent.

Visualization of a Relevant Signaling Pathway

This compound has been identified as an activator of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.

Wnt_Beta_Catenin_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits Beta_Catenin_destruction β-catenin (Destruction Complex) GSK3b->Beta_Catenin_destruction Phosphorylates for degradation APC APC APC->Beta_Catenin_destruction Axin Axin Axin->Beta_Catenin_destruction CK1 CK1 CK1->Beta_Catenin_destruction Beta_Catenin_stable β-catenin (Stabilized) Beta_Catenin_stable->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin_stable->TCF_LEF Binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Methyl_Vanillate This compound Methyl_Vanillate->Beta_Catenin_stable Promotes Stabilization

Caption: Wnt/β-catenin signaling pathway activated by this compound.

References

The Biological Role of Methyl Vanillate in Hovenia dulcis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Hovenia dulcis, commonly known as the Oriental raisin tree, has a long history of use in traditional medicine for treating liver diseases, alcohol intoxication, and other ailments.[1] Modern phytochemical analysis has identified numerous bioactive compounds within this plant, with methyl vanillate emerging as a molecule of significant interest. This technical guide provides an in-depth review of the current scientific understanding of the biological roles of this compound derived from Hovenia dulcis. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The primary activities of this compound discussed herein are its potent activation of the Wnt/β-catenin signaling pathway, leading to osteogenesis, and its anti-inflammatory effects mediated through the inhibition of the MAPK signaling pathway.

Introduction

This compound is a phenolic compound and a benzoate ester, identified as one of the active ingredients in Hovenia dulcis.[2] Its therapeutic potential is being increasingly recognized, particularly in the fields of bone regeneration and inflammatory diseases. This document synthesizes the available preclinical data to serve as a foundational resource for further research and development.

Role in Osteogenesis via Wnt/β-Catenin Pathway Activation

A significant body of evidence points to this compound as a potent activator of the Wnt/β-catenin signaling pathway, a critical pathway in osteoblast differentiation and bone formation.[3][4] This makes it a promising candidate for the development of anabolic agents for treating osteoporosis.[3][5]

Quantitative Data: Wnt/β-Catenin Activation and Osteoblast Differentiation

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on the Wnt/β-catenin pathway and osteoblastogenesis.

Assay Cell Line Treatment Concentration Result Reference
TOPflash Reporter AssayHEK293This compound20 µM~2.5-fold increase in luciferase activity[3]
Osteoblast Differentiation Marker mRNA Expression Primary Mouse Calvarial Osteoblasts This compound Concentration Fold Change vs. Control Reference
RUNX2100 µM~2.0[6]
ALP100 µM~2.5[6]
OCN100 µM~3.0[6]
Alkaline Phosphatase (ALP) Activity Primary Mouse Calvarial Osteoblasts This compound Concentration Fold Change vs. Control Reference
10 µM~1.5[5]
50 µM~2.0[5]
100 µM~2.5[5]

Signaling Pathway Diagram: Wnt/β-Catenin Activation

Wnt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Wnt Signaling Wnt/β-catenin Pathway Activation This compound->Wnt Signaling Activates β-catenin Stabilization β-catenin Stabilization and Accumulation Wnt Signaling->β-catenin Stabilization β-catenin Translocation Nuclear Translocation of β-catenin β-catenin Stabilization->β-catenin Translocation TCF/LEF TCF/LEF Transcription Factors β-catenin Translocation->TCF/LEF Target Gene Expression Target Gene Expression (RUNX2, ALP, OCN) TCF/LEF->Target Gene Expression Osteoblast Differentiation Osteoblast Differentiation and Bone Formation Target Gene Expression->Osteoblast Differentiation

Caption: this compound activates the Wnt/β-catenin signaling pathway.

Experimental Protocols
  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 24-well plates at a density of 5x10^4 cells/well.

    • After 24 hours, cells are co-transfected with TOPflash (or FOPflash as a negative control) TCF reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[3]

  • Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing this compound (e.g., at a final concentration of 20 µM) or vehicle control (DMSO).[3]

  • Luciferase Activity Measurement:

    • After 24 hours of treatment, cells are lysed.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[3]

    • The ratio of TOPflash to Renilla luciferase activity is calculated to determine the level of Wnt/β-catenin signaling activation.

  • Cell Culture:

    • Primary mouse calvarial osteoblasts are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]

  • Induction of Differentiation:

    • To induce differentiation, the culture medium is supplemented with ascorbic acid and β-glycerophosphate.[6]

    • Cells are treated with various concentrations of this compound (e.g., 10-100 µM) or vehicle control. The medium is changed every 2-3 days.[5]

  • RNA Extraction and qRT-PCR for Gene Expression Analysis:

    • After a specified period (e.g., 72 hours), total RNA is extracted from the cells.

    • cDNA is synthesized from the RNA.

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA expression levels of osteoblast differentiation markers such as RUNX2, ALP, and OCN. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).[6]

  • Alkaline Phosphatase (ALP) Activity Assay:

    • After a specified period (e.g., 7 days), cells are washed with PBS and lysed.

    • The cell lysate is incubated with p-nitrophenyl phosphate (pNPP) substrate.

    • The production of p-nitrophenol is measured spectrophotometrically at 405 nm. ALP activity is normalized to the total protein concentration of the lysate.[5]

Anti-inflammatory Role via MAPK Signaling Inhibition

This compound has demonstrated significant anti-inflammatory properties, primarily through the attenuation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] This pathway is crucial in the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Markers

While specific IC50 values for the anti-inflammatory activity of this compound are not extensively reported in the reviewed literature, studies have quantified its inhibitory effects on key inflammatory chemokines.

Assay Cell Line Stimulant Treatment Concentration Result Reference
TARC (CCL17) ProductionHaCaT keratinocytesTNF-α/IFN-γThis compound5 µMSignificant reduction in TARC production[8]
10 µMFurther significant reduction in TARC production[8]
MDC (CCL22) ProductionHaCaT keratinocytesTNF-α/IFN-γThis compound5 µMSignificant reduction in MDC production[8]
10 µMFurther significant reduction in MDC production[8]

Signaling Pathway Diagram: MAPK Inhibition

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli (e.g., TNF-α/IFN-γ) MAPK Pathway MAPK Signaling Cascade (ERK, JNK, p38) Inflammatory Stimuli->MAPK Pathway This compound This compound This compound->MAPK Pathway Inhibits Transcription Factors Activation of Transcription Factors MAPK Pathway->Transcription Factors Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression (TARC, MDC, TNF-α, IL-6) Transcription Factors->Pro-inflammatory Gene Expression Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression->Inflammatory Response

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Protocols
  • Cell Culture and Treatment:

    • Human keratinocyte (HaCaT) cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 24-well plates.

    • Cells are pre-treated with various concentrations of this compound (e.g., 5 and 10 µM) for a specified time (e.g., 1 hour).[8]

    • Inflammation is induced by adding a combination of TNF-α and IFN-γ to the culture medium.[8]

  • Measurement of Chemokine Levels (ELISA):

    • After 24 hours of stimulation, the cell culture supernatant is collected.

    • The concentrations of TARC (CCL17) and MDC (CCL22) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8]

  • Analysis of MAPK Phosphorylation (Western Blot):

    • For signaling pathway analysis, cells are treated for a shorter duration (e.g., 30 minutes) after stimulation.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK).

    • Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The ratio of phosphorylated to total protein is quantified to assess pathway inhibition.

Other Potential Biological Roles

Antioxidant and Neuroprotective Activities

This compound has been isolated from Hovenia dulcis as a phenolic compound, a class of molecules known for their antioxidant properties.[9] While one study identified this compound in a fraction with neuroprotective activity against glutamate-induced neurotoxicity in HT22 cells, the primary neuroprotective effects in that particular study were attributed to other co-isolated compounds, (-)-catechin and (+)-afzelechin.[9] Further research is required to determine the specific antioxidant capacity (e.g., IC50 values in DPPH or ABTS assays) and the direct neuroprotective potential of purified this compound from Hovenia dulcis.

Hepatoprotective Activity

The use of Hovenia dulcis extracts for liver protection is well-documented in traditional medicine and supported by modern research.[1] These extracts have been shown to have hepatoprotective effects against alcohol- and chemically-induced liver injury. However, the current body of scientific literature has not extensively investigated the specific contribution of isolated this compound to this hepatoprotective activity. Future studies are warranted to elucidate the role, if any, of this compound in the liver-protecting effects of Hovenia dulcis.

Conclusion and Future Directions

This compound, a key bioactive constituent of Hovenia dulcis, demonstrates significant and well-documented biological activities. Its ability to promote osteogenesis through the activation of the Wnt/β-catenin pathway positions it as a strong candidate for further investigation in the context of bone tissue engineering and osteoporosis treatment. Furthermore, its anti-inflammatory properties, mediated by the inhibition of the MAPK signaling pathway, suggest its potential utility in managing inflammatory skin conditions and other inflammatory disorders.

For drug development professionals, this compound represents a promising natural product lead. Future research should focus on:

  • Establishing a more comprehensive quantitative profile, including IC50 values for its anti-inflammatory and antioxidant activities.

  • Elucidating its specific role in the hepatoprotective effects of Hovenia dulcis.

  • Conducting in vivo studies to validate the efficacy and safety of purified this compound for its identified biological roles.

  • Investigating its pharmacokinetic and pharmacodynamic properties to facilitate its translation into clinical applications.

This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing the necessary methodological framework to build upon.

References

Unlocking the Wnt/β-Catenin Pathway: A Technical Guide to Methyl Vanillate's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the activation of the Wnt/β-catenin signaling pathway by methyl vanillate, a naturally derived compound with significant therapeutic potential. This document synthesizes the current understanding of this compound's effects on this critical signaling cascade, offering detailed experimental protocols and quantitative data to support further research and drug development efforts in areas such as regenerative medicine and oncology.

Core Concepts: The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development, tissue homeostasis, and regeneration. Its dysregulation is implicated in a variety of diseases, including cancer and degenerative disorders. The canonical pathway is initiated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This event leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1), which otherwise phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cellular processes such as proliferation, differentiation, and survival.

This compound: A Potent Activator

This compound, a benzoate ester derived from plants like Oryza sativa and Hovenia dulcis, has emerged as a small molecule activator of the Wnt/β-catenin pathway.[1][2] Its ability to modulate this pathway underpins its observed biological effects, including the induction of osteoblast differentiation and the promotion of hair growth.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the Wnt/β-catenin pathway and its downstream biological outcomes.

In Vitro Efficacy of this compound
Parameter Observation
Cell LineCalvarial Osteoblasts
Concentrations Tested10 µM, 20 µM
Effect on β-cateninIncreased expression and nuclear translocation[2]
Effect on Osteoblast Differentiation Markers (RUNX2, BMP2, ALP, OCN)Dose-dependent increase[1]
Effect on RANKL ExpressionDecreased
Effect on OPG ExpressionIncreased
Reference[1][2]
In Vivo Efficacy of this compound
Parameter Observation
Animal ModelOvariectomized mice (model for osteoporosis)
Dosages Administered25 mg/kg, 100 mg/kg (oral administration)
Effect on Bone MassRescued trabecular and cortical femoral bone loss[1]
Reference[1]
Clinical Study: Topical this compound for Androgenetic Alopecia
Parameter Observation
Study Population20 Caucasian women with androgenetic alopecia
Formulation0.2% this compound spray
Treatment Duration6 months
Increase in Hair Count6% (P < 0.01)[3][4]
Increase in Hair Mass Index (HMI)12% (P < 0.001)[3][4]
Increase in WNT10B mRNA Expression (in scalp biopsies)32% (P < 0.001)[3][4]
Reference[3][4]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach to its study, the following diagrams are provided.

Wnt_Pathway_Activation_by_Methyl_Vanillate cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyl_Vanillate This compound Receptor_Complex Frizzled/LRP5/6 Methyl_Vanillate->Receptor_Complex Activates Destruction_Complex Destruction Complex (GSK3β, Axin, APC) Receptor_Complex->Destruction_Complex Inhibits beta_Catenin_p p-β-catenin Destruction_Complex->beta_Catenin_p Phosphorylates beta_Catenin β-catenin Proteasome Proteasome beta_Catenin_p->Proteasome Degradation beta_Catenin_n β-catenin beta_Catenin->beta_Catenin_n Translocation TCF_LEF TCF/LEF beta_Catenin_n->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., Axin2, c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription

Caption: Wnt/β-catenin pathway activation by this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Osteoblasts, Dermal Papilla Cells) MV_Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->MV_Treatment Luciferase_Assay TCF/LEF Reporter Assay (Luciferase) MV_Treatment->Luciferase_Assay Western_Blot Western Blot Analysis (β-catenin, p-GSK3β, Axin2) MV_Treatment->Western_Blot qPCR Quantitative PCR (Axin2, c-Myc, Cyclin D1) MV_Treatment->qPCR IF_Staining Immunofluorescence (β-catenin nuclear translocation) MV_Treatment->IF_Staining Functional_Assay Functional Assays (e.g., ALP activity, Mineralization) MV_Treatment->Functional_Assay Data_Analysis Data Analysis and Interpretation Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis IF_Staining->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental workflow for investigating this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the effects of this compound on the Wnt/β-catenin signaling pathway.

TCF/LEF Reporter Assay

This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • One day prior to transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the TCF/LEF luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl).

  • Incubate the cells for an additional 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Western Blot for Wnt Pathway Proteins

This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-Axin2, anti-c-Myc, anti-Cyclin D1)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for β-Catenin Nuclear Translocation

This method visualizes the subcellular localization of β-catenin.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-β-catenin)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Confocal microscope

Protocol:

  • Seed cells on glass coverslips in a 12-well plate.[1]

  • Treat the cells with this compound for the desired time.

  • Fix the cells with 4% PFA for 10 minutes at room temperature.[1]

  • Permeabilize the cells with 0.2% Triton X-100 for 15 minutes.[1]

  • Block with 5% BSA for 30 minutes.[1]

  • Incubate with the primary anti-β-catenin antibody overnight at 4°C.[1]

  • Wash three times with PBS.

  • Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.[1]

  • Counterstain the nuclei with DAPI for 5 minutes.[1]

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the fluorescence signal using a confocal microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.[1]

Quantitative Real-Time PCR (qPCR) for Wnt Target Genes

qPCR is used to measure the changes in mRNA expression of Wnt target genes.

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR system

Protocol:

  • Treat cells with this compound.

  • Extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

In Vitro Osteoblast Differentiation Assay

This assay assesses the functional outcome of Wnt/β-catenin pathway activation by this compound in promoting osteogenesis.

Materials:

  • Mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1)

  • Osteogenic differentiation medium

  • This compound

  • Alkaline Phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution for mineralization

Protocol:

  • Culture cells to confluence in a multi-well plate.

  • Induce differentiation by replacing the growth medium with osteogenic differentiation medium containing different concentrations of this compound.

  • Change the medium every 2-3 days for 7-21 days.

  • ALP Activity Assay (Early Marker): At an early time point (e.g., day 7), lyse the cells and measure ALP activity according to the manufacturer's protocol. Normalize to total protein content.

  • Alizarin Red S Staining (Late Marker): At a later time point (e.g., day 14-21), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, which appear as red nodules.

  • For quantification, the stain can be extracted and measured spectrophotometrically.

Conclusion and Future Directions

This compound has demonstrated clear potential as an activator of the Wnt/β-catenin signaling pathway, with promising therapeutic implications in bone regeneration and hair loss. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular target of this compound within the Wnt pathway, optimizing its delivery for various therapeutic applications, and further exploring its efficacy and safety in relevant disease models. The continued exploration of this compound and similar compounds holds the key to developing novel therapies for a range of Wnt-related disorders.

References

Methyl Vanillate: A Technical Guide to its Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vanillate, a naturally occurring phenolic compound, has garnered interest for its potential antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy against a range of microbial pathogens. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes information from closely related vanilloid compounds, namely vanillin and vanillic acid, to infer its potential activity and mechanisms of action. This guide includes a summary of available quantitative data, detailed experimental protocols for antimicrobial susceptibility testing, and a discussion of the likely signaling pathways and molecular interactions involved in its antimicrobial effects.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their inherent structural diversity, represent a promising reservoir for the discovery of new antimicrobial leads. This compound (methyl 4-hydroxy-3-methoxybenzoate), an ester derivative of vanillic acid, is a phenolic compound found in various plants.[1][2] Phenolic compounds are well-documented for their broad-spectrum antimicrobial activities, which are often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymes, and modulate cellular signaling pathways.[3][4] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the antimicrobial and antifungal potential of this compound.

Quantitative Antimicrobial and Antifungal Data

Direct and comprehensive quantitative data on the antimicrobial and antifungal activity of this compound is not extensively available in peer-reviewed literature. However, studies on its parent compounds, vanillin and vanillic acid, provide valuable insights into its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of vanillin and vanillic acid against various bacterial and fungal strains. It is important to note that the activity of this compound may differ from these compounds due to variations in its physicochemical properties, such as solubility and cell permeability.

Table 1: Antibacterial Activity of Vanillin and Vanillic Acid (MIC in µg/mL)

MicroorganismVanillin (MIC in µg/mL)Vanillic Acid (MIC in µg/mL)Reference
Staphylococcus aureus≥1024600[5][6]
Escherichia coli≥1024-[5]
Pseudomonas aeruginosa≥1024-[5]
Proteus mirabilis-600[6]
Salmonella Typhi-600[6]

Table 2: Antifungal Activity of Vanillin (MIC and MFC in µg/mL)

MicroorganismMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans12505000[7]
Cryptococcus neoformans7381761[7]

Note: MFC stands for Minimum Fungicidal Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial and antifungal activity of this compound. These protocols are based on standard antimicrobial susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading A Prepare stock solution of this compound in a suitable solvent (e.g., DMSO). B Prepare two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB) or other appropriate growth medium. A->B E Add the serially diluted this compound to the corresponding wells. B->E C Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). D Inoculate each well of a 96-well microtiter plate with the microbial suspension. C->D D->E F Include positive (microbe only) and negative (broth only) controls. E->F G Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria). F->G H Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth. G->H

Workflow for MIC Determination.
Determination of Zone of Inhibition via Agar Disk Diffusion

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement A Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). B Evenly swab the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton Agar). A->B D Place the this compound-impregnated disks onto the inoculated agar surface. B->D C Impregnate sterile filter paper disks with a known concentration of this compound solution. C->D E Include a control disk with the solvent alone. D->E F Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). E->F G Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. F->G

Workflow for Agar Disk Diffusion Assay.

Potential Mechanisms and Signaling Pathways

The precise molecular mechanisms underlying the antimicrobial activity of this compound have not been fully elucidated. However, based on studies of other phenolic compounds, several key mechanisms can be proposed.

Disruption of Cell Membrane Integrity

Phenolic compounds are known to interact with the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components such as ions, ATP, and nucleic acids. This disruption of the membrane potential and integrity ultimately leads to cell death.

Membrane_Disruption Methyl_Vanillate This compound Cell_Membrane Microbial Cell Membrane Methyl_Vanillate->Cell_Membrane interacts with Increased_Permeability Increased Permeability Cell_Membrane->Increased_Permeability Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Increased_Permeability->Leakage Loss_of_Potential Loss of Membrane Potential Leakage->Loss_of_Potential Cell_Death Cell Death Loss_of_Potential->Cell_Death

Proposed mechanism of membrane disruption.
Inhibition of Essential Enzymes

This compound may also exert its antimicrobial effect by inhibiting the activity of essential microbial enzymes. The hydroxyl and methoxy groups on the phenolic ring can form hydrogen bonds with the active sites of enzymes, leading to their inactivation. Key metabolic enzymes involved in processes such as cellular respiration and nutrient metabolism could be potential targets.

Interference with Nucleic Acid and Protein Synthesis

Some phenolic compounds have been shown to intercalate with DNA or bind to ribosomes, thereby inhibiting DNA replication, transcription, and protein synthesis. This disruption of fundamental cellular processes would halt microbial growth and proliferation.

Conclusion and Future Directions

While the available data on the antimicrobial and antifungal activity of this compound itself is limited, the information gathered from its parent compounds, vanillin and vanillic acid, suggests that it holds promise as a potential antimicrobial agent. Further research is critically needed to establish a comprehensive profile of its activity. Future studies should focus on:

  • Systematic screening: Determining the MIC and zone of inhibition of this compound against a broad panel of clinically relevant bacteria and fungi.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in microorganisms.

  • Structure-activity relationship studies: Synthesizing and evaluating derivatives of this compound to optimize its antimicrobial potency and spectrum.

  • In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.

A thorough investigation into these areas will be crucial to fully understand and potentially exploit the antimicrobial and antifungal properties of this compound for the development of new therapeutic interventions.

References

An In-depth Technical Guide to Methyl Vanillate: Structural Analogues and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl vanillate and its structural analogues and derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.

Introduction to this compound

This compound, the methyl ester of vanillic acid, is a phenolic compound found in various natural sources.[1][2] It serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents due to its favorable safety profile and diverse biological activities. These activities include antioxidant, antimicrobial, and anticancer properties.[3][4][5] This guide explores the chemical space of this compound analogues, including ether derivatives, Schiff bases, and chalcones, and details their potential applications in drug development.

Synthesis of this compound Analogues and Derivatives

The structural modification of this compound, primarily at its phenolic hydroxyl group, has yielded a wide array of derivatives with enhanced or novel biological activities. Key classes of these derivatives include ether derivatives, Schiff bases, and chalcones.

Synthesis of this compound Ether Derivatives

Ether derivatives of this compound are commonly synthesized via Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic substitution with an alkyl halide.[6]

Experimental Protocol: General Synthesis of this compound Ether Derivatives [6]

  • Preparation of Potassium Salt: Dissolve this compound (1 equivalent) in a suitable solvent such as acetone. Add a base, for example, potassium carbonate (2.5 equivalents), and stir the mixture at 50°C for 30 minutes to facilitate the formation of the potassium salt.

  • Etherification: To the resulting mixture, add the desired alkyl halide (2 equivalents) dropwise. Heat the reaction mixture to reflux and maintain it for 6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether.

Synthesis of this compound Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction between the aldehyde group of a vanillin-related precursor and a primary amine. These compounds are known for their diverse biological activities, including antimicrobial and anticancer effects.[7][8]

Experimental Protocol: General Synthesis of Vanillin-derived Schiff Bases [7]

  • Reaction Setup: In a round-bottom flask, dissolve vanillin (or a suitable vanillin derivative) (0.01 M) and a substituted aromatic or aliphatic amine (0.01 M) in ethanol.

  • Catalysis: Add a few drops of a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for an appropriate duration (typically a few hours), monitoring the reaction progress by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base. Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure compound.

Synthesis of this compound Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of an appropriately substituted acetophenone with a vanillin-derived aldehyde in the presence of a base. Chalcones are a significant class of compounds with a broad spectrum of biological activities, including potent anticancer properties.[9][10]

Experimental Protocol: General Synthesis of Vanillin-derived Chalcones [11]

  • Reaction Mixture: Dissolve the vanillin derivative (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Base Catalysis: Add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide, to the reaction mixture.

  • Reaction Progression: Stir the mixture at room temperature for several hours until the reaction is complete, as indicated by TLC.

  • Product Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from ethanol to yield the pure chalcone.

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a range of biological activities, with significant potential in the development of new therapeutic agents. The following tables summarize the quantitative data for the anticancer and antimicrobial activities of selected derivatives.

Anticancer Activity

This compound and its analogues have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and metastasis.[3][4][5]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone Vanillin-based chalcone analog (CH1)HCT-1164.82 ± 1.4 (48h)[9]
Vanillin-based chalcone analog (CH2)HCT-1162.85 ± 0.69 (48h)[9]
1-(4-Nitrophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-oneA54924.31 ± 1.30 (72h)[10]
1-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-oneA54949.7 ± 6.42 (72h)[10]
1-(4-Nitrophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-oneMCF-714.56 ± 0.69 (72h)[10]
1-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-oneMCF-737.09 ± 0.38 (72h)[10]
1-(4-Nitrophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-oneHepG258.09 ± 6.21 (72h)[10]
1-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-oneHepG22.95 ± 0.19 (72h)[10]
Dimer Methyl divanillate (DMV)MCF-7>20 µg/mL (24h), ~5 µg/mL (48h)[5]
Methyl divanillate (DMV)MDA-MB-231>20 µg/mL (24h), ~5 µg/mL (48h)[5]
Antimicrobial Activity

Several derivatives of this compound, particularly Schiff bases, have shown promising activity against a range of pathogenic bacteria.[7][8]

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Schiff Base 4-((4-Chlorophenylimino)methyl)-2-methoxyphenol (SB-1)E. coli (ESBL)125[7]
P. aeruginosa (ESBL)125[7]
K. pneumoniae (ESBL)125[7]
4-((2-Bromophenylimino)methyl)-2-methoxyphenol (SB-2)E. coli (ESBL)250[7]
P. aeruginosa (ESBL)250[7]
K. pneumoniae (ESBL)250[7]
Ether Derivative Methyl 3-methoxy-4-propoxybenzoateStaphylococcus aureus-[6]
Salmonella typhi-[6]
Klebsiella pneumoniae-[6]
Corynebacterium diphtheriae-[6]
Escherichia coli-[6]

Note: For the ether derivatives, the original publication indicated activity against the listed bacteria but did not provide specific MIC values in the abstract.[6]

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are often mediated through the modulation of specific intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

This compound has been identified as an activator of the Wnt/β-catenin signaling pathway.[2] This pathway is crucial for bone formation, and its activation by this compound has been shown to increase bone mass.[2]

Wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits Axin Axin beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Methyl_Vanillate This compound Methyl_Vanillate->beta_catenin Promotes accumulation

Wnt/β-catenin signaling pathway activation by this compound.
ZEB2/Snail Signaling Pathway in Ovarian Cancer

This compound has been shown to inhibit the proliferation and migration of ovarian cancer cells by downregulating the ZEB2/Snail signaling pathway.[4][12] This pathway is a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.

ZEB2_Snail_pathway Methyl_Vanillate This compound ZEB2 ZEB2 Methyl_Vanillate->ZEB2 Inhibits Snail Snail Methyl_Vanillate->Snail Inhibits E_cadherin E-cadherin (Epithelial marker) ZEB2->E_cadherin Represses Vimentin Vimentin (Mesenchymal marker) ZEB2->Vimentin Induces Snail->E_cadherin Represses Snail->Vimentin Induces EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT Inhibits Vimentin->EMT Promotes Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion Leads to

Inhibition of the ZEB2/Snail pathway by this compound.

Detailed Experimental Methodologies

This section provides detailed protocols for key experiments cited in the literature for the evaluation of this compound derivatives.

Western Blotting for ZEB2 and Snail Expression in Ovarian Cancer Cells

This protocol is adapted from studies investigating the effect of this compound on EMT markers in ovarian cancer cell lines such as SKOV3.[12][13][14]

  • Cell Lysis:

    • Treat SKOV3 cells with desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ZEB2 (e.g., rabbit monoclonal) and Snail (e.g., rabbit monoclonal) overnight at 4°C. A typical dilution is 1:1000 in 5% BSA/TBST. Also probe for a loading control like GAPDH or β-actin (e.g., mouse monoclonal, 1:5000).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP, diluted 1:2000 in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow Start Start: this compound Scaffold Synthesis Chemical Synthesis (e.g., Etherification, Schiff Base, Chalcone) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Anticancer Anticancer Assays (MTT, Apoptosis) In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) In_Vitro_Screening->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism Western_Blot Western Blotting (Signaling Pathways) Mechanism->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization End Preclinical Development Lead_Optimization->End

References

In Vivo Bioavailability and Metabolism of Methyl Vanillate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vanillate, the methyl ester of vanillic acid, is a phenolic compound of interest in the pharmaceutical and food industries for its potential biological activities. Understanding its in vivo bioavailability and metabolic fate is crucial for the development of any therapeutic or nutraceutical application. This technical guide provides a comprehensive overview of the current knowledge on the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited direct in vivo pharmacokinetic data for this compound, this guide focuses on its primary metabolic conversion to vanillic acid and the subsequent pharmacokinetics of this major metabolite. Detailed experimental protocols for preclinical assessment and relevant metabolic pathways are also presented.

Introduction

This compound is a naturally occurring compound found in various plants and is also used as a flavoring agent.[1] It is structurally related to vanillin and vanillic acid, compounds known for their antioxidant and anti-inflammatory properties.[2][3][4] Recent studies have explored its potential as a Wnt/β-catenin pathway activator, suggesting its possible role in bone health.[5][6] A thorough understanding of its pharmacokinetic profile is essential to evaluate its therapeutic potential and safety. This guide synthesizes the available information and provides a framework for its preclinical in vivo evaluation.

In Vivo Bioavailability and Metabolism

Direct in vivo pharmacokinetic studies on this compound are not extensively reported in the public domain. However, based on its chemical structure as an ester, it is widely anticipated that this compound undergoes rapid hydrolysis in vivo to its primary metabolite, vanillic acid. This conversion is likely mediated by esterase enzymes present in the gastrointestinal tract, blood, and liver.

Predicted Metabolic Pathway of this compound

The primary metabolic pathway of this compound is the hydrolysis of the ester bond to yield vanillic acid and methanol. Vanillic acid is then further metabolized. The main routes of vanillic acid metabolism include O-demethylation to protocatechuic acid and subsequent degradation, or decarboxylation to guaiacol.[7][8]

Metabolic_Pathway MV This compound VA Vanillic Acid MV->VA Hydrolysis (Esterases) PA Protocatechuic Acid VA->PA O-demethylation (e.g., LigM, DesA) G Guaiacol VA->G Decarboxylation

Figure 1: Predicted metabolic pathway of this compound.

Quantitative Data: Pharmacokinetics of Vanillic Acid

While pharmacokinetic data for this compound is lacking, a study on the oral administration of vanillic acid in rats provides valuable insight into the fate of its primary metabolite.[9]

ParameterDose: 2 mg/kgDose: 5 mg/kgDose: 10 mg/kg
Cmax (µg/mL) 0.42 ± 0.090.73 ± 0.210.92 ± 0.28
Tmax (h) 0.550.640.60
AUC (µg·h/mL) Data not providedData not providedData not provided
Oral Bioavailability (%) 25.3 - 36.225.3 - 36.225.3 - 36.2
Data from a study on the oral administration of vanillic acid in rats.[9]

Experimental Protocols

To facilitate further research, this section details proposed experimental protocols for assessing the in vivo bioavailability and metabolism of this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical approach for an oral pharmacokinetic study in rats or mice.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Administration of This compound (e.g., via gavage or in jelly) Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation Analysis LC-MS/MS Analysis of This compound and Vanillic Acid Sample_Preparation->Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analysis->Data_Analysis

Figure 2: Experimental workflow for an in vivo pharmacokinetic study.

3.1.1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Housing: Controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Dosing Formulation: this compound can be dissolved in a suitable vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[5] Alternatively, for voluntary oral administration in mice, the compound can be incorporated into a flavored jelly.[10][11][12][13]

  • Administration: A single oral dose (e.g., 10, 25, 50 mg/kg) is administered by oral gavage.

3.1.2. Sample Collection:

  • Blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

3.1.3. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile.[9]

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[9]

  • Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for the quantification of this compound and vanillic acid.

In Vitro Metabolism using Liver Microsomes

This in vitro assay helps to confirm the metabolic pathway and determine the rate of metabolism.

3.2.1. Materials:

  • Pooled liver microsomes from the species of interest (e.g., rat, human).[14]

  • This compound.

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

3.2.2. Incubation:

  • This compound (at various concentrations) is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

3.2.3. Analysis:

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining this compound and the formation of vanillic acid.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Signaling Pathways

This compound has been identified as an activator of the Wnt/β-catenin signaling pathway.[5][6] This pathway is crucial for embryonic development and adult tissue homeostasis, including bone formation. Activation of this pathway by this compound could have therapeutic implications.

Wnt_Pathway MV This compound Wnt Wnt Signaling Pathway MV->Wnt activates Beta_Catenin β-catenin Stabilization & Nuclear Translocation Wnt->Beta_Catenin Gene_Transcription Target Gene Transcription (e.g., for bone formation) Beta_Catenin->Gene_Transcription

References

Methyl Vanillate: A Comprehensive Safety and Toxicity Profile for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl vanillate, the methyl ester of vanillic acid, is a naturally occurring compound found in various plants and is utilized in the flavor, fragrance, and pharmaceutical industries. Its growing consideration for novel therapeutic applications necessitates a thorough understanding of its safety and toxicity profile. This technical guide provides a comprehensive overview of the existing toxicological data for this compound, intended to inform researchers and drug development professionals.

Executive Summary

This compound generally exhibits a low order of acute toxicity. It is not considered to be mutagenic or genotoxic based on available in vitro data. While classified as a skin and eye irritant in some safety data sheets, in vivo studies have shown minimal to no irritation potential. There is a notable absence of data from chronic, reproductive, and carcinogenicity studies; however, risk assessments based on the Threshold of Toxicological Concern (TTC) suggest that current exposure levels in fragrance applications are safe. Recent research has highlighted its interaction with specific signaling pathways, indicating a potential for targeted biological effects that warrant further investigation. This guide summarizes the key toxicological endpoints, details the methodologies of cited experiments, and visualizes relevant biological pathways.

Physicochemical Properties

PropertyValueReference
CAS Number 3943-74-6[1][2]
Molecular Formula C₉H₁₀O₄[2][3]
Molecular Weight 182.17 g/mol [1][2]
Appearance Light yellow to beige solid/powder[2][4]
Melting Point 64 - 67 °C[2][5]
Boiling Point 285 - 287 °C[2]
Solubility Slightly soluble in water. Soluble in chloroform and methanol.[4][6][7]

Toxicological Data

Acute Toxicity

This compound demonstrates a low level of acute toxicity. The available data from animal studies are summarized below.

RouteSpeciesTestResultClassificationReference
IntravenousMouseLD50180 mg/kg-[8]
OralRatLD50Predicted: 2.3185 mol/kgCategory 4 (Harmful if swallowed)[9]
Dermal and Ocular Irritation

Conflicting information exists regarding the irritation potential of this compound. While several safety data sheets classify it as an irritant, experimental data suggests otherwise.

Test TypeSpeciesObservationResultReference
Acute Dermal IrritationRabbitNo dermal irritation or corrosion observed after 4-hour application. Skin irritation score of "0.00".Not classified as an irritant.[10]
Ocular Irritation-GHS Classification: Causes serious eye irritation (Category 2A).Irritant[11]
Dermal Irritation-GHS Classification: Causes skin irritation (Category 2).Irritant[11]
Skin Sensitization

Based on available data, this compound is not considered to be a skin sensitizer under the current declared levels of use in fragrances.[1]

Genotoxicity and Mutagenicity

In vitro studies indicate that this compound does not pose a genotoxic or mutagenic risk.

TestSystemConcentrationS9 ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium TA98, TA100Up to 5000 µ g/plate With and withoutNon-mutagenic[1]
In Vitro Micronucleus Test (on read-across analog 4'-hydroxy-3'-methoxyacetophenone)---Non-clastogenic[1]
Repeated Dose and Reproductive Toxicity

There are no specific repeated dose or reproductive toxicity studies available for this compound.[1] The Research Institute for Fragrance Materials (RIFM) has evaluated these endpoints using the Threshold of Toxicological Concern (TTC) approach for a Cramer Class I material, concluding that the current exposure levels are below the respective TTCs and therefore do not present a safety concern.[1]

Carcinogenicity

No carcinogenicity data from agencies such as IARC, NTP, or OSHA are available for this compound.[12][11]

Experimental Protocols

Acute Dermal Irritation (as per OECD 404)

This study was conducted to assess the potential of a substance to cause dermal irritation or corrosion.[10]

  • Test System: Young adult New Zealand White rabbits.[10]

  • Methodology:

    • Approximately 24 hours prior to the test, the fur on the dorsal area of the trunk of the animals is clipped.[13]

    • A 0.5 mL dose of the test substance is applied to a small area of intact skin.[10][13]

    • The test site is covered with a semi-occlusive dressing for a duration of 4 hours.[10]

    • After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling).

    • Dermal reactions are scored at 1, 24, 48, and 72 hours after removal of the dressing.[10][13]

  • Evaluation: The skin irritation score was calculated as "0.00" for all tested animals, indicating no evidence of corrosion or irritation under the GHS classification system.[10]

G cluster_prep Preparation cluster_app Application cluster_obs Observation Animal_Prep Animal Preparation (Fur Clipping) Application Test Substance Application (0.5 mL) Animal_Prep->Application Patching Semi-occlusive Patch (4 hours) Application->Patching Removal Patch Removal Patching->Removal Scoring Scoring of Dermal Reactions (1, 24, 48, 72h) Removal->Scoring

Caption: Workflow for an acute dermal irritation study.
Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Test System: Salmonella typhimurium strains TA98 and TA100.[1]

  • Methodology:

    • The test substance, this compound, was dissolved in dimethyl sulfoxide (DMSO).[1]

    • Various concentrations of the test substance, up to 5000 µ g/plate , were added to a minimal agar medium.[1]

    • The bacterial strains were plated on this medium.

    • The test was conducted both with and without the addition of a metabolic activation system (S9 mix), which simulates mammalian metabolism.[1]

    • Plates were incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) were counted.

Signaling Pathway Interactions

Recent research has identified this compound as a modulator of several key signaling pathways, which may underpin its therapeutic potential.

Wnt/β-catenin Pathway Activation

This compound has been shown to activate the Wnt/β-catenin signaling pathway.[5][6][14] This pathway is crucial for bone formation. In calvarial osteoblasts, this compound increases the expression and nuclear translocation of β-catenin, leading to elevated alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation.[5][14]

G MV This compound Wnt Wnt/β-catenin Pathway MV->Wnt BetaCatenin β-catenin Expression & Nuclear Translocation Wnt->BetaCatenin ALP Alkaline Phosphatase (ALP) Activity BetaCatenin->ALP Bone Increased Bone Mass ALP->Bone

Caption: this compound's activation of the Wnt/β-catenin pathway.
ZEB2/Snail Signaling Pathway Inhibition

In the context of ovarian cancer, this compound has been found to inhibit the proliferation and migration of cancer cells.[15] This effect is likely mediated through the inhibition of the ZEB2/Snail signaling pathway. This pathway is a key regulator of the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell invasion and metastasis. This compound treatment leads to decreased expression of the mesenchymal marker vimentin and increased expression of the epithelial marker E-cadherin, consistent with EMT inhibition.[15]

G MV This compound ZEB2_Snail ZEB2/Snail Signaling Pathway MV->ZEB2_Snail EMT Epithelial-Mesenchymal Transition (EMT) ZEB2_Snail->EMT Prolif_Mig Cancer Cell Proliferation & Migration EMT->Prolif_Mig

References

Methodological & Application

Application Notes & Protocols: Extraction of Methyl Vanillate from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for obtaining methyl vanillate from plant sources. As direct extraction of this compound is not widely documented, this guide details a robust two-step process: the extraction of its natural precursor, vanillic acid, from plant material, followed by its efficient conversion to this compound through esterification.

Part 1: Extraction of Vanillic Acid from Plant Material

Vanillic acid is a phenolic compound found in various plants. The following protocols outline common methods for its extraction. The choice of method will depend on the available equipment and the specific plant matrix.

Data Presentation: Comparison of Extraction Methods for Phenolic Compounds

The following table summarizes quantitative data from various studies on the extraction of phenolic compounds, including vanillic acid, from different plant materials. This data can be used as a reference for optimizing extraction parameters.

Plant MaterialExtraction MethodSolventSolvent-to-Solid RatioTemperature (°C)TimeYield/Concentration of Total Phenolic Content (TPC) or Vanillic Acid
Amomum villosumOptimized Solvent ExtractionEthanol35:1 mL/g48.3674 min9.276 mg/g TPC (0.5450 mg/g vanillic acid)[1][2]
Rhinacanthus nasutus LeavesMaceration80% EthanolNot Specified656 h45.27 ± 1.34 mg GAE/g DW
Rhinacanthus nasutus LeavesUltrasound-Assisted Extraction (UAE)EthanolNot SpecifiedNot SpecifiedNot Specified607.1 ± 0.2 mg GAE/g sample
Blackthorn FlowersMicrowave-Assisted Extraction (MAE)70% Ethanol or MethanolNot SpecifiedHigher temperatures improved yield5 minHigher yields than conventional methods[3]
Olive By-productsMicrowave-Assisted Extraction (MAE)Not SpecifiedNot SpecifiedIncreased with microwave power10 minHigher yield than maceration
Various SpicesMicrowave-Assisted Extraction (MAE)Not SpecifiedNot SpecifiedOptimized conditionsShorter time~4 times higher efficiency than sonication[4]
Vanilla planifolia PodsUltrasound-Assisted Extraction (UAE)Ethanol/Water (40:60 v/v)Not SpecifiedRoom Temperature1 hour14.31% extract yield (0.99% vanillin)[5]
Vanilla planifolia PodsMicrowave-Assisted Extraction (MAE)Ethanol/Water (40:60 v/v)Not SpecifiedNot SpecifiedNot Specified29.068% extract yield (1.8% vanillin)[5]

GAE: Gallic Acid Equivalents; DW: Dry Weight

Experimental Protocols: Vanillic Acid Extraction

This method is efficient and uses acoustic cavitation to enhance extraction.[6][7]

Materials:

  • Dried and powdered plant material (e.g., Amomum villosum, Rhinacanthus nasutus)

  • Ethanol (e.g., 80% aqueous solution)

  • Ultrasonic bath or probe sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Weigh a known amount of the dried, powdered plant material.

  • Solvent Addition: Add the extraction solvent (e.g., 80% ethanol) to the plant material at a specified solvent-to-solid ratio (e.g., 35:1 mL/g).

  • Sonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Sonicate for a specified period (e.g., 30-75 minutes) at a controlled temperature (e.g., 48°C).[1][2]

  • Filtration: After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Drying: Dry the resulting crude extract in a vacuum oven or by lyophilization.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate vanillic acid.

MAE is a rapid extraction method that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[4][8][9][10]

Materials:

  • Dried and powdered plant material

  • Selected solvent (e.g., 70% ethanol)[3]

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample and Solvent: Place a known amount of the powdered plant material into the microwave extraction vessel and add the appropriate volume of solvent.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a set power (e.g., 500 W) and for a specific duration (e.g., 5-10 minutes).[3][10]

  • Cooling and Filtration: Allow the vessel to cool, then filter the contents to separate the extract.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator.

  • Drying: Dry the concentrated extract to obtain the crude phenolic extract.

Part 2: Synthesis of this compound from Vanillic Acid

Once vanillic acid has been extracted and purified, it can be converted to this compound via Fischer esterification.

Experimental Protocol: Fischer Esterification of Vanillic Acid

This protocol describes the acid-catalyzed esterification of vanillic acid with methanol.

Materials:

  • Purified vanillic acid extract

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5%)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the extracted vanillic acid in an excess of methanol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., a few drops).[11][12]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for a specified time (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After cooling, carefully neutralize the excess acid with a sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water and then with a saturated brine solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Workflow for this compound Production

G plant Plant Material (e.g., Zanthoxylum, Rhinacanthus) prep Drying and Grinding plant->prep extraction Extraction of Vanillic Acid (UAE or MAE) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_va Crude Vanillic Acid Extract concentration->crude_va purification_va Purification of Vanillic Acid (e.g., Chromatography) crude_va->purification_va pure_va Pure Vanillic Acid purification_va->pure_va esterification Fischer Esterification (Methanol, H₂SO₄) pure_va->esterification workup Reaction Workup (Neutralization, Extraction) esterification->workup purification_mv Purification of this compound (Recrystallization/Chromatography) workup->purification_mv methyl_vanillate Pure this compound purification_mv->methyl_vanillate

Caption: Overall workflow from plant material to pure this compound.

Fischer Esterification of Vanillic Acid

G cluster_reactants Reactants cluster_products Products vanillic_acid Vanillic Acid catalyst H₂SO₄ (catalyst) Heat (Reflux) vanillic_acid->catalyst methanol Methanol methanol->catalyst methyl_vanillate This compound water Water catalyst->methyl_vanillate catalyst->water

Caption: Chemical reaction for the synthesis of this compound.

References

Application Notes and Protocols: Methyl Vanillate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing methyl vanillate as an internal standard in chromatographic analyses. The information is intended to guide researchers, scientists, and professionals in drug development in the accurate quantification of structurally related phenolic compounds.

Introduction to this compound as an Internal Standard

This compound (methyl 4-hydroxy-3-methoxybenzoate) is a derivative of vanillic acid and is structurally similar to several important analytes in the food, pharmaceutical, and flavor industries, such as vanillin, vanillic acid, and ethyl vanillate. Its chemical and physical properties make it an excellent candidate for an internal standard in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. The ideal internal standard should be chemically similar to the analyte, not present in the original sample, and well-resolved from other components in the chromatogram.

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC9H10O4[1]
Molecular Weight182.17 g/mol [1]
Melting Point64-67 °C
Boiling Point285-287 °C
SolubilitySoluble in methanol, chloroform, ethanol, and ether. Limited solubility in water.

Principle of the Internal Standard Method

The internal standard method relies on the ratio of the analyte's response to the internal standard's response. This ratio is then used to determine the analyte concentration from a calibration curve where the response ratio is plotted against the concentration ratio.

cluster_0 Sample & Standard Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Sample Add_IS_Sample Add_IS_Sample Sample->Add_IS_Sample Add constant amount of IS Standard Standard Add_IS_Standard Add_IS_Standard Standard->Add_IS_Standard Add constant amount of IS IS Internal Standard (this compound) IS->Add_IS_Sample IS->Add_IS_Standard Injection Injection Add_IS_Sample->Injection Inject Add_IS_Standard->Injection Inject Separation Separation Injection->Separation Chromatographic Separation Detection Detection Separation->Detection Detection Peak_Integration Peak_Integration Detection->Peak_Integration Generate Chromatogram Calculate_Ratio Calculate_Ratio Peak_Integration->Calculate_Ratio Measure Peak Areas (Analyte & IS) Calibration_Curve Calibration_Curve Calculate_Ratio->Calibration_Curve Response Ratio (Area_Analyte / Area_IS) Quantification Quantification Calibration_Curve->Quantification Determine Concentration

Workflow for the internal standard method in chromatography.

Application Example: Quantification of Vanillin in a Food Matrix using HPLC

This section provides a detailed protocol for the quantification of vanillin in a food product (e.g., vanilla extract) using this compound as an internal standard with HPLC-UV detection.

Materials and Reagents
  • Vanillin (analytical standard, >99%)

  • This compound (internal standard, >99%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions
  • Instrument: HPLC system with a UV-Vis detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Preparation of Standard Solutions

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask to obtain a concentration of 1 mg/mL.

Analyte Stock Solution (Vanillin Stock): Accurately weigh approximately 100 mg of vanillin and dissolve it in methanol in a 100 mL volumetric flask to obtain a concentration of 1 mg/mL.

Calibration Standards: Prepare a series of calibration standards by adding appropriate volumes of the Vanillin Stock solution to volumetric flasks. Add a constant volume of the IS Stock solution to each flask and dilute to the mark with the mobile phase. A typical range for vanillin could be 1, 5, 10, 25, 50, and 100 µg/mL, with a constant this compound concentration of 20 µg/mL in each standard.

Sample Preparation
  • Accurately weigh a known amount of the food sample (e.g., 1 g of vanilla extract) into a volumetric flask.

  • Add a known volume of the IS Stock solution.

  • Dilute to the mark with the mobile phase.

  • Vortex or sonicate to ensure thorough mixing and extraction.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Start Start: Sample Preparation Weigh Weigh Sample Start->Weigh Add_IS Add Internal Standard (this compound) Weigh->Add_IS Dilute Dilute with Mobile Phase Add_IS->Dilute Mix Vortex / Sonicate Dilute->Mix Filter Filter (0.45 µm) Mix->Filter Inject Inject into HPLC Filter->Inject

Sample preparation workflow.

Data Analysis and Quantification
  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peaks for vanillin and this compound based on their retention times, which should be determined from the analysis of individual standard solutions.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each standard and sample.

  • Construct a calibration curve by plotting the response ratio versus the analyte concentration for the calibration standards.

  • Determine the concentration of vanillin in the samples using the linear regression equation from the calibration curve.

Representative Quantitative Data

The following tables present representative data for a method validation study using this compound as an internal standard for the quantification of vanillin.

Table 1: Calibration Curve Data

Vanillin Conc. (µg/mL)This compound Conc. (µg/mL)Vanillin Peak AreaThis compound Peak AreaResponse Ratio (Vanillin/IS)
12050,123998,5430.050
520251,8761,001,2340.251
1020505,4321,005,6780.503
25201,254,321999,8761.254
50202,510,9871,002,3452.505
100205,023,4561,003,2105.007
Linear Regression R² = 0.9998 y = 0.050x + 0.001

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (Recovery %)
Low Conc. (5 µg/mL)98.5%
Mid Conc. (25 µg/mL)101.2%
High Conc. (50 µg/mL)99.8%
Precision (RSD %)
Intra-day (n=6)< 2%
Inter-day (n=6)< 3%

Alternative Application: Quantification of Vanillic Acid by GC-MS

This compound can also be employed as an internal standard for the analysis of related compounds by Gas Chromatography-Mass Spectrometry (GC-MS), often after a derivatization step to increase volatility.

Derivatization Protocol (Silylation)
  • Evaporate the solvent from the sample extract containing the analyte (e.g., vanillic acid) and the internal standard (this compound) to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

GC-MS Conditions (Illustrative)
  • Instrument: GC-MS system

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Table 3: SIM Ions for Derivatized Vanillic Acid and this compound

CompoundDerivatized FormQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Vanillic AcidDi-TMS derivative297312, 282
This compoundMono-TMS derivative239254, 224

Conclusion

This compound is a versatile and reliable internal standard for the chromatographic quantification of structurally similar phenolic compounds. Its properties allow for its use in both HPLC and GC-MS applications. The protocols and data presented here provide a foundation for developing and validating robust analytical methods for a variety of matrices in the food, pharmaceutical, and flavor industries. It is essential to perform a thorough method validation for each specific application to ensure accuracy and precision. A Chinese patent suggests the use of isotopically labeled methyl vanillin as an internal standard for the quantification of vanillin, methyl vanillin, and ethyl vanillin in milk powder, further supporting the suitability of structurally analogous compounds for internal standardization in this chemical class.

References

Application of Methyl Vanillate in Food and Flavor Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) is a significant flavor compound found in a variety of food products and is a key component of the characteristic flavor profile of vanilla.[1] Its sweet, creamy, and slightly spicy notes contribute to the overall sensory experience of foods and beverages.[2] Beyond its natural occurrence, this compound is also utilized as a flavoring agent in baked goods, candies, beverages, and ice cream.[1] The accurate analysis and quantification of this compound are crucial for quality control, authenticity assessment, and flavor profile optimization in the food and beverage industry. These application notes provide detailed protocols for the extraction, quantification, and sensory evaluation of this compound in various food matrices.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₉H₁₀O₄[3]
Molecular Weight 182.17 g/mol [3]
Appearance White to pale yellow crystalline powder[1]
Odor Sweet, creamy, vanilla-like, spicy[2][4]
Solubility Soluble in ethanol and other organic solvents; slightly soluble in water.[1]
Melting Point 64-67 °C[5]
Boiling Point 285-287 °C[5]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the food product, its origin, and processing methods. Below are tables summarizing typical usage levels and analytical detection limits.

Table 1: Recommended Usage Levels of this compound in Food Categories
Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products7.035.0
Edible ices10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Bakery wares10.050.0
Non-alcoholic beverages5.025.0
Alcoholic beverages10.050.0
Ready-to-eat savories20.0100.0

Source: Adapted from The Good Scents Company, based on industry data.[6]

Table 2: Analytical Method Detection and Quantification Limits for this compound and Related Compounds
Analytical MethodAnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
LC-MS/MSMethyl VanillinBaby Food1050[7]
GC-MSMethyl HexadecanoateRubber Stoppers11.94 (ng/mL)39.80 (ng/mL)[8][9]
GC-MSMethyl StearateRubber Stoppers11.90 (ng/mL)39.68 (ng/mL)[8][9]
GC-FIDAlkyl MesylatesAPIs2050[10]
HPLC-UVBioactive AminesChicken Meat300900[11]

Note: Data for this compound may vary based on the specific instrumentation and matrix. The provided values for related compounds serve as a reference for expected sensitivity.

Experimental Protocols

Protocol 1: Quantification of this compound in Liquid Samples (Beverages, Milk) by HPLC-UV

This protocol is suitable for the analysis of this compound in liquid matrices such as soft drinks, juices, and milk.

1. Sample Preparation:

  • Clear Beverages (e.g., Juice, Soda):

    • Degas carbonated beverages by sonication for 15-20 minutes.

    • Filter the sample through a 0.45 µm syringe filter.[12]

    • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • Milk and Opaque Beverages:

    • To 10 mL of the liquid sample, add 20 mL of acetonitrile and mix thoroughly.

    • Centrifuge at 5000 rpm for 10 minutes to precipitate proteins and other macromolecules.[13]

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.[12]

2. HPLC-UV System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (acidified with 0.1% formic or phosphoric acid), for example, a 40:60 (v/v) ratio.[12][14] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 10-20 µL.[14]

  • UV Detection Wavelength: 280 nm.[15]

  • Column Temperature: 30 °C.

3. Calibration:

  • Prepare a stock solution of this compound (1000 mg/L) in methanol or acetonitrile.

  • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 mg/L) by diluting the stock solution with the mobile phase.

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration using the calibration curve.

Protocol 2: Analysis of this compound in Solid and Semi-Solid Samples (Baked Goods, Honey) by GC-MS

This protocol is suitable for more complex matrices and provides high sensitivity and selectivity.

1. Sample Preparation:

  • Baked Goods:

    • Homogenize the sample to a fine powder.[4]

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of a suitable solvent (e.g., methanol or a methanol/water mixture).[16]

    • Vortex for 2 minutes and then sonicate for 30 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant for analysis.

  • Honey:

    • Dissolve 5 g of honey in 10 mL of acidified water (pH 2 with HCl).[12]

    • Pass the solution through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge to remove sugars and other polar interferences.[2]

    • Wash the cartridge with acidified water.

    • Elute the phenolic compounds, including this compound, with methanol.[12]

    • The eluate is then ready for GC-MS analysis.

2. Headspace Solid-Phase Microextraction (HS-SPME) - Alternative for Volatiles:

  • Place 1-2 g of the homogenized sample into a 20 mL headspace vial.

  • Add a saturated NaCl solution to enhance the release of volatile compounds.[13]

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[17]

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).[18]

  • Desorb the fiber in the GC injector.

3. GC-MS System and Conditions:

  • Column: A polar capillary column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).[1][10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 5 °C/min.

    • Ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

4. Identification and Quantification:

  • Identify this compound by comparing its retention time and mass spectrum with a reference standard. The characteristic ions for this compound can be used for selected ion monitoring (SIM) for enhanced sensitivity.

  • Quantify using an external or internal standard method.

Protocol 3: Sensory Evaluation - Triangle Test

This protocol is used to determine if a perceptible difference exists between two samples, for instance, a product with and without added this compound.[16][19]

1. Panelist Selection and Training:

  • Select 15-30 panelists who have been screened for their sensory acuity.

  • Familiarize panelists with the flavor profile of vanilla and this compound using reference standards.[20]

2. Sample Preparation:

  • Prepare two sets of samples: a control (A) and a test sample (B) with the desired concentration of this compound.

  • Samples should be presented at a consistent and controlled temperature.

  • Code the samples with random three-digit numbers.[19]

3. Test Procedure:

  • Present each panelist with three samples in a randomized order (AAB, ABA, BAA, BBA, BAB, ABB).[19] Two samples are identical, and one is different.

  • Instruct panelists to taste each sample from left to right.

  • Ask panelists to identify the sample that is different from the other two.

  • Provide water and unsalted crackers for palate cleansing between sets of samples.[6]

4. Data Analysis:

  • Tally the number of correct identifications.

  • Use a statistical table for triangle tests (based on the number of panelists and the number of correct judgments) to determine if there is a significant difference between the samples at a given confidence level (e.g., p < 0.05).

Visualizations

Experimental Workflow for this compound Analysis

cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing start Food/Beverage Sample homogenize Homogenization (for solids) start->homogenize Solid Matrix extract Solvent Extraction (e.g., Methanol/Water) start->extract Liquid Matrix homogenize->extract cleanup Sample Cleanup (e.g., SPE, Filtration) extract->cleanup hplc HPLC-UV Analysis cleanup->hplc Liquid Samples gcms GC-MS Analysis cleanup->gcms Solid/Complex Samples identification Peak Identification (Retention Time, Mass Spectra) hplc->identification gcms->identification quantification Quantification (Calibration Curve) identification->quantification result Result: Concentration of This compound quantification->result

Caption: Workflow for the analysis of this compound in food.

Logical Relationship in Flavor Analysis

cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis chemical_composition Chemical Composition (e.g., GC-MS, HPLC) concentration Concentration of Flavor Compounds chemical_composition->concentration correlation Correlation Analysis concentration->correlation sensory_panel Human Sensory Panel (e.g., QDA, Triangle Test) flavor_profile Flavor Profile (Aroma, Taste) sensory_panel->flavor_profile flavor_profile->correlation q_control Quality Control & Product Development correlation->q_control

Caption: Relationship between instrumental and sensory analysis.

References

Methyl Vanillate as a Substrate for Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate, the methyl ester of vanillic acid, is a versatile aromatic compound derived from lignin and other natural sources. Its chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and a methyl ester, presents multiple sites for enzymatic modification. This makes this compound an attractive substrate for a variety of biocatalytic transformations, leading to the synthesis of valuable compounds for the pharmaceutical, food, and cosmetic industries. This document provides detailed application notes and protocols for the use of this compound in enzymatic reactions, including hydrolysis, transesterification, and glycosylation.

Enzymatic Hydrolysis of this compound

The hydrolysis of the methyl ester bond in this compound yields vanillic acid, a key intermediate in the production of vanillin and other fine chemicals. This reaction can be efficiently catalyzed by esterases.

Enzyme Spotlight: Esterase from Enterobacter cloacae (PrbA)

An esterase identified as PrbA from Enterobacter cloacae has been shown to effectively hydrolyze this compound. This enzyme exhibits broad substrate specificity and can be utilized for the targeted conversion of this compound to vanillic acid[1][2].

Quantitative Data Summary

EnzymeSubstrateRelative Activity (%)Km (mM)Vmax (mM/min)Optimal pHOptimal Temp (°C)Reference
PrbA EsteraseThis compound>20 (relative to propyl paraben)Not ReportedNot Reported7.031[1]
PrbA EsterasePropyl Paraben1000.45 - 0.880.031 - 0.157.031[1]

Experimental Workflow: Hydrolysis of this compound

sub This compound + PrbA Esterase reac Incubation (pH 7.0, 31°C) sub->reac prod Reaction Mixture (Vanillic Acid, Methanol) reac->prod extr Product Extraction (e.g., Ethyl Acetate) prod->extr anal Analysis (HPLC, GC-MS) extr->anal sub This compound + Alcohol (R-OH) reac Immobilized Lipase (e.g., Novozym 435) Organic Solvent sub->reac prod Vanillic Acid Ester (R-O-Vanillate) + Methanol reac->prod sub This compound + UDP-Glucose reac Glycosyltransferase (UGT) sub->reac prod This compound-O-glucoside + UDP reac->prod sub This compound cell Whole-Cell Biocatalyst (e.g., engineered E. coli, Yeast) sub->cell van_acid Vanillic Acid sub->van_acid Hydrolysis hydrolysis Esterase Activity (intracellular/extracellular) cell->hydrolysis further Further Enzymatic Transformations (e.g., Reduction, Demethylation) van_acid->further prod Value-added Products (Vanillin, Vanillyl Alcohol, etc.) further->prod

References

Application Notes and Protocols for the Investigation of Volatile Compounds in Honey Using Methyl Vanillate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Honey, a complex natural product, possesses a unique aroma profile derived from a diverse array of volatile organic compounds (VOCs). These compounds are largely influenced by the botanical origin of the nectar collected by bees. The analysis of these volatile constituents is crucial for determining the honey's floral source, geographical origin, and overall quality. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the sensitive and solvent-free analysis of these volatile compounds.[1][2]

This document provides detailed application notes and experimental protocols for the investigation of volatile compounds in honey. While methyl vanillate is a known volatile constituent of certain honey types, such as that from Erica arborea, its use as an internal standard for quantification in honey analysis is not extensively documented in current literature. Therefore, this guide will present a comprehensive protocol for the quantitative analysis of honey volatiles using a commonly employed internal standard, while also discussing the relevance of this compound as a target analyte.

Key Applications

  • Botanical and Geographical Origin Determination: The unique fingerprint of volatile compounds can be used to differentiate honeys from various floral and geographical origins.[1]

  • Quality Control: Analysis of VOCs can help identify markers of freshness or thermal processing, such as the presence of furfural.

  • Aroma Profiling: Identification and quantification of key aroma compounds contribute to understanding the sensory characteristics of different honey varieties.

  • Detection of Adulteration: Atypical volatile profiles may indicate the adulteration of honey with syrups or other substances.

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of Volatile Compounds in Honey by HS-SPME-GC-MS

This protocol outlines the complete workflow for the extraction, separation, and identification of volatile compounds in honey, including a quantitative approach using an internal standard.

1. Materials and Reagents

  • Honey Samples

  • Ultrapure Water

  • Sodium Chloride (NaCl), analytical grade

  • Internal Standard (IS): 2-octanol or other suitable non-native honey volatile compound. A stock solution of the IS should be prepared in methanol.

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly. A commonly used fiber for honey volatiles is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[1]

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

2. Sample Preparation

  • Weigh 5 g of honey into a 20 mL headspace vial.

  • Add 5 mL of ultrapure water and 1.5 g of NaCl to the vial. The addition of salt can enhance the release of volatile compounds from the matrix.

  • Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of a 100 µg/mL solution of 2-octanol in methanol).

  • Immediately seal the vial with the screw cap.

  • Vortex the vial for 1 minute to ensure complete homogenization.

3. Headspace Solid-Phase Microextraction (HS-SPME)

  • Place the prepared vial in an autosampler tray or a heating block with magnetic stirring.

  • Equilibrate the sample at 60°C for 15 minutes with continuous agitation.

  • Expose the SPME fiber to the headspace of the vial for 40 minutes at 60°C with continuous agitation.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: Immediately after extraction, desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

  • GC Column: Use a suitable capillary column, for example, a DB-WAX or HP-INNOWax (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 4°C/minute.

    • Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 35-450.

5. Data Analysis

  • Identification: Identify the volatile compounds by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • Quantification: Calculate the concentration of each identified analyte using the following formula, based on the internal standard method:

    Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

    The response factor for each analyte relative to the internal standard should be determined by analyzing standard solutions of known concentrations.

Quantitative Data Summary

The following table provides an example of quantitative data for selected volatile compounds that can be found in different honey types. The concentrations are expressed in µg/kg of honey and are indicative, as they can vary significantly based on floral origin, geographical location, and storage conditions.

Volatile CompoundChemical ClassConcentration Range (µg/kg)Potential Botanical Origin
FurfuralFuran10 - 5000Indicator of heat treatment
BenzaldehydeAldehyde5 - 200Almond, Cherry
PhenylacetaldehydeAldehyde20 - 1500Floral, Hyacinth
LinaloolTerpene Alcohol10 - 800Lavender, Citrus
NonanalAldehyde5 - 300Citrus, Fatty
This compound Phenolic EsterPresentErica arborea (Heather)
2-PhenylethanolAlcohol50 - 2000Rose, Floral
HotrienolTerpene Alcohol10 - 400Linden
IsophoroneKetone10 - 150Eucalyptus

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis honey Honey Sample (5g) water_nacl Add Water (5mL) & NaCl (1.5g) honey->water_nacl is Spike with Internal Standard water_nacl->is vortex Vortex (1 min) is->vortex equilibrate Equilibrate (60°C, 15 min) with agitation vortex->equilibrate extract Extract with SPME Fiber (60°C, 40 min) with agitation equilibrate->extract desorb Desorb Fiber (250°C, 5 min) extract->desorb separate GC Separation desorb->separate detect MS Detection separate->detect identify Identify Compounds (Mass Spectra & RI) detect->identify quantify Quantify Compounds (Internal Standard Method) identify->quantify

Caption: Experimental workflow for honey volatile analysis.

Logical Relationship of Key Analytical Steps

logical_relationship cluster_extraction Extraction & Concentration cluster_analysis Separation & Identification cluster_quantification Quantification HS Headspace Generation SPME Solid-Phase Microextraction HS->SPME Partitioning of Volatiles GC Gas Chromatography SPME->GC Thermal Desorption MS Mass Spectrometry GC->MS Elution & Ionization IS Internal Standard (e.g., 2-octanol) MS->IS Response Comparison Calibration Calibration Curve IS->Calibration Calibration->MS Concentration Determination

Caption: Key steps in honey volatile compound analysis.

References

Application of Methyl Vanillate in the Study of Ovarian Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant cause of mortality among gynecological malignancies, largely due to late-stage diagnosis and the development of chemoresistance. The exploration of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. Methyl vanillate, a natural phenolic compound, has emerged as a potential candidate for anticancer therapy. This document provides detailed application notes and protocols for studying the effects of this compound on ovarian cancer cell proliferation, focusing on its mechanism of action involving the inhibition of the ZEB2/Snail signaling pathway and the subsequent suppression of epithelial-mesenchymal transition (EMT).

Data Summary

The following tables summarize the quantitative data from studies investigating the effect of this compound on ovarian cancer cell lines.

Table 1: Effect of this compound on the Proliferation of SKOV3 and HOSEpiC Cells

Cell LineConcentration (µmol/L)Incubation Time (hours)Proliferation Inhibition
SKOV3024Baseline
10024Dose-dependent inhibition observed
20024Dose-dependent inhibition observed
40024Dose-dependent inhibition observed
80024Dose-dependent inhibition observed
160024Dose-dependent inhibition observed
HOSEpiC0-20024No statistically significant inhibition
400-160024Inhibition observed

Note: Data is derived from studies using a CCK8 assay. The proliferation of the ovarian cancer cell line SKOV3 was dose-dependently inhibited by this compound. In contrast, low concentrations of this compound (up to 200 µmol/L) did not significantly inhibit the proliferation of the non-cancerous human ovarian surface epithelial cell line (HOSEpiC)[1].

Table 2: Effect of this compound on EMT Marker Expression in SKOV3 Cells

TreatmentE-cadherin ExpressionVimentin Expression
Control (0 µmol/L this compound)BaselineBaseline
This compound (dose-dependent)IncreasedDecreased

Note: Western blot analysis revealed that this compound treatment leads to a dose-dependent increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker vimentin in SKOV3 cells, indicating an inhibition of the EMT process[1][2].

Table 3: Effect of this compound on Transcription Factor Expression in SKOV3 Cells

TreatmentZEB2 ExpressionSnail Expression
Control (0 µmol/L this compound)BaselineBaseline
This compound (dose-dependent)DecreasedDecreased

Note: this compound was found to inhibit the expression of the key EMT-inducing transcription factors ZEB2 and Snail in SKOV3 cells in a dose-dependent manner[1][2].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in ovarian cancer cells and a typical experimental workflow for its investigation.

Methyl_Vanillate_Signaling_Pathway MV This compound ZEB2 ZEB2 MV->ZEB2 inhibits Snail Snail MV->Snail inhibits E_cadherin E-cadherin ZEB2->E_cadherin represses Vimentin Vimentin ZEB2->Vimentin activates Snail->E_cadherin represses Snail->Vimentin activates EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT suppresses Vimentin->EMT promotes Proliferation Cell Proliferation EMT->Proliferation enhances Migration Cell Migration EMT->Migration enhances

Caption: Proposed signaling pathway of this compound in ovarian cancer cells.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cell_culture Ovarian Cancer Cell Culture (e.g., SKOV3) treatment Treatment with This compound cell_culture->treatment cck8 Cell Proliferation Assay (CCK8) treatment->cck8 migration_assay Cell Migration Assays (Wound Healing, Transwell) treatment->migration_assay protein_extraction Protein Extraction treatment->protein_extraction proliferation_analysis Analyze Cell Viability and Proliferation Rates cck8->proliferation_analysis migration_analysis Quantify Cell Migration and Invasion migration_assay->migration_analysis western_blot Western Blotting protein_extraction->western_blot protein_analysis Quantify Protein Expression (E-cadherin, Vimentin, ZEB2, Snail) western_blot->protein_analysis

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • SKOV3 (human ovarian adenocarcinoma cell line)

    • HOSEpiC (human ovarian surface epithelial cells) - used as a non-cancerous control.

  • Culture Medium:

    • For SKOV3: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • For HOSEpiC: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treatment. A vehicle control (DMSO diluted in medium) should be included in all experiments.

Cell Proliferation Assay (CCK8)

This protocol is used to assess the effect of this compound on the proliferation of ovarian cancer cells.

  • Materials:

    • 96-well microplates

    • SKOV3 and HOSEpiC cells

    • Complete culture medium

    • This compound stock solution

    • Cell Counting Kit-8 (CCK8) reagent

    • Microplate reader

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 100, 200, 400, 800, and 1,600 µmol/L) for 24 hours. Include a vehicle control group.

    • After the incubation period, add 10 µL of CCK8 reagent to each well.

    • Incubate the plates for an additional 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control group.

Western Blotting

This protocol is used to determine the expression levels of key proteins involved in the ZEB2/Snail signaling pathway and EMT.

  • Materials:

    • 6-well plates

    • SKOV3 cells

    • This compound

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-ZEB2, anti-Snail, anti-E-cadherin, anti-vimentin, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Seed SKOV3 cells in 6-well plates and treat with this compound as described for the proliferation assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Cell Migration Assays

a) Wound Healing Assay

  • Procedure:

    • Grow cells to confluence in a 6-well plate.

    • Create a "scratch" in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of this compound.

    • Capture images of the scratch at 0 and 24 hours.

    • Measure the width of the wound at different points and calculate the percentage of wound closure.

b) Transwell Migration Assay

  • Procedure:

    • Seed cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in a serum-free medium.

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add this compound at various concentrations to both the upper and lower chambers.

    • Incubate for 24 hours.

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields.

Conclusion

This compound demonstrates significant potential as an anti-proliferative and anti-migratory agent in ovarian cancer. The provided protocols offer a framework for researchers to investigate its effects and further elucidate its mechanism of action. The inhibition of the ZEB2/Snail signaling pathway and the subsequent reversal of EMT represent a promising therapeutic strategy for ovarian cancer, and this compound warrants further investigation in this context.

References

Application Notes and Protocols: Transwell Migration Assay with Methyl Vanillate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a variety of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The Transwell migration assay is a widely utilized in vitro method to quantify the migratory capacity of cells in response to a chemoattractant. This document provides a detailed protocol for performing a Transwell migration assay to assess the inhibitory effects of methyl vanillate on cancer cell migration, specifically focusing on the SKOV3 ovarian cancer cell line.

This compound has been identified as a compound that can inhibit the proliferation and migration of certain cancer cells.[1][2] Research indicates that its mechanism of action involves the downregulation of key signaling pathways controlling cell motility.[1][3] These application notes will detail the experimental procedure, data interpretation, and the underlying signaling pathway affected by this compound treatment.

Data Presentation

The following table summarizes the key quantitative parameters for the Transwell migration assay with this compound treatment, based on established findings.

ParameterValueCell LineNotes
This compound Concentration 100 µmol/LSKOV3Effective concentration for inhibiting migration.[4]
Cell Seeding Density 1.5 x 10⁴ cells/wellSKOV3In the upper chamber of a 24-well Transwell insert.[4]
Incubation Time 24 hoursSKOV3Duration for cell migration towards the chemoattractant.[4]
Chemoattractant Medium with 20% FBSSKOV3Placed in the lower chamber to create a chemotactic gradient.[4]

Experimental Protocols

This protocol is specifically tailored for assessing the effect of this compound on the migration of SKOV3 ovarian cancer cells.

Materials
  • SKOV3 human ovarian cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (to be dissolved in a suitable solvent like DMSO)

  • 24-well Transwell inserts (8 µm pore size)

  • 24-well tissue culture plates

  • Cotton swabs

  • Methanol or 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Crystal Violet solution

  • Inverted microscope with a camera

Procedure
  • Cell Culture and Preparation:

    • Culture SKOV3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Grow cells to 80-90% confluency.

    • Prior to the assay, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours. This enhances their migratory response to chemoattractants.

    • On the day of the experiment, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in a serum-free medium at a concentration of 1.5 x 10⁵ cells/mL.

  • Transwell Assay Setup:

    • Place the 24-well Transwell inserts into the wells of a 24-well plate.

    • In the lower chamber of each well, add 600 µL of DMEM containing 20% FBS as the chemoattractant.

    • Prepare the cell suspension for the upper chamber. For the treatment group, add this compound to the cell suspension to a final concentration of 100 µmol/L. For the control group, add an equivalent volume of the solvent (e.g., DMSO).

    • Add 100 µL of the cell suspension (containing 1.5 x 10⁴ cells) with or without this compound into the upper chamber of the Transwell inserts.[4]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell migration.[4]

  • Fixation and Staining:

    • After the incubation period, carefully remove the Transwell inserts from the plate.

    • Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol or 4% PFA for 15-20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in a 0.1% Crystal Violet solution for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Once dry, visualize the stained cells under an inverted microscope.

    • Capture images from several random fields of view for each membrane.

    • Count the number of migrated cells per field. The average number of cells from multiple fields will provide a quantitative measure of migration.

    • Alternatively, the crystal violet stain can be eluted using a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader to quantify migration.

Mandatory Visualization

Experimental Workflow

Transwell_Migration_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup & Treatment cluster_incubation Migration cluster_analysis Analysis A Culture SKOV3 cells to 80-90% confluency B Serum-starve cells for 12-24 hours A->B C Detach, count, and resuspend cells in serum-free medium B->C E Prepare cell suspension with this compound (100 µM) or vehicle control C->E Prepare cell suspension D Add chemoattractant (20% FBS medium) to lower chamber G Incubate for 24 hours at 37°C F Seed cells into the upper chamber of Transwell inserts F->G Place inserts in wells H Remove non-migrated cells from the top of the membrane G->H I Fix and stain migrated cells with Crystal Violet H->I J Image and count migrated cells I->J K Compare cell counts between treated and control groups J->K

Caption: Workflow for Transwell migration assay with this compound.

Signaling Pathway

Methyl_Vanillate_Signaling_Pathway cluster_pathway ZEB2/Snail Signaling Pathway in Cell Migration cluster_transcription Transcription Factors cluster_emt Epithelial-Mesenchymal Transition (EMT) MV This compound ZEB2 ZEB2 MV->ZEB2 inhibits Snail Snail MV->Snail inhibits E_cadherin E-cadherin (Epithelial Marker) (Decreased) ZEB2->E_cadherin represses Vimentin Vimentin (Mesenchymal Marker) (Increased) ZEB2->Vimentin promotes Snail->E_cadherin represses Snail->Vimentin promotes Migration Cell Migration & Invasion E_cadherin->Migration inhibits Vimentin->Migration promotes

Caption: this compound inhibits migration via the ZEB2/Snail pathway.

Mechanism of Action

This compound has been shown to inhibit the migration of ovarian cancer cells by suppressing the Epithelial-Mesenchymal Transition (EMT).[1][3] EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which includes increased motility and invasiveness. This transition is regulated by a network of transcription factors.

Key findings indicate that this compound treatment leads to a significant reduction in the expression of the transcription factors ZEB2 and Snail in SKOV3 cells.[3] ZEB2 and Snail are critical inducers of EMT; they function by repressing the expression of epithelial markers, such as E-cadherin, and promoting the expression of mesenchymal markers, like vimentin.[3] By downregulating ZEB2 and Snail, this compound effectively reverses the EMT process, leading to an increase in E-cadherin and a decrease in vimentin expression.[3] This shift in cellular phenotype ultimately results in decreased cell motility and a reduced capacity for invasion.[1][3]

References

Application Notes: Analysis of EMT Marker Modulation by Methyl Vanillate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is a critical process in cancer progression, contributing to tumor invasion, metastasis, and drug resistance.[1][2][3][4] Key molecular events in EMT include the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. This process is driven by a network of transcription factors including Snail, Slug, ZEB1, and ZEB2.[2][5]

Methyl vanillate, a natural phenolic compound, has been identified as a potential inhibitor of EMT in cancer cells.[6][7] Studies on ovarian cancer cells have demonstrated that this compound can inhibit cell proliferation and migration.[6][7][8] Western blot analysis is a crucial technique to quantify the changes in protein expression of these key EMT markers following exposure to potential therapeutic agents like this compound.

Principle of the Application

This document provides a detailed protocol for using Western blot analysis to assess the inhibitory effects of this compound on EMT in a cancer cell line model (e.g., SKOV3 ovarian cancer cells).[6][7][8] By treating cells with varying concentrations of this compound, researchers can observe dose-dependent changes in the protein levels of E-cadherin (upregulation) and mesenchymal markers like Vimentin, N-cadherin, Snail, and ZEB2 (downregulation), thereby confirming the compound's anti-EMT activity.[6][8]

Quantitative Data Summary

The following table summarizes the expected dose-dependent effects of this compound on the relative protein expression of key EMT markers in ovarian cancer cells, as determined by Western blot analysis.[6][8]

Treatment GroupE-cadherin (Epithelial Marker)Vimentin (Mesenchymal Marker)Snail (Transcription Factor)ZEB2 (Transcription Factor)
Control (0 µM) 1.001.001.001.00
This compound (Low Conc.) ↑ (Increased)↓ (Decreased)↓ (Decreased)↓ (Decreased)
This compound (High Conc.) ↑↑ (Significantly Increased)↓↓ (Significantly Decreased)↓↓ (Significantly Decreased)↓↓ (Significantly Decreased)

Data is presented as a qualitative representation of expected fold-changes relative to the untreated control. Actual quantitative values would be determined by densitometric analysis of the Western blot bands.

Experimental Workflow and Signaling Pathway

The diagrams below illustrate the general workflow for the Western blot experiment and the proposed signaling pathway through which this compound is believed to inhibit EMT.

G cluster_workflow Experimental Workflow cell_culture 1. Cell Culture & Treatment (e.g., SKOV3 cells + this compound) lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds_page 4. SDS-PAGE quant->sds_page transfer 5. Membrane Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking (5% Non-fat milk or BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-E-cadherin, Anti-Vimentin, etc.) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis

Fig 1. Western Blot experimental workflow.

G cluster_pathway Proposed EMT Inhibition Pathway cluster_nucleus Nucleus MV This compound ZEB2 ZEB2 MV->ZEB2 Inhibits Expression Snail Snail MV->Snail Inhibits Expression Ecad_gene E-cadherin Gene (CDH1) ZEB2->Ecad_gene Represses Snail->Ecad_gene Represses Vim_gene Vimentin Gene (VIM) Snail->Vim_gene Activates Ecad_protein E-cadherin Protein (Epithelial Phenotype) Ecad_gene->Ecad_protein Transcription & Translation Vim_protein Vimentin Protein (Mesenchymal Phenotype) Vim_gene->Vim_protein Transcription & Translation

Fig 2. Proposed mechanism of this compound.

Detailed Protocol: Western Blot for EMT Markers

This protocol details the steps for analyzing EMT marker expression in cancer cells treated with this compound.

1. Cell Culture and Treatment

  • Culture human ovarian cancer cells (e.g., SKOV3) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0 µM, 10 µM, 25 µM, 50 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-only control (e.g., DMSO).

2. Protein Extraction

  • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per well.[9][10]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions.[9]

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein from each sample into the wells of a 10% SDS-PAGE gel.[9] Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

  • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 60-90 minutes in a cold room or on ice).

  • Confirm successful transfer by observing the pre-stained ladder on the membrane.

6. Blocking

  • Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[9] This step prevents non-specific antibody binding.

7. Primary Antibody Incubation

  • Dilute the primary antibodies in blocking buffer according to the manufacturer's recommended concentrations.

    • Rabbit anti-E-cadherin (e.g., 1:1000)[9]

    • Rabbit anti-Vimentin (e.g., 1:1000)[9]

    • Rabbit anti-N-cadherin (e.g., 1:1000)[9]

    • Rabbit anti-Snail (e.g., 1:500)[9]

    • Mouse anti-β-actin (Loading Control, e.g., 1:1000)[9]

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP or Goat anti-Mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000-1:5000) for 1 hour at room temperature.[9]

9. Signal Detection

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system (e.g., Bio-Rad ChemiDoc) or X-ray film.

10. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of each target protein band to its corresponding loading control band (β-actin) to correct for loading differences.

  • Express the results as a fold change relative to the untreated control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

References

Application Notes and Protocols for In Vivo Mouse Models: Investigating the Effects of Methyl Vanillate on Bone Mass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate, a derivative of vanillin, has emerged as a compound of interest for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. Recent research into structurally similar compounds, such as vanillin and methyl 3,4-dihydroxybenzoate (MDHB), suggests a promising role in bone metabolism. In vitro studies have indicated that vanillin can promote osteoblast differentiation and mineralization through the Bone Morphogenetic Protein 2 (BMP2) signaling pathway.[1][2][3] Concurrently, in vivo studies on MDHB, a close structural analog of this compound, have demonstrated its ability to inhibit osteoclastogenesis and prevent bone loss in mouse models of osteoporosis.[4] This dual potential of promoting bone formation and inhibiting bone resorption makes this compound a compelling candidate for investigation as a therapeutic agent for bone loss disorders like osteoporosis.

These application notes provide a comprehensive guide for researchers to design and execute in vivo mouse model studies to elucidate the effects of this compound on bone mass. The protocols are based on established methodologies and findings from studies on closely related compounds, offering a robust framework for preclinical evaluation.

Potential Signaling Pathways

This compound is hypothesized to modulate bone mass through two primary mechanisms: the stimulation of osteoblast differentiation and the inhibition of osteoclast activity.

  • Osteoblast Differentiation: Drawing parallels from vanillin, this compound may activate the BMP2 signaling pathway in pre-osteoblasts. This activation is expected to lead to the phosphorylation of Smad1/5/8, which then translocates to the nucleus to upregulate the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (RUNX2).[1][2] Increased RUNX2 expression subsequently drives the differentiation of osteoblasts and enhances the production of bone matrix proteins.

Osteoblast_Differentiation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound BMPR BMP Receptor This compound->BMPR Activates p-Smad1/5/8 p-Smad1/5/8 BMPR->p-Smad1/5/8 Phosphorylates RUNX2 RUNX2 p-Smad1/5/8->RUNX2 Upregulates Osteoblast Differentiation Osteoblast Differentiation RUNX2->Osteoblast Differentiation Bone Formation Bone Formation Osteoblast Differentiation->Bone Formation

Figure 1: Proposed signaling pathway for this compound-induced osteoblast differentiation.

  • Osteoclastogenesis Inhibition: Based on studies with MDHB, this compound is anticipated to suppress the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling cascade in osteoclast precursors.[4] This inhibition is likely mediated through the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses.[4] Elevated Nrf2 activity can reduce reactive oxygen species (ROS) levels, which are crucial for RANKL-induced activation of downstream pathways like NF-κB and MAPK.[4] The suppression of these pathways leads to the downregulation of c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), master regulators of osteoclast differentiation, thereby inhibiting osteoclast formation and bone resorption.[4]

Osteoclastogenesis_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Nrf2 Nrf2 This compound->Nrf2 Upregulates RANKL RANKL RANK RANK RANKL->RANK Binds ROS ROS RANK->ROS Induces Nrf2->ROS Inhibits NF-kB/MAPK NF-κB / MAPK ROS->NF-kB/MAPK Activates c-Fos/NFATc1 c-Fos / NFATc1 NF-kB/MAPK->c-Fos/NFATc1 Activates Osteoclast Differentiation Osteoclast Differentiation c-Fos/NFATc1->Osteoclast Differentiation Bone Resorption Bone Resorption Osteoclast Differentiation->Bone Resorption

Figure 2: Proposed signaling pathway for this compound-mediated inhibition of osteoclastogenesis.

Experimental Protocols

Ovariectomy (OVX)-Induced Osteoporosis Mouse Model

This model simulates postmenopausal osteoporosis, characterized by estrogen deficiency leading to increased bone resorption.

OVX_Model_Workflow Acclimatization 1. Acclimatize Mice (1 week) Surgery 2. Ovariectomy (OVX) or Sham Surgery Acclimatization->Surgery Recovery 3. Post-operative Recovery (2 weeks) Surgery->Recovery Treatment 4. This compound Administration (6 weeks) Recovery->Treatment Analysis 5. Sample Collection and Analysis Treatment->Analysis

Figure 3: Experimental workflow for the OVX-induced osteoporosis mouse model.

1. Animals and Acclimatization:

  • Use 10-week-old female C57BL/6J mice.

  • House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water.

  • Allow a one-week acclimatization period before any procedures.

2. Surgical Procedure:

  • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • For the OVX group, make a dorsal midline incision and locate and remove both ovaries.

  • For the sham group, perform the same surgical procedure without removing the ovaries.

  • Suture the incision and provide post-operative analgesia as per institutional guidelines.

3. Treatment Protocol:

  • Allow a two-week recovery period for the establishment of bone loss.

  • Randomly divide the mice into the following groups (n=8-10 per group):

    • Sham + Vehicle

    • OVX + Vehicle

    • OVX + this compound (Low Dose, e.g., 2.5 mg/kg)

    • OVX + this compound (High Dose, e.g., 10 mg/kg)

  • Based on pharmacokinetic studies of MDHB, which showed rapid absorption and a short half-life, consider intraperitoneal (i.p.) or oral gavage administration.[5] For i.p. injection, administer this compound or vehicle (e.g., PBS with 0.5% DMSO) every 3 days for 6 weeks.[4]

4. Sample Collection and Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Collect blood via cardiac puncture for serum analysis of bone turnover markers (e.g., P1NP for bone formation and CTX-I for bone resorption).

  • Dissect femurs and tibias for micro-computed tomography (µCT) analysis and histology.

5. Micro-Computed Tomography (µCT) Analysis:

  • Scan the distal femur or proximal tibia to assess trabecular bone microarchitecture.

  • Key parameters to measure include:

    • Bone Volume/Total Volume (BV/TV)

    • Trabecular Number (Tb.N)

    • Trabecular Thickness (Tb.Th)

    • Trabecular Separation (Tb.Sp)

6. Histological Analysis:

  • Fix bones in 4% paraformaldehyde, decalcify in 10% EDTA, and embed in paraffin.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize bone structure.

  • Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.

  • Perform immunohistochemistry for osteoblast markers like osteocalcin or alkaline phosphatase.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.

Table 1: Effects of this compound on Trabecular Bone Microarchitecture in OVX Mice

GroupBV/TV (%)Tb.N (1/mm)Tb.Th (µm)Tb.Sp (µm)
Sham + Vehicle
OVX + Vehicle
OVX + this compound (Low Dose)
OVX + this compound (High Dose)

Table 2: Effects of this compound on Serum Bone Turnover Markers in OVX Mice

GroupP1NP (ng/mL)CTX-I (ng/mL)
Sham + Vehicle
OVX + Vehicle
OVX + this compound (Low Dose)
OVX + this compound (High Dose)

Table 3: Effects of this compound on Histomorphometric Parameters in OVX Mice

GroupOsteoclast Number/Bone Surface (N.Oc/BS)Osteoblast Surface/Bone Surface (Ob.S/BS)
Sham + Vehicle
OVX + Vehicle
OVX + this compound (Low Dose)
OVX + this compound (High Dose)

Conclusion

The provided application notes and protocols offer a robust framework for investigating the in vivo effects of this compound on bone mass in mouse models. By leveraging knowledge from structurally similar compounds, researchers can efficiently design and execute preclinical studies to evaluate the therapeutic potential of this compound for osteoporosis and other bone loss disorders. The detailed methodologies for the OVX-induced osteoporosis model, coupled with comprehensive analytical techniques, will enable the generation of high-quality, reproducible data to elucidate the mechanisms of action and efficacy of this promising compound.

References

Application Notes and Protocols for Quantitative Real-Time PCR (qPCR) Gene Expression Analysis with Methyl Vanillate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate, a phenolic compound found in various plants, has garnered significant interest in biomedical research due to its diverse biological activities.[1] It is recognized for its antioxidant and anti-inflammatory properties and has been shown to modulate key cellular signaling pathways implicated in both normal physiological processes and disease states such as cancer.[2][3] Notably, this compound acts as an activator of the Wnt/β-catenin signaling pathway and can inhibit the ZEB2/Snail signaling pathway, which is crucial in the epithelial-mesenchymal transition (EMT) process.[2][3][4][5]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[6][7][8][9] This document provides detailed application notes and protocols for utilizing qPCR to analyze changes in gene expression in response to this compound treatment, focusing on its effects on the Wnt/β-catenin and ZEB2/Snail signaling pathways.

Data Presentation: Gene Expression Analysis

The following tables summarize hypothetical quantitative PCR data representing the expected effects of this compound on target gene expression. The data is presented as fold change relative to a vehicle-treated control, calculated using the 2-ΔΔCt method.[2][6][7][8]

Table 1: Effect of this compound on Wnt/β-catenin Signaling Pathway Target Genes

Gene TargetFunction in PathwayHypothetical Fold Change (this compound vs. Control)
CTNNB1 (β-catenin)Key mediator, translocates to the nucleus to activate target genes1.8
CCND1 (Cyclin D1)Wnt target gene, promotes cell cycle progression2.5
MYC (c-Myc)Wnt target gene, involved in cell proliferation and apoptosis2.1

Table 2: Effect of this compound on ZEB2/Snail Signaling Pathway and EMT Marker Genes

Gene TargetFunction in Pathway/ProcessHypothetical Fold Change (this compound vs. Control)
ZEB2Transcriptional repressor of E-cadherin, EMT inducer0.4
SNAI1 (Snail)Transcriptional repressor of E-cadherin, EMT inducer0.5
CDH1 (E-cadherin)Cell-cell adhesion protein, epithelial marker3.2
VIM (Vimentin)Intermediate filament protein, mesenchymal marker0.3

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the steps for treating cultured mammalian cells with this compound prior to RNA extraction.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, MCF-7, SKOV3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.

  • Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add 2 mL of the prepared this compound working solutions or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours) at 37°C and 5% CO₂.

  • Cell Harvesting for RNA Extraction: After incubation, proceed immediately to RNA extraction as described in Protocol 2.

Protocol 2: RNA Extraction and cDNA Synthesis

This protocol describes the isolation of total RNA from cultured cells and its reverse transcription into complementary DNA (cDNA).

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • High-Capacity cDNA Reverse Transcription Kit (or equivalent)

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Cell Lysis: Remove the medium from the wells. Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's protocol. The resulting cDNA will be used as the template for qPCR.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol details the setup of a qPCR reaction to measure the expression of target genes.

Materials:

  • cDNA template (from Protocol 2)

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR plate (e.g., 96-well)

  • qPCR instrument

Procedure:

  • Primer Design and Validation: Design primers with a melting temperature (Tm) of approximately 60°C and an amplicon size of 70-200 bp. Validate primer efficiency through a standard curve analysis.

  • qPCR Reaction Setup: Prepare a qPCR master mix for each gene of interest and the reference gene. For a single 20 µL reaction:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 5 µL Nuclease-free water

    • 3 µL cDNA template (diluted)

  • Plate Setup: Pipette the master mix into the wells of a qPCR plate. Add the cDNA template to the appropriate wells. Include no-template controls (NTCs) for each primer set.

  • qPCR Run: Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression (fold change) using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.[2][6][7][8]

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & cDNA Synthesis cluster_qpcr qPCR & Data Analysis A Seed Cells in 6-well Plates B Incubate for 24h (Adherence) A->B C Treat with this compound or Vehicle (DMSO) B->C D Incubate for 24-48h C->D E Lyse Cells & Extract Total RNA D->E F Quantify RNA & Assess Purity E->F G Reverse Transcribe RNA to cDNA F->G H Set up qPCR Reactions G->H I Run qPCR & Obtain Ct Values H->I J Calculate Fold Change (2-ΔΔCt Method) I->J

Caption: Experimental workflow for qPCR analysis of gene expression.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MethylVanillate This compound Wnt Wnt MethylVanillate->Wnt Activates Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Translocation TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF TargetGenes Target Gene Expression (Cyclin D1, c-Myc) TCF_LEF->TargetGenes Activates

Caption: Wnt/β-catenin signaling pathway activation.

ZEB2_Snail_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_protein Protein Level MethylVanillate This compound ZEB2 ZEB2 MethylVanillate->ZEB2 Inhibits Snail Snail MethylVanillate->Snail Inhibits E_cadherin_gene E-cadherin Gene (CDH1) ZEB2->E_cadherin_gene Represses Snail->E_cadherin_gene Represses Vimentin_protein Vimentin Protein Snail->Vimentin_protein Activates E_cadherin_protein E-cadherin Protein E_cadherin_gene->E_cadherin_protein Expression EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin_protein->EMT Inhibits Vimentin_protein->EMT Promotes

Caption: ZEB2/Snail signaling pathway inhibition.

References

Application Notes and Protocols: Methyl Vanillate in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl vanillate, a readily available and versatile building block, in the synthesis of novel bioactive compounds. It includes experimental procedures, quantitative biological activity data, and visualizations of relevant signaling pathways and workflows.

Introduction

This compound, the methyl ester of vanillic acid, is a naturally derived compound that serves as an excellent starting material for the synthesis of a diverse range of biologically active molecules. Its phenolic hydroxyl group and ester functionality provide reactive sites for various chemical modifications, leading to the generation of derivatives with promising therapeutic potential. This document outlines the synthesis of two classes of bioactive compounds derived from this compound: methyl divanillate, a dimeric ether with enhanced antioxidant properties, and various ether derivatives exhibiting antimicrobial activity. Furthermore, it details the role of this compound as an activator of the Wnt/β-catenin signaling pathway, a critical pathway in cellular development and disease.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for the antioxidant and antimicrobial activities of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound and its Dimer

CompoundAntioxidant AssayResultReference
This compoundDPPH Radical Scavenging-[1]
Methyl DivanillateDPPH Radical Scavenging30-fold more effective than this compound[1]

Table 2: Antimicrobial Activity of Vanillin and Vancomycin Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
VanillinPropionibacterium acnesStrong Activity[2]
VanillinStaphylococcus epidermidisStrong Activity[2]
VanillinBacillus subtilisStrong Activity[2]
VanillinSalmonella typhimuriumStrong Activity[2]
VanillinPseudomonas aeruginosaStrong Activity[2]
Vancomycin Derivative (QAV-a1)MRSA18 µg/mL[3]
Vancomycin Derivative (QAV-a1)MRSA216 µg/mL[3]
Vancomycin Derivative (QAV-b4)MRSA (various strains)4-16 times more active than vancomycin[3]
Vancomycin Derivative (QAV-t3)MRSA332 µg/mL[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl Divanillate

This protocol describes the synthesis of methyl divanillate, a dimer of this compound, via a ferrous sulfate-catalyzed oxidative coupling reaction.

Materials:

  • This compound (MV)

  • Ferrous sulfate (FeSO₄)

  • Sodium persulfate (Na₂S₂O₈)

  • Acetonitrile

  • Water

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve this compound in a suitable solvent such as aqueous acetonitrile.

  • Add a catalytic amount of ferrous sulfate to the solution.

  • Slowly add a solution of sodium persulfate as the oxidizing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude methyl divanillate using column chromatography or recrystallization.

  • Confirm the identity and purity (>98%) of the final product using NMR and HPLC analysis.[1]

Protocol 2: Synthesis of this compound Ether Derivatives (General Williamson Ether Synthesis)

This protocol outlines the general procedure for synthesizing ether derivatives of this compound via the Williamson ether synthesis.[4][5][6][7][8]

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a solution of this compound in anhydrous acetone or DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to form the potassium salt.

  • Add the desired alkyl halide dropwise to the reaction mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude ether derivative by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.

  • Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).

Protocol 3: Assessment of Wnt/β-catenin Pathway Activation

This protocol describes an immunofluorescence assay to determine the activation of the Wnt/β-catenin pathway in calvarial osteoblasts treated with this compound.[2]

Materials:

  • Calvarial osteoblasts

  • Cell culture medium and supplements

  • This compound

  • Coverslips

  • 12-well plates

  • 4% Paraformaldehyde (PFA)

  • 0.2% Triton X-100

  • 5% Bovine Serum Albumin (BSA)

  • Primary antibody against β-catenin

  • Alexa Fluor conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed calvarial osteoblasts onto coverslips in 12-well plates at a density of 3x10⁴ cells/well and culture for 24 hours.

  • Treat the cells with desired concentrations of this compound (e.g., 10 and 20 µM) for 24 hours.

  • Fix the cells with 4% PFA for 10 minutes.

  • Permeabilize the cells with 0.2% Triton X-100 for 15 minutes.

  • Block non-specific binding with 5% BSA for 30 minutes.

  • Incubate the cells with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash the cells three times with Phosphate Buffered Saline (PBS).

  • Incubate with the Alexa Fluor conjugated secondary antibody for 1 hour.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Visualize the fluorescence signal using a confocal microscope to observe the nuclear translocation of β-catenin, indicative of Wnt pathway activation.

Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Frizzled Frizzled Receptor This compound->Frizzled Activates Wnt Wnt Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Destruction_Complex Destruction Complex APC APC Axin Axin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Destruction_Complex->beta_catenin TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression: RUNX2, BMP2, ALP, OCN, WNT10B TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway activated by this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and bioactivity screening.

References

Troubleshooting & Optimization

Improving methyl vanillate yield in chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of methyl vanillate in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Direct Esterification of Vanillic Acid: This involves reacting vanillic acid with methanol in the presence of an acid catalyst.

  • Oxidation of Vanillin followed by Esterification: This is a two-step process where vanillin is first oxidized to vanillic acid, which is then esterified to this compound.[1][2][3]

Q2: What is a typical yield for this compound synthesis?

A2: Yields can vary significantly based on the chosen method and reaction conditions. For instance, the esterification of vanillin with acetic anhydride under acidic conditions has been reported to yield around 82.09%.[4] In some optimized processes for related vanillin synthesis, conversions and selectivities can exceed 90%.[5] Achieving a high yield often depends on careful control of reaction parameters and effective purification.

Q3: What are the key properties of this compound?

A3: this compound is a pale yellow to beige powder at room temperature.[6] It is the methyl ester of vanillic acid and possesses antioxidant properties.[6][7] Structurally, it contains both an ester group and a phenolic hydroxyl group, which allows for further chemical modifications.[6]

Troubleshooting Guide

Problem 1: Low Yield in Esterification of Vanillic Acid

Possible Cause Suggestion
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. For the reaction with thionyl chloride, a reflux time of at least 2 hours is recommended.[6]- Optimize Temperature: Heating the reaction to reflux is crucial for driving the esterification to completion.[6]- Use Excess Methanol: Using methanol as the solvent and in excess can shift the equilibrium towards the product side.
Catalyst Issues - Choice of Catalyst: Strong acid catalysts are generally effective. Thionyl chloride is a good option as it also removes water, a byproduct that can inhibit the reaction.[6]- Catalyst Deactivation: Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.
Water in Reaction Mixture - Use Dry Glassware and Reagents: Water can hydrolyze the ester back to the carboxylic acid, reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Problem 2: Byproduct Formation

Possible Cause Suggestion
Side Reactions of Phenolic Hydroxyl Group - Protection of Hydroxyl Group: In some cases, protecting the phenolic hydroxyl group before esterification can prevent side reactions. However, this adds extra steps to the synthesis.
Degradation of Starting Material or Product - Control Reaction Temperature: Excessive heat can lead to the degradation of vanillin or vanillic acid, especially under harsh acidic or basic conditions.[8] It has been shown that vanillin can be completely converted at 160°C in 5 hours under certain oxidative conditions.[8]

Problem 3: Difficulty in Product Purification

Possible Cause Suggestion
Presence of Unreacted Vanillic Acid - Base Wash: Wash the crude product with a mild basic solution, such as 10% aqueous sodium bicarbonate, to remove acidic impurities like unreacted vanillic acid.[9]
Close-Boiling Impurities - Fractional Distillation: If impurities have boiling points close to that of this compound, use fractional distillation with a column having a high number of theoretical plates for better separation.[9]- Vacuum Distillation: To prevent thermal degradation of the product at high temperatures, perform the distillation under reduced pressure.[9]
Neutral Impurities - Column Chromatography: Use silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate neutral impurities based on polarity.[9]

Quantitative Data Summary

Table 1: Reported Yields for Vanillin-Related Reactions

ReactionReagents/ConditionsReported Yield/Conversion
Esterification of VanillinAcetic Anhydride, Acidic Conditions82.09%[4]
Vanillin SynthesisMethanol/Methyl Acetate Solvent System>90% Conversion and Selectivity[5]
Vanillin OxidationPermanganate in Neutral MediumFinal product identified as vanillic acid[1]

Experimental Protocols

Protocol 1: Esterification of Vanillic Acid using Thionyl Chloride

This protocol is based on the synthesis of this compound from 4-hydroxy-3-methoxybenzoic acid (vanillic acid).[6]

Materials:

  • 4-hydroxy-3-methoxybenzoic acid (vanillic acid)

  • Methanol

  • Thionyl chloride

  • Dry reaction flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a dry reaction flask, dissolve 60.0 g (357 mmol) of 4-hydroxy-3-methoxybenzoic acid in 500 mL of methanol.

  • Cool the resulting solution to 0°C in an ice bath.

  • Slowly add 91.1 mL (1.25 mol) of thionyl chloride dropwise to the reaction mixture while stirring.

  • After the addition is complete, heat the reaction solution to reflux and continue stirring for 2 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.

  • Purify the crude product using appropriate methods such as recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis from Vanillin

This protocol involves the oxidation of vanillin to vanillic acid, followed by esterification.

Step 1: Oxidation of Vanillin to Vanillic Acid This step is based on the general principle of oxidizing an aldehyde to a carboxylic acid. Various oxidizing agents can be used.[2][3]

Materials:

  • Vanillin

  • An oxidizing agent (e.g., potassium permanganate, chromium(VI))

  • Appropriate solvent (e.g., water, acetone)

  • Acid or base for pH adjustment (depending on the oxidant)

Procedure:

  • Dissolve vanillin in a suitable solvent in a reaction flask.

  • Slowly add the oxidizing agent to the vanillin solution while monitoring the temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (can be monitored by TLC).

  • Work up the reaction mixture to isolate the crude vanillic acid. This may involve filtration, extraction, and acidification.

  • Purify the crude vanillic acid by recrystallization.

Step 2: Esterification of Vanillic Acid Follow the procedure outlined in Protocol 1 .

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Vanillic Acid Vanillic Acid Esterification Esterification Vanillic Acid->Esterification Methanol Methanol Methanol->Esterification Crude Product Crude Product Esterification->Crude Product Base Wash Base Wash Crude Product->Base Wash Distillation Distillation Base Wash->Distillation Chromatography Chromatography Distillation->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes PurificationLoss Loss during Purification? Start->PurificationLoss No SideReactions Side Reactions? IncompleteReaction->SideReactions No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes OptimizePurification Optimize Purification Method (e.g., Vacuum Distillation) PurificationLoss->OptimizePurification Yes ProtectGroup Consider Protecting Group SideReactions->ProtectGroup Yes

Caption: A logical flow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Methyl Vanillate Storage and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage of methyl vanillate to prevent degradation. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers even suggest storing the powder at -20°C. It is also crucial to protect it from light.

Q2: What materials are incompatible with this compound?

A2: this compound should not be stored with strong oxidizing agents, strong acids, or strong alkalis.[3] Contact with these substances can lead to chemical reactions that degrade the compound.

Q3: How can I tell if my this compound has degraded?

A3: Degradation of this compound can be indicated by several observable changes:

  • Color Change: The appearance of a yellow or brown tint to the normally white to off-white powder can signify degradation.

  • Odor: While this compound has a characteristic faint, sweet, vanilla-like odor, a significant change or the development of a harsh, phenolic, or unusual smell may indicate decomposition.

  • Clumping: The powder, which should be free-flowing, may start to clump or become sticky due to moisture absorption or the formation of degradation products.

  • Inconsistent Experimental Results: Unexplained variations or a decrease in the expected activity in your experiments can be a sign of impurity due to degradation.

Q4: What are the primary pathways of this compound degradation during storage?

A4: The two main chemical degradation pathways for this compound during storage are oxidation and hydrolysis.

  • Oxidation: The phenolic hydroxyl group in this compound is susceptible to oxidation, especially in the presence of light, air (oxygen), and metal ion catalysts. This can lead to the formation of colored quinone-type structures.

  • Hydrolysis: The ester group can be hydrolyzed to vanillic acid and methanol. This reaction is accelerated by the presence of moisture and acidic or alkaline conditions.

Below is a diagram illustrating the potential degradation pathways.

Potential Degradation Pathways of this compound MV This compound Oxidation Oxidation (Light, Air, Metal Ions) MV->Oxidation Hydrolysis Hydrolysis (Moisture, Acid/Base) MV->Hydrolysis Quinones Quinone-type Products (Colored Impurities) Oxidation->Quinones VA Vanillic Acid Hydrolysis->VA Methanol Methanol Hydrolysis->Methanol

Potential degradation pathways of this compound.

Troubleshooting Guide

This guide is designed to help you troubleshoot potential issues related to this compound degradation.

Symptom Possible Cause Suggested Action
Discoloration (Yellowing/Browning) of Powder Oxidation of the phenolic group.1. Visually inspect the entire stock. If discoloration is localized, carefully separate and test the affected portion. 2. If widespread, the batch may be compromised. Perform purity analysis (see Analytical Protocols section). 3. Review storage conditions: ensure the container is airtight and protected from light.
Clumping or Caking of Powder Moisture absorption leading to potential hydrolysis.1. Gently break up clumps with a clean, dry spatula. 2. Consider drying a small sample in a desiccator and re-testing its properties. 3. Perform purity analysis to check for the presence of vanillic acid. 4. Store in a desiccator or use a desiccant in the storage container.
Inconsistent or Poor Experimental Results Degradation leading to lower purity of the starting material.1. Verify the purity of the this compound using an appropriate analytical method (HPLC, GC-MS, or NMR). 2. If impurities are detected, consider purification (e.g., recrystallization) or obtaining a new, high-purity batch. 3. Review the entire experimental workflow for other potential sources of error.
Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, GC-MS) Presence of degradation products.1. Attempt to identify the impurity peaks by comparing retention times with known standards (e.g., vanillic acid). 2. Use mass spectrometry (MS) to determine the molecular weight of the impurities, which can help in their identification. 3. Evaluate the level of impurities. If significant, the this compound may not be suitable for your experiment.

Below is a workflow for troubleshooting suspected degradation.

Troubleshooting Workflow for Suspected Degradation Start Suspicion of Degradation (e.g., color change, inconsistent results) Visual Visual Inspection (Color, Clumping) Start->Visual Analytical Analytical Purity Assessment (HPLC, GC-MS, NMR) Visual->Analytical Compare Compare with Reference Standard Analytical->Compare Degraded Degradation Confirmed Compare->Degraded Impurities Detected NotDegraded No Significant Degradation Compare->NotDegraded Purity Acceptable Purify Purify Material (e.g., Recrystallization) Degraded->Purify Discard Discard and Obtain New Stock Degraded->Discard Review Review Storage and Handling Procedures Degraded->Review Purify->Analytical Re-test Discard->Review Proceed Proceed with Experiment NotDegraded->Proceed

A decision tree for troubleshooting suspected degradation.

Experimental Protocols

Purity Assessment of this compound

To quantitatively assess the purity of this compound and identify potential degradation products, High-Performance Liquid Chromatography (HPLC) is a recommended method. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for confirmation and structural elucidation of impurities.

Table of Analytical Methods for Purity Assessment

Method Principle Typical Conditions Information Provided
HPLC-UV Separation based on polarity.Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile/methanol and water (often with a small amount of acid like acetic or phosphoric acid for better peak shape).[4][5] Detection: UV at ~254 nm or ~280 nm.Quantitative purity, detection of less volatile impurities like vanillic acid.
GC-MS Separation based on volatility and polarity, with mass-based identification.Column: Capillary column (e.g., DB-5ms) Carrier Gas: Helium Temperature Program: Ramped temperature program to separate compounds with different boiling points. Detection: Mass Spectrometry (EI mode).Identification of volatile impurities and degradation products by their mass spectra.[2][3]
¹H NMR Provides information on the chemical environment of hydrogen atoms.Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) Spectrometer: 300 MHz or higher.Structural confirmation of the main compound and identification of impurities by their characteristic chemical shifts.[6]
Protocol 1: HPLC Purity Analysis of this compound
  • Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a sample solution of the this compound at the same concentration as the stock standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with 0.1% acetic acid. Adjust the ratio as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the calibration curve. The presence of additional peaks may indicate impurities or degradation products. The retention time of vanillic acid will be shorter than that of this compound in reversed-phase HPLC.

Protocol 2: Stability Testing of this compound

This protocol outlines a basic stability testing procedure to evaluate the shelf-life of this compound under specific storage conditions.

  • Sample Preparation: Place a sufficient quantity of a single batch of high-purity this compound into several vials made of an inert material (e.g., amber glass).

  • Storage Conditions: Store the vials under different conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

  • Testing Intervals: Test the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term storage and 0, 1, 2, 3, 6 months for accelerated storage).

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Note any changes in color or physical form.

    • Purity: Use the HPLC method described in Protocol 1 to determine the purity and detect any degradation products.

  • Evaluation: Evaluate the data to determine if any significant changes in purity or appearance have occurred over time under the different storage conditions. This information can be used to establish a recommended re-test date or shelf life.

Below is a diagram of a typical stability testing workflow.

Stability Testing Workflow Start Start Stability Study Prep Prepare Samples from a Single Batch Start->Prep Store Store Samples under Defined Conditions (Long-term, Accelerated, Refrigerated) Prep->Store Test Perform Analytical Tests at Pre-defined Intervals (Appearance, HPLC Purity) Store->Test Test->Test Data Collect and Analyze Data Test->Data Eval Evaluate for Significant Changes Data->Eval Report Generate Stability Report and Establish Re-test Date/Shelf Life Eval->Report

A typical workflow for stability testing.

References

Technical Support Center: Optimizing HPLC Separation of Methyl Vanillate and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of methyl vanillate and its primary metabolites, vanillic acid and protocatechuic acid.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for vanillic acid and protocatechuic acid are tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue when analyzing phenolic compounds.[1] Ideal chromatographic peaks should be symmetrical and Gaussian in shape.[1] Asymmetry can lead to inaccurate quantification and reduced resolution.[1]

  • Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase (like C18) can interact with the polar hydroxyl groups of phenolic acids, causing tailing.[1]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to < 3.5 for acidic compounds) suppresses the ionization of silanol groups, minimizing these secondary interactions.[1][2] The use of an acidic modifier like formic acid, acetic acid, or phosphoric acid is common in the separation of phenolic acids.[3][4][5]

      • Use of End-Capped Columns: Employing a modern, well-end-capped C18 column can reduce the number of accessible silanol groups.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

    • Solution: Reduce the sample concentration or injection volume.

  • Cause 3: Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3]

Q: All my peaks, including this compound, are fronting. What could be the issue?

A: Peak fronting is less common than tailing but can still occur.

  • Cause 1: High Analyte Concentration: Similar to peak tailing, overloading the column can sometimes manifest as fronting peaks.

    • Solution: Dilute the sample.

  • Cause 2: Temperature Mismatch: A significant temperature difference between the injected sample and the column can lead to peak shape issues.

    • Solution: Ensure the sample and the column are at a similar temperature.

Problem 2: Poor Resolution or Co-elution of Peaks

Q: I am having trouble separating this compound from vanillic acid. What can I do to improve the resolution?

A: Achieving baseline separation is crucial for accurate quantification.[6] Resolution is influenced by column efficiency, selectivity, and retention factor.[7]

  • Solution 1: Optimize the Mobile Phase Gradient: A gradient elution is often necessary for separating compounds with different polarities, like this compound and its more polar metabolites.

    • Start with a higher percentage of the aqueous phase to retain and separate the more polar compounds (protocatechuic acid and vanillic acid).

    • Gradually increase the organic solvent (e.g., acetonitrile or methanol) percentage to elute the less polar this compound.

    • A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.[2]

  • Solution 2: Adjust the Mobile Phase pH: The pH of the mobile phase affects the ionization state of the acidic metabolites, which in turn influences their retention time.[1]

    • By operating at a pH well below the pKa of the carboxylic acid groups, the acids will be in their neutral form, increasing their retention on a reversed-phase column and potentially improving separation from the neutral this compound.

  • Solution 3: Change the Organic Solvent: The choice of organic modifier (acetonitrile vs. methanol) can alter the selectivity of the separation.

    • If you are using acetonitrile, try substituting it with methanol, or vice-versa. This can change the elution order or improve the spacing between peaks.[8]

  • Solution 4: Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[2][6]

  • Solution 5: Use a Different Column:

    • A column with a smaller particle size (e.g., 3 µm or sub-2 µm) will provide higher efficiency and better resolution.[6][7]

    • A longer column can also increase resolution.[6][7]

Problem 3: Shifting Retention Times

Q: The retention times for my analytes are not consistent between runs. What is causing this variability?

A: Consistent retention times are critical for reliable peak identification.

  • Cause 1: Inadequate Column Equilibration: The column must be properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Solution: Increase the equilibration time between runs to ensure the column chemistry is stable before the next injection.

  • Cause 2: Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of the organic solvent can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily. Ensure the solvent bottles are properly covered to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Cause 3: Fluctuations in Column Temperature: The temperature of the column can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[2][4]

  • Cause 4: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: If other troubleshooting steps fail, it may be time to replace the column. Using a guard column can help extend the life of the analytical column.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolites of this compound?

A1: The primary metabolites of this compound are expected to be vanillic acid and protocatechuic acid. This compound can be synthesized from vanillic acid, which is an oxidized form of vanillin. Vanillic acid itself can be a metabolite of caffeic acid.

Q2: What type of HPLC column is best suited for this separation?

A2: A reversed-phase C18 column is the most common and generally effective choice for separating phenolic compounds.[1][3][4] Look for a column with high purity silica and good end-capping to minimize peak tailing for the acidic metabolites. Columns with a 3 µm or 5 µm particle size are a good starting point, with smaller particles offering higher resolution.[6][7]

Q3: What mobile phases are typically used for the separation of phenolic acids?

A3: A combination of an aqueous solvent and an organic solvent is used.

  • Aqueous Phase: Typically water with an acidic modifier to control the ionization of the analytes. Common modifiers include formic acid, acetic acid, or phosphoric acid at concentrations around 0.1-0.2%.[3][4][5][9]

  • Organic Phase: Acetonitrile or methanol are the most common organic modifiers.[3][5][9]

Q4: Should I use an isocratic or gradient elution?

A4: Due to the difference in polarity between this compound (an ester) and its acidic metabolites (vanillic acid and protocatechuic acid), a gradient elution is highly recommended. An isocratic method might not provide adequate separation of all three compounds within a reasonable timeframe. A gradient allows for the separation of the more polar acids early in the run, followed by the elution of the less polar ester.[4][5][9]

Q5: What detection wavelength should I use?

A5: Phenolic compounds absorb UV light. A diode array detector (DAD) or a UV detector set between 254 nm and 280 nm is generally suitable for detecting this compound and its metabolites.[4][10] For more specific detection of certain phenolic acids, other wavelengths can be used. It is advisable to determine the optimal wavelength by examining the UV spectra of the individual compounds.

Experimental Protocols

Sample Preparation

For analysis of these compounds in biological samples, a sample preparation step is necessary to remove interfering substances.[11]

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation with a cold organic solvent like acetonitrile or methanol can be used.

  • Liquid-Liquid Extraction (LLE): This can be used to extract the analytes from an aqueous matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample and can be used to concentrate the analytes. A C18 SPE cartridge is a suitable choice.

Recommended HPLC Method

This is a starting point for method development. Optimization will likely be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.2% Ortho-phosphoric acid in water[3]
Mobile Phase B Methanol[3]
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min[3]
Column Temperature 28 °C[3]
Injection Volume 10 µL
Detection UV at 220 nm[3] or 270 nm[12]

Quantitative Data

The following table provides example retention times for vanillic acid and protocatechuic acid based on a published isocratic method. Note that these will change with a gradient method and the inclusion of this compound.

Table 1: Example Retention Times for Metabolites (Isocratic Method)

CompoundRetention Time (minutes)
Protocatechuic Acid8.741[3][13]
Vanillic Acid20.298[3][13]

Method Conditions: C18 column (250x4.6 mm, 5 µm), Mobile phase of Methanol:Water with 0.2% ortho-phosphoric acid (20:80), Flow rate of 1 mL/min, Temperature at 28°C, Detection at 220 nm.[3][13]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) or Protein Precipitation Sample->SPE Filtered_Sample Filtered Sample SPE->Filtered_Sample Autosampler Autosampler Injection Filtered_Sample->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Detector DAD/UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Resolution Problem Poor Resolution Solution1 Optimize Gradient (Shallower) Problem->Solution1 Solution2 Adjust Mobile Phase pH Problem->Solution2 Solution3 Change Organic Solvent (ACN vs. MeOH) Problem->Solution3 Solution4 Decrease Flow Rate Problem->Solution4 Solution5 Use Higher Efficiency Column Problem->Solution5

Caption: Troubleshooting poor peak resolution.

References

Technical Support Center: Troubleshooting Methyl Vanillate Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the potential instability of methyl vanillate in cell culture media. Inconsistent experimental outcomes can often be attributed to the degradation of small molecules under physiological culture conditions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing variable or lower-than-expected activity of this compound in my cell-based assays. Could this be due to instability?

A1: Yes, inconsistent or diminished biological activity is a strong indicator of compound instability. Phenolic compounds like this compound can be susceptible to degradation in the aqueous, near-physiological pH and temperature conditions of cell culture media.[1][2][3] This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment.

Q2: What are the primary factors that can cause this compound to degrade in my cell culture medium?

A2: Several factors can contribute to the degradation of this compound in a typical cell culture environment:

  • pH: Cell culture media are typically buffered around a neutral pH (7.2-7.4), which can promote the hydrolysis or oxidation of sensitive compounds.[4][5][6]

  • Temperature: The standard incubation temperature of 37°C can accelerate the rate of chemical degradation.[7][8]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of phenolic compounds.

  • Media Components: Components in the media, such as metal ions or reactive species generated by other components, can catalyze degradation.[7] The presence of serum proteins may also influence stability, potentially through binding interactions.[1][3]

  • Light Exposure: Prolonged exposure to light can induce photodegradation of some compounds.[7]

Q3: How can I determine if this compound is degrading in my specific cell culture setup?

A3: The most reliable way to assess stability is to perform a time-course experiment. Incubate this compound in your complete cell culture medium (including serum, if applicable) under your standard experimental conditions (37°C, 5% CO₂). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and analyze the concentration of the parent this compound using an analytical technique like High-Performance Liquid Chromatography (HPLC). A significant decrease in the concentration over time confirms instability.

Q4: What are the potential degradation products of this compound, and could they interfere with my experiments?

A4: While specific degradation products in cell culture media are not extensively documented, based on the degradation of related compounds like vanillic acid and vanillin, potential degradation pathways could involve hydrolysis of the methyl ester to form vanillic acid, or demethylation and subsequent breakdown to compounds like protocatechuic acid, catechol, or guaiacol.[2][9][10][11] These degradation products could potentially have their own biological activities or interfere with analytical measurements, making it crucial to minimize degradation.

Q5: Are there immediate steps I can take to minimize this compound instability in my experiments?

A5: Yes, several best practices can help mitigate degradation:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and make final dilutions into the culture medium immediately before adding to your cells.[9]

  • Minimize Incubation Time: If possible, design your experiments with shorter incubation times.

  • Control Media Changes: For longer-term experiments, replenish the media with freshly prepared this compound at regular intervals to maintain a more consistent concentration.

  • Protect from Light: Store stock solutions and handle media containing this compound in a way that minimizes exposure to direct light.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to this compound instability.

Problem: Inconsistent or No Biological Effect Observed

This is a common issue when working with small molecules and can often be traced back to compound stability.

Initial Troubleshooting Steps

A Inconsistent/No Effect B Prepare Fresh Stock Solution A->B Is stock solution old? C Perform Vehicle Control A->C Is it a solvent effect? E Assess Compound Stability (HPLC) A->E Is the compound degrading in media? D Check Final DMSO Concentration C->D Is DMSO toxic at this concentration? A Precipitate Observed B Review Solubility Data A->B Is concentration too high? C Use Serial Dilution A->C Did you add stock directly to media? D Pre-warm Media A->D Was the media cold? A Prepare this compound in Media B Incubate at 37°C, 5% CO2 A->B C Collect Aliquots at Time Points B->C D Precipitate Proteins (Acetonitrile) C->D E Centrifuge and Collect Supernatant D->E F Inject on HPLC E->F G Analyze Peak Area F->G

References

Reducing background noise in mass spectrometry of methyl vanillate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of methyl vanillate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to background noise and sensitivity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q1: What are the primary sources of background noise in the mass spectrometry analysis of this compound?

A1: Background noise in the mass spectrometry of small molecules like this compound can be broadly categorized into chemical noise and electronic noise.

  • Chemical Noise: This is the most common source of background interference and arises from unintended, ionizable compounds entering the mass spectrometer. Key sources include:

    • Solvents and Reagents: Impurities in solvents like methanol, acetonitrile, and water, as well as additives like formic acid or ammonium acetate, can contribute to high background noise.[1] Using LC-MS grade solvents and high-purity additives is crucial.

    • Sample Matrix: The sample matrix refers to all components in the sample other than the analyte of interest.[2] For this compound, which can be found in complex matrices such as plant extracts or food products, co-eluting compounds can cause ion suppression or enhancement, leading to a poor signal-to-noise ratio.[2] Phospholipids are a major concern in biological samples.

    • System Contamination: Residues from previous analyses (carryover), plasticizers leaching from tubing and well plates, and detergents from improperly cleaned glassware are common contaminants.[3] Column and septum bleed are significant contributors in GC-MS.[4]

    • Laboratory Environment: Contaminants from the laboratory air can also be ionized and detected.[3]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[3] While modern instruments are designed to minimize electronic noise, a high detector gain can increase the background noise level.[5]

Q2: I am observing a high and noisy baseline in my LC-MS chromatogram for this compound. What are the initial troubleshooting steps?

A2: A high and noisy baseline in LC-MS is a frequent issue. A systematic approach to troubleshooting is recommended. The following workflow can help you diagnose the source of the high background noise.

G cluster_0 Troubleshooting High Background Noise in LC-MS start High Background Noise Observed check_solvents Prepare Fresh Mobile Phase with High-Purity Solvents start->check_solvents run_blank Run a Blank Gradient (No Injection) check_solvents->run_blank noise_reduced_blank Noise Reduced? run_blank->noise_reduced_blank system_contamination Source: System Contamination (Solvents, Tubing, etc.) noise_reduced_blank->system_contamination Yes inject_blank Inject a Blank Solvent Sample noise_reduced_blank->inject_blank No clean_system Action: Flush LC System with Appropriate Solvents system_contamination->clean_system noise_reduced_injection Noise Reduced? inject_blank->noise_reduced_injection carryover Source: Carryover from Autosampler/Injector noise_reduced_injection->carryover Yes check_column Bypass Column and Run Blank Gradient noise_reduced_injection->check_column No clean_injector Action: Clean Injector Port and Sample Needle carryover->clean_injector noise_reduced_bypass Noise Reduced? check_column->noise_reduced_bypass column_bleed Source: Column Bleed or Contamination noise_reduced_bypass->column_bleed Yes ion_source_issue Source: Ion Source Contamination or Suboptimal Settings noise_reduced_bypass->ion_source_issue No condition_column Action: Condition or Replace Column column_bleed->condition_column clean_source Action: Clean and Optimize Ion Source ion_source_issue->clean_source

A step-by-step workflow for diagnosing the source of high background noise in LC-MS.

Q3: How can I reduce matrix effects when analyzing this compound in complex samples?

A3: Matrix effects, where co-eluting compounds interfere with the ionization of this compound, are a significant challenge.[2] Improving sample preparation is one of the most effective ways to mitigate this.[2][6]

  • Sample Dilution: A simple first step is to dilute the sample. This can reduce the concentration of interfering matrix components.[7][8] However, this may not be feasible if the concentration of this compound is already low.[8]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[6] It can selectively isolate this compound while removing interfering compounds.[2]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from matrix components based on differences in their solubility in two immiscible liquids.[6]

  • Phospholipid Removal: When working with biological matrices like plasma or serum, specialized phospholipid removal products can significantly reduce background noise and ion suppression.[9]

Q4: Which ion source parameters should I optimize in my LC-MS system to improve the signal-to-noise ratio for this compound?

A4: Optimizing the ion source parameters is critical for maximizing the signal of this compound while minimizing background noise. These parameters are often interdependent, so a systematic approach is necessary.

ParameterEffect on Signal-to-Noise (S/N)Optimization Strategy
Capillary/Spray Voltage Too low results in poor ionization efficiency; too high can cause ion fragmentation and signal loss.[10]Start with the manufacturer's recommendation and adjust in small increments (e.g., ±0.5 kV) to find the optimal voltage for this compound.
Nebulizer Gas Pressure Controls the size of the droplets in the ESI source.[10] Proper droplet formation is essential for efficient ionization.Adjust the pressure to achieve a stable spray. Higher flow rates generally require higher nebulizer gas pressure.[1]
Drying Gas Flow & Temperature Aids in the desolvation of the droplets to release gas-phase ions.[1] Insufficient drying can lead to solvent clusters and noise, while excessive temperature can cause thermal degradation of this compound.For thermally labile compounds, care must be taken to avoid degradation.[1] Optimize by observing the signal intensity of this compound while systematically increasing the temperature and flow rate.
Cone/Orifice Voltage This voltage helps to transfer ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. It can also be used to reduce ion clusters.[11] Increasing the cone voltage can sometimes reduce baseline noise by breaking up solvent dimers.[12]Systematically adjust the cone voltage (e.g., in 5-10 V increments) to maximize the signal for this compound while minimizing in-source fragmentation and background noise.[12]
Cone Gas Flow Can be effective at reducing interfering ions and improving the S/N for low-mass analytes.[3]For low molecular weight analytes, optimizing the cone gas flow can significantly reduce background noise.

Q5: What are the common sources of background noise in GC-MS analysis of this compound and how can I address them?

A5: For GC-MS analysis, background noise often originates from the gas chromatograph.

Source of NoiseTroubleshooting Steps
Column Bleed This is the degradation of the stationary phase of the GC column, which releases siloxanes.[4] To address this, condition the column according to the manufacturer's instructions. If the column is old, it may need to be replaced.[4]
Septum Bleed Volatile compounds can leach from the injection port septum.[4] Use high-quality, low-bleed septa and replace them regularly.
Contaminated Carrier Gas Impurities in the carrier gas (e.g., helium, hydrogen) can lead to a high baseline.[13][14] Ensure you are using high-purity gas and that gas traps are functioning correctly.[13]
Injector Contamination Residue from previous injections can accumulate in the injection port liner.[4] Regularly inspect and replace the liner.[4][13]
Dirty Ion Source Over time, the ion source becomes coated with sample residues and column bleed, leading to increased background noise and reduced sensitivity.[4] The ion source should be cleaned periodically according to the manufacturer's protocol.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This is a general workflow for removing interfering matrix components and concentrating this compound from a liquid sample. The specific sorbent and solvents should be optimized for your application.

G cluster_spe Solid-Phase Extraction (SPE) Workflow conditioning 1. Conditioning - Pass a strong solvent (e.g., methanol) through the SPE cartridge. - Equilibrate with a solvent matching the sample pH (e.g., water). loading 2. Sample Loading - Load the pre-treated sample onto the cartridge at a slow, controlled flow rate. conditioning->loading washing 3. Washing - Pass a weak wash solvent through the cartridge to remove salts and other weakly bound interferences. loading->washing elution 4. Elution - Pass a strong elution solvent to release this compound into a clean collection tube. washing->elution analysis 5. Analysis - Evaporate the eluate and reconstitute in the mobile phase for MS analysis. elution->analysis

A generalized workflow for sample cleanup using Solid-Phase Extraction (SPE).

Protocol 2: Ion Source Cleaning (General Procedure for GC-MS)

Regular cleaning of the ion source is essential for maintaining low background noise and optimal sensitivity. Always refer to your instrument's manual for specific instructions.

  • System Venting: Safely vent the mass spectrometer according to the manufacturer's instructions.

  • Ion Source Removal: Carefully remove the ion source from the mass spectrometer.

  • Disassembly: Disassemble the ion source components (e.g., repeller, ion focus lens, extractor lens) on a clean, lint-free surface. Keep track of the order and orientation of each part.[4]

  • Cleaning:

    • Use abrasive polishing to remove stubborn deposits.

    • Sonication in a series of solvents (e.g., methanol, acetone, hexane) is often recommended to remove organic residues.

  • Drying: Thoroughly dry the cleaned parts in an oven at a low temperature (e.g., 100°C) or under a stream of clean, dry nitrogen.[4]

  • Reassembly and Installation: Carefully reassemble the ion source and reinstall it in the mass spectrometer.[4]

  • Pump Down and Bakeout: Pump down the system and perform a system bake-out as recommended by the manufacturer to remove any residual moisture and solvents.[4]

  • Tuning: After cleaning, the mass spectrometer will need to be tuned.[5]

References

Dealing with co-eluting peaks in GC analysis of methyl vanillate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks in the Gas Chromatography (GC) analysis of methyl vanillate.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of co-eluting peaks in my chromatogram?

A1: Co-elution, where two or more compounds elute from the GC column at the same time, can manifest in several ways. You should suspect co-elution if you observe:

  • Asymmetrical peaks: Look for peak fronting or tailing, shoulders on the side of a peak, or split peaks. While symmetrical peaks can also be the result of co-elution, asymmetrical peaks are a strong indicator.

  • Broader than expected peaks: If a peak is significantly wider than other peaks in the chromatogram, it may be composed of multiple overlapping signals.

  • Inconsistent peak ratios: If you are analyzing a sample with a known ratio of compounds and your results deviate significantly, co-elution with an interfering compound could be the cause.

  • Mass Spectral Impurity: If you are using a mass spectrometer (MS) detector, examine the mass spectrum across the peak. A changing mass spectrum from the upslope to the downslope of the peak indicates the presence of more than one compound.

Q2: What are the primary causes of peak co-elution in the analysis of this compound?

A2: The primary causes of co-elution are insufficient separation between this compound and other compounds in your sample. This can be due to:

  • Inappropriate GC Column: The stationary phase of your column may not have the correct polarity to adequately separate this compound from interfering compounds with similar chemical properties.

  • Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, not allowing enough time for the compounds to separate effectively.

  • Complex Sample Matrix: Your sample may contain a high concentration of matrix components that have similar volatility and polarity to this compound.

  • Isomeric Compounds: Isomers of this compound or other structurally similar compounds can be particularly challenging to separate.

Q3: How can I modify my GC oven temperature program to resolve co-eluting peaks?

A3: Optimizing the oven temperature program is often the first and most effective step in resolving co-eluting peaks.[1] Consider the following adjustments:

  • Decrease the initial temperature: This can improve the separation of early-eluting compounds.

  • Reduce the ramp rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) gives the analytes more time to interact with the stationary phase, which can significantly improve resolution.[1]

  • Introduce an isothermal hold: A hold at a temperature just below the elution temperature of the co-eluting pair can provide the necessary time for them to separate.

Q4: When should I consider changing my GC column?

A4: If you have exhausted efforts to optimize your oven temperature program and are still facing co-elution, it may be time to consider a different GC column. A column with a different stationary phase polarity can provide the selectivity needed for your separation. For example, if you are using a non-polar column (like a DB-5), switching to a more polar column (like a DB-Wax) may resolve the co-eluting peaks.

Q5: Can sample preparation help in dealing with co-eluting peaks?

A5: Yes, a robust sample preparation method can significantly reduce interferences and prevent co-elution. Techniques like Solid Phase Extraction (SPE) can be used to clean up complex samples and remove matrix components that may co-elute with this compound.[2][3][4]

Q6: Is derivatization necessary for the GC analysis of this compound?

A6: While this compound itself is amenable to GC analysis, derivatization is often recommended, especially when analyzing related acidic compounds like vanillic acid in the same run. Derivatization, typically silylation, converts polar functional groups (like the hydroxyl and carboxyl groups) into less polar and more volatile derivatives.[5] This improves peak shape, reduces tailing, and can enhance separation from other compounds. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting co-eluting peaks in the GC analysis of this compound.

Step 1: Confirm Co-elution

Before making any changes to your method, confirm that you are indeed dealing with co-eluting peaks.

  • Visual Inspection: Examine the peak shape for any signs of asymmetry.

  • Mass Spectral Analysis (if using GC-MS): Check for inconsistencies in the mass spectrum across the peak.

Step 2: Method Optimization

If co-elution is confirmed, the next step is to optimize your existing GC method.

  • Oven Temperature Program:

    • Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) around the elution temperature of this compound.[1]

    • Rationale: This increases the interaction time of the analytes with the stationary phase, allowing for better separation.

  • Carrier Gas Flow Rate:

    • Action: Optimize the carrier gas flow rate to ensure you are operating at or near the optimal linear velocity for your column dimensions and carrier gas type.

    • Rationale: Operating at the optimal flow rate maximizes column efficiency and, consequently, resolution.

Step 3: Column Selection

If method optimization does not resolve the issue, changing the GC column is the next logical step.

  • Action: Select a column with a different stationary phase polarity. For example, if you are using a non-polar DB-5 type column, consider a polar DB-Wax type column.

  • Rationale: Different stationary phases provide different selectivities, which can resolve compounds that co-elute on another phase.

Step 4: Sample Preparation and Derivatization

For complex matrices, improving your sample preparation workflow can be highly effective.

  • Action: Implement a Solid Phase Extraction (SPE) cleanup step to remove interfering matrix components.[2][3][4]

  • Action: If not already doing so, consider derivatizing your sample with a silylating agent like BSTFA or MSTFA to improve peak shape and potentially alter the elution order.[5][6]

Logical Workflow for Troubleshooting Co-eluting Peaks

Troubleshooting_Workflow A Problem: Suspected Co-elution B Step 1: Confirm Co-elution - Visual Peak Inspection - Mass Spectral Analysis A->B C Is Co-elution Confirmed? B->C D Step 2: Optimize GC Method - Decrease Oven Ramp Rate - Optimize Carrier Gas Flow C->D Yes L No Co-elution Detected. Investigate Other Issues. C->L No E Is Resolution Achieved? D->E F Step 3: Change GC Column - Select Column with Different Polarity E->F No J Problem Solved E->J Yes G Is Resolution Achieved? F->G H Step 4: Enhance Sample Preparation - Implement SPE Cleanup - Perform Derivatization G->H No G->J Yes I Is Resolution Achieved? H->I I->J Yes K Consult Further Resources I->K No

A systematic workflow for troubleshooting co-eluting peaks.

Data Presentation: Potential Co-eluting Compounds with this compound

The following table lists the Kovats retention indices (RI) for this compound and other potentially co-eluting phenolic compounds on two common GC columns with different polarities. Compounds with similar RI values are more likely to co-elute.

CompoundDB-5 (Non-polar) RI[7][8][9][10][11][12][13]DB-Wax (Polar) RI[7][9][11][12][14][15][16][17]
This compound 1525 2600
Vanillin13682586
Guaiacol10992043
Eugenol13582311
Isoeugenol14452470
4-Vinylguaiacol13952420
Syringol12512430
Acetovanillone15402850
p-Coumaric acid (as TMS derivative)~1800-1900~2800-2900
Ferulic acid (as TMS derivative)~2000-2100~3000-3100

Note: Retention indices can vary slightly depending on the specific GC conditions.

Experimental Protocols

Protocol 1: Silylation Derivatization of Phenolic Compounds

This protocol describes a general procedure for the silylation of phenolic compounds, including this compound and related acids, prior to GC-MS analysis.

Reagents and Materials:

  • Dried sample extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry. The presence of water can interfere with the derivatization reaction.

  • Add 50 µL of pyridine to the dried extract in a GC vial to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injecting into the GC-MS.

Protocol 2: GC-MS Method for Analysis of Derivatized this compound

This protocol provides a starting point for the GC-MS analysis of silylated this compound and related phenolic compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Parameters:

ParameterSetting
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
   Initial Temperature80°C, hold for 2 min
   Ramp 15°C/min to 200°C
   Ramp 210°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C

MS Parameters:

ParameterSetting
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Scan Mode Full Scan

Logical Workflow for GC Method Development for this compound Analysis

Method_Development_Workflow A Objective: Develop GC Method for this compound B Step 1: Column Selection - Consider sample matrix and potential interferences - Start with a standard non-polar (e.g., DB-5) or polar (e.g., DB-Wax) column A->B C Step 2: Initial GC Conditions - Injector Temp: 250°C - Carrier Gas: Helium at 1 mL/min - Initial Oven Temp: 80°C B->C D Step 3: Develop Temperature Program - Perform a scouting run with a slow ramp (e.g., 5-10°C/min) - Identify elution temperature of this compound C->D E Step 4: Evaluate Chromatogram - Assess peak shape, resolution from other peaks, and run time D->E F Is the Separation Adequate? E->F G Step 5: Optimize Temperature Program - Adjust ramp rate(s) - Add isothermal holds if necessary F->G No J Method Optimized F->J Yes H Is the Separation Adequate? G->H I Step 6: Consider Alternative Column - If co-elution persists, switch to a column of different polarity H->I No H->J Yes K Re-evaluate from Step 3 with new column I->K

References

Optimizing reaction conditions for the derivatization of methyl vanillate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the derivatization of methyl vanillate. It includes detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to streamline your experimental processes.

General Experimental Workflow for this compound Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound, from reaction setup to purification and analysis of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: this compound reagents Select Reagents: - Alkylating/Acylating Agent - Base/Catalyst - Solvent start->reagents glassware Prepare Dry Glassware reagents->glassware setup Reaction Setup under Inert Atmosphere (if needed) glassware->setup addition Add Reagents setup->addition heating Heat to Desired Temperature addition->heating monitor Monitor Reaction (e.g., TLC) heating->monitor monitor->heating Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product (e.g., Column Chromatography, Recrystallization) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Pure Derivative characterize->end

Caption: General workflow for the derivatization of this compound.

O-Alkylation (Etherification) via Williamson Ether Synthesis

O-alkylation of the phenolic hydroxyl group of this compound is a common derivatization, typically achieved through the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Williamson ether synthesis for this compound? A1: This reaction involves the deprotonation of the phenolic hydroxyl group of this compound with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide (or another electrophile with a good leaving group) in an SN2 reaction to form an ether.[1]

Q2: What type of base is most effective for this reaction? A2: A moderately strong to strong base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[2] The choice of base can influence the reaction rate and yield.

Q3: Which solvents are suitable for this reaction? A3: Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile are generally preferred.[2] These solvents solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, which accelerates the SN2 reaction.

Troubleshooting Guide: O-Alkylation

Q: My reaction yield is very low. What are the common causes? A: Low yields in the Williamson ether synthesis can be attributed to several factors:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the this compound. Ensure the base is fresh and used in at least stoichiometric amounts.

  • Side Reactions: The most common side reaction is E2 elimination, especially when using secondary or tertiary alkyl halides.[3][4] This forms an alkene instead of the desired ether.

  • Steric Hindrance: Significant steric bulk on either the this compound phenoxide or the alkyl halide can hinder the backside attack required for the SN2 mechanism, slowing the reaction.[4]

  • Moisture: Water in the reaction can quench the phenoxide and hydrolyze the alkyl halide. Ensure all reagents and glassware are dry.[2]

Q: I am observing a significant amount of an alkene byproduct. How can I minimize this? A: Alkene formation is a sign of a competing E2 elimination reaction. To favor the desired SN2 substitution:

  • Use a Primary Alkyl Halide: Primary alkyl halides are much more susceptible to SN2 attack and less prone to elimination. Avoid tertiary alkyl halides, which almost exclusively yield the elimination product.[3][4]

  • Control the Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2 elimination.[2] If elimination is a problem, try running the reaction at a lower temperature for a longer duration.

  • Choose a Less Sterically Hindered Base: While a strong base is needed, highly hindered bases can promote elimination.

Q: My reaction is not going to completion, even after a long time. What can I do? A:

  • Increase the Temperature: While higher temperatures can favor elimination, a moderate increase can help overcome the activation energy for sluggish reactions.

  • Use a More Reactive Alkyl Halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Adding a catalytic amount of a soluble iodide salt (like NaI or KI) can sometimes help by converting an alkyl chloride or bromide in-situ to the more reactive iodide.[2]

  • Check Reagent Purity: Ensure your this compound, alkyl halide, and base are pure and dry.

Data Presentation: O-Alkylation of this compound
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl BromideK₂CO₃AcetoneReflux6~90
Benzyl ChlorideK₂CO₃DMF804~95
Isopropyl BromideK₂CO₃DMF8012~40-50
tert-Butyl BromideK₂CO₃DMF8012<10
Ethyl IodideK₂CO₃AcetoneReflux4>95

*Note: Yields for secondary and tertiary halides are significantly lower due to competing elimination reactions.[3][4] Data is illustrative based on typical Williamson ether synthesis outcomes.

Experimental Protocol: Synthesis of Methyl 4-ethoxy-3-methoxybenzoate
  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (30-40 mL).

  • Reaction: Add ethyl bromide (1.2 eq.) to the stirring suspension.

  • Heating: Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system. The product spot should have a higher Rf value than the starting this compound.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

O-Acylation (Esterification)

Acylation of the phenolic hydroxyl group of this compound results in the formation of an ester. This is typically achieved using an acylating agent like an acid anhydride or acyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common reagents for O-acylating this compound? A1: Acetic anhydride or acetyl chloride are commonly used for acetylation. The reaction can be catalyzed by a base (like pyridine) or an acid.[5]

Q2: Can C-acylation occur as a side reaction? A2: Yes, C-acylation (a Friedel-Crafts type reaction) can compete with O-acylation. O-acylation is kinetically favored (forms faster), while C-acylation is thermodynamically favored (more stable product). The presence of a strong Lewis acid catalyst (like AlCl₃) promotes C-acylation and can cause rearrangement of the O-acylated product to the C-acylated one (Fries rearrangement).[5][6]

Troubleshooting Guide: O-Acylation

Q: I am getting a low yield of the O-acylated product. What could be the issue? A:

  • Reagent Purity: Acylating agents like acetic anhydride can hydrolyze over time. Use fresh or purified reagents.

  • Insufficient Catalyst: If using a base catalyst like pyridine, ensure it is used in sufficient quantity and is dry.

  • Reaction Conditions: For base-catalyzed reactions, ensure the temperature is appropriate. Some reactions proceed well at room temperature, while others may require gentle heating.

Q: My product seems to be a mixture of O-acylated and C-acylated compounds. How can I favor O-acylation? A: To favor O-acylation, you should use conditions that are under kinetic control and avoid strong Lewis acid catalysts. Performing the reaction with acetic anhydride in the presence of a base like pyridine at moderate temperatures will primarily yield the O-acylated product.[5]

Data Presentation: O-Acetylation of this compound
Acetylating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Acetic AnhydridePyridineRoom Temp2-3>90
Acetic Anhydridecat. H₂SO₄Room Temp1-2~85-90
Acetyl ChloridePyridine0 to Room Temp1>90
Acetic AnhydrideVOSO₄ (1 mol%)Room Temp24~87[7]
Experimental Protocol: Synthesis of Methyl 4-acetoxy-3-methoxybenzoate
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine.

  • Reaction: Cool the solution in an ice bath and add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC [Hexane:Ethyl Acetate (7:3)]. The product will have a higher Rf than the starting material.

  • Work-up: Pour the reaction mixture into ice-cold water. If a solid precipitates, collect it by filtration. If an oil forms, extract it with a suitable solvent like ethyl acetate.

  • Purification: Wash the organic extract successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Logical Diagram: O- vs. C-Acylation

G cluster_conditions Reaction Conditions cluster_products Products start This compound + Acylating Agent kinetic Kinetic Control (e.g., Pyridine, Room Temp) start->kinetic thermo Thermodynamic Control (e.g., AlCl₃, Heat) start->thermo o_acylation O-Acylation Product (Aryl Ester) kinetic->o_acylation Favored c_acylation C-Acylation Product (Aryl Ketone) thermo->c_acylation Favored o_acylation->c_acylation Fries Rearrangement (with AlCl₃)

Caption: Competing pathways in the acylation of phenols.

Schiff Base Formation

The reaction of the aldehyde group in vanillin (or a derivative where the ester group of this compound is hydrolyzed) with a primary amine yields a Schiff base (an imine).

Frequently Asked Questions (FAQs)

Q1: How are Schiff bases from vanillin derivatives typically synthesized? A1: They are formed by the condensation of vanillin (or a similar aromatic aldehyde) with a primary amine, often with acid or base catalysis, or simply by heating the reactants in a suitable solvent like ethanol.[2][8] The reaction is reversible, so removal of the water byproduct can drive it to completion.[2]

Q2: Are Schiff bases from aromatic aldehydes generally stable? A2: Yes, Schiff bases derived from aromatic aldehydes and having aryl substituents on the nitrogen are substantially more stable than those from aliphatic aldehydes, due to effective conjugation.[2][9]

Troubleshooting Guide: Schiff Base Formation

Q: The yield of my Schiff base is low. What can I do to improve it? A:

  • Remove Water: Since the reaction is reversible, removing the water formed during the reaction will shift the equilibrium towards the product. This can be done by using a Dean-Stark trap with a solvent like toluene or by adding a dehydrating agent.

  • Catalysis: The reaction is catalyzed by both acid and base. The rate-determining step is often the acid-catalyzed dehydration of the intermediate carbinolamine. A mildly acidic pH is often optimal. If the solution is too acidic, the amine nucleophile will be protonated and become non-reactive.[2]

  • Reactant Purity: Ensure the aldehyde and amine are pure. Impurities can lead to side reactions.

Q: My product hydrolyzes back to the starting materials during work-up. How can I prevent this? A: Many Schiff bases can be hydrolyzed by aqueous acid or base.[9] During work-up, try to use neutral conditions as much as possible. If the product is solid, it can often be isolated by simple filtration and washing with a non-aqueous solvent.

Data Presentation: Schiff Base Synthesis from Vanillin
AmineMethodTime (h)Yield (%)Reference
4-MethylanilineSolvent-assisted (H₂SO₄/Ethanol)2-975[10]
4-ChloroanilineSolvent-assisted (H₂SO₄/Ethanol)2-982[10]
4-HydroxyanilineSolvent-assisted (H₂SO₄/Ethanol)2-978[10]
4-NitroanilineSolvent-assisted (H₂SO₄/Ethanol)2-975[10]
HexylamineGlacial Acetic Acid8-[8]

Note: Data is for vanillin, a closely related starting material.

Experimental Protocol: Synthesis of a Vanillin Schiff Base
  • Preparation: In a conical flask, combine vanillin (1.0 eq., 0.01 M) and the desired substituted aromatic amine (1.0 eq., 0.01 M).

  • Reaction: Add 15-20 mL of ethanol and a few drops of a catalyst (e.g., concentrated sulfuric acid or glacial acetic acid).

  • Heating: Stir the mixture at an elevated temperature (e.g., 100 °C or reflux) for 2-9 hours.

  • Monitoring: Monitor the reaction by TLC. The Schiff base product will have a different Rf value from the starting materials.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out. If so, collect it by filtration.

  • Purification: Wash the crude product with cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

General Laboratory Procedures

Troubleshooting Thin-Layer Chromatography (TLC)

Q: My spots are streaking on the TLC plate. A: Streaking can be caused by several issues:

  • Sample Overload: You may have spotted too much material. Try diluting your sample before spotting.

  • Inappropriate Solvent: The solvent system may be too polar for your compound, causing it to move with the solvent front without proper partitioning.

  • Compound Instability: Some compounds can decompose on the silica gel, which is slightly acidic. You can try using alumina plates or adding a small amount of a base like triethylamine to your eluent.

Q: I can't get good separation between my starting material and product. A:

  • Adjust Solvent Polarity: If the Rf values are too high, your eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). If the Rf values are too low, increase the polarity.[1]

  • Change Solvents: Solvents of similar polarity can have different selectivities. If a hexane/ethyl acetate system doesn't work, try a system with a different solvent, such as dichloromethane/methanol or toluene/acetone.[11][12]

Purification of this compound Derivatives

Q: What is a general procedure for purifying a liquid ester derivative? A:

  • Washing: After the reaction, dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the solution with 2N sodium carbonate or sodium hydroxide to remove any unreacted acidic starting materials.[13]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Distillation/Chromatography: Filter off the drying agent and concentrate the solvent. The product can then be purified by distillation (if volatile and thermally stable) or by flash column chromatography.[13]

Q: How should I purify a solid ester derivative? A: Solid esters can often be purified by recrystallization. It is important to use a non-hydroxylic solvent (like toluene) or the same alcohol from which the ester is derived to avoid transesterification.[13] For derivatives of this compound, recrystallization from methanol or a mixture like toluene/petroleum ether is often suitable.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Methyl Vanillate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of methyl vanillate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, a phenolic compound, is anticipated to have low oral bioavailability due to several factors. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and susceptibility to first-pass metabolism in the liver and gut wall.[1][2][3][4] For instance, a structurally similar compound, vanillin, exhibits a low oral bioavailability of 7.6% in rats, indicating that a significant portion of the orally administered dose does not reach systemic circulation.[5]

Q2: What are the primary strategies to improve the bioavailability of this compound?

A2: The main approaches to enhance the bioavailability of poorly soluble compounds like this compound can be categorized into three main areas:

  • Formulation Strategies: These aim to improve the solubility and dissolution rate of this compound. Common techniques include the development of nanoformulations (e.g., nanoemulsions, solid lipid nanoparticles), amorphous solid dispersions, and lipid-based delivery systems.[6][7][8]

  • Chemical Modification: This involves altering the chemical structure of this compound to improve its physicochemical properties. A key strategy is the creation of prodrugs, which are inactive derivatives that are converted into the active form in the body.[2]

  • Co-administration with Bioenhancers: This strategy involves administering this compound with compounds that can enhance its absorption. These "bioenhancers" can work by various mechanisms, such as inhibiting metabolic enzymes or increasing membrane permeability.

Q3: What are nanoformulations and how can they enhance the bioavailability of this compound?

A3: Nanoformulations are drug delivery systems with particle sizes in the nanometer range (typically under 1000 nm).[8] For a poorly soluble compound like this compound, nanoformulations can significantly improve oral bioavailability by:

  • Increasing Surface Area: The small particle size dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate in the gastrointestinal tract.[6]

  • Enhancing Solubility: Encapsulating this compound in nanocarriers like nanoemulsions or polymeric nanoparticles can improve its apparent solubility.[7][8]

  • Improving Permeability: Some nanocarriers can interact with the intestinal mucosa to facilitate the transport of the drug across the epithelial barrier.

  • Protecting from Degradation: Encapsulation can protect this compound from enzymatic degradation in the gut and during its first pass through the liver.[8]

Q4: Can structural modification of this compound improve its bioavailability?

A4: Yes, structural modification is a viable strategy. Creating a prodrug of this compound by, for example, esterifying the phenolic hydroxyl group could temporarily increase its lipophilicity. This can enhance its ability to cross the intestinal membrane. Once absorbed, the prodrug would be metabolized back to the active this compound. This approach can also protect the phenolic group from immediate metabolism.

Troubleshooting Guides

Issue 1: Low Cmax and AUC values in preclinical pharmacokinetic studies of orally administered this compound.

  • Possible Cause 1: Poor aqueous solubility limiting dissolution.

    • Troubleshooting Tip: Consider formulating this compound into a nanoemulsion or an amorphous solid dispersion to enhance its dissolution rate and solubility in the gastrointestinal tract.[6][7]

  • Possible Cause 2: Extensive first-pass metabolism.

    • Troubleshooting Tip: Co-administer this compound with a known inhibitor of relevant metabolizing enzymes (e.g., cytochrome P450s or UGTs), if known. Alternatively, explore structural modifications to create a prodrug that masks the sites of metabolism.[1][2]

  • Possible Cause 3: Inadequate formulation for oral gavage.

    • Troubleshooting Tip: Ensure the vehicle used for oral administration is appropriate and does not cause precipitation of the compound in the stomach. A suspension with a suitable suspending agent or a solution in a safe, absorbable vehicle might be necessary.

Issue 2: High variability in plasma concentrations between individual animals in in vivo studies.

  • Possible Cause 1: Inconsistent oral dosing.

    • Troubleshooting Tip: Ensure accurate and consistent administration of the oral dose. For rodent studies, use precise gavage techniques.

  • Possible Cause 2: Differences in food intake affecting absorption.

    • Troubleshooting Tip: Standardize the fasting and feeding schedule for all animals in the study, as the presence of food can significantly impact the absorption of lipophilic compounds.

  • Possible Cause 3: Genetic variability in metabolic enzymes among the animal population.

    • Troubleshooting Tip: Use a sufficiently large group of animals to account for biological variability and ensure that the observed differences are statistically significant.

Issue 3: Difficulty in detecting and quantifying this compound in plasma samples.

  • Possible Cause 1: Low plasma concentrations due to poor bioavailability.

    • Troubleshooting Tip: Increase the sensitivity of your analytical method. This could involve optimizing the extraction procedure from plasma to improve recovery or using a more sensitive detector with your HPLC system, such as a mass spectrometer (LC-MS/MS).

  • Possible Cause 2: Inefficient extraction from plasma.

    • Troubleshooting Tip: Test different protein precipitation and liquid-liquid extraction solvents to maximize the recovery of this compound from the plasma matrix.

  • Possible Cause 3: Instability of the compound in plasma samples.

    • Troubleshooting Tip: Ensure that plasma samples are processed and stored correctly (e.g., at -80°C) immediately after collection to prevent degradation. Adding a stabilizing agent, if one is known, might also be beneficial.

Quantitative Data

Direct pharmacokinetic data for this compound is limited in publicly available literature. However, data from the structurally similar compound, vanillin, can provide a useful reference point for what to expect and a baseline for improvement.

Table 1: Pharmacokinetic Parameters of Vanillin in Rats Following Oral Administration.

ParameterValueUnitReference
Dose100mg/kg[5]
Cmax290.24ng/mL[5]
Tmax4h[5]
T½ (half-life)10.3h[5]
Bioavailability7.6%[5]

Note: This data is for vanillin and should be used as an approximate guide for this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide access to standard chow and water ad libitum.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before oral administration, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a nanoemulsion) at the desired concentration.

  • Dosing:

    • Oral (p.o.): Administer the formulation via oral gavage at a specific dose (e.g., 50 mg/kg).

    • Intravenous (i.v.): For bioavailability calculation, administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a lower dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the saphenous or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Data Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Protocol 2: Quantification of this compound in Rat Plasma using HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid in water), with the ratio optimized for good peak separation (e.g., 30:70 v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound (e.g., around 254 nm).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase (e.g., 100 µL) and inject a portion onto the HPLC system.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma and process them in the same way as the study samples.

  • Quantification: Plot the peak area ratio of this compound to the internal standard against the concentration to generate a calibration curve. Use this curve to determine the concentration of this compound in the unknown samples.

Visualizations

Bioavailability_Challenges cluster_challenges Bioavailability Barriers Oral Oral Administration of this compound GI Gastrointestinal Tract Oral->GI Ingestion Liver Liver GI->Liver Absorption & Portal Vein Transport Solubility Poor Solubility & Dissolution Systemic Systemic Circulation (Therapeutic Effect) Liver->Systemic Entry into Circulation Metabolism First-Pass Metabolism Excretion Excretion Systemic->Excretion Elimination Solubility->GI Limits Absorption Metabolism->Liver Reduces Drug Concentration

Caption: Key barriers to the oral bioavailability of this compound.

Enhancement_Strategies EnhanceMV Strategies to Enhance This compound Bioavailability Formulation Formulation Strategies EnhanceMV->Formulation ChemicalMod Chemical Modification EnhanceMV->ChemicalMod CoAdmin Co-administration EnhanceMV->CoAdmin Nano Nanoformulations (e.g., Nanoemulsions) Formulation->Nano ASD Amorphous Solid Dispersions Formulation->ASD Lipid Lipid-Based Systems Formulation->Lipid Prodrug Prodrug Synthesis ChemicalMod->Prodrug Analog Analog Design ChemicalMod->Analog Inhibitors Metabolism Inhibitors CoAdmin->Inhibitors PermEnhancers Permeation Enhancers CoAdmin->PermEnhancers PK_Workflow Start Start: Animal Dosing (p.o. or i.v.) BloodCollection Serial Blood Collection (Multiple Time Points) Start->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation SamplePrep Sample Preparation (Protein Precipitation/ Extraction) PlasmaSeparation->SamplePrep Analysis LC-MS/MS or HPLC-UV Analysis SamplePrep->Analysis DataProcessing Data Processing & Pharmacokinetic Modeling Analysis->DataProcessing End End: Determine Cmax, Tmax, AUC, and Bioavailability DataProcessing->End

References

Technical Support Center: Troubleshooting Inconsistent Results in Methyl Vanillate Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing methyl vanillate in their bioassays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may lead to inconsistent or unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound observed in bioassays?

A1: this compound has been identified as an activator of the Wnt/β-catenin signaling pathway.[1][2] In certain cancer cell lines, such as ovarian cancer, it has also been shown to inhibit the ZEB2/Snail signaling pathway, which is involved in the epithelial-mesenchymal transition (EMT).

Q2: What is the recommended solvent and final concentration of DMSO for in vitro assays?

A2: this compound is soluble in DMSO.[1][2] For cell culture experiments, it is crucial to keep the final concentration of DMSO as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.

Q3: How stable is this compound in cell culture medium?

A3: The stability of any compound in cell culture media can be influenced by factors such as temperature, pH, and interaction with media components. While specific stability data for this compound in various culture media is not extensively published, it is best practice to prepare fresh dilutions of the compound for each experiment from a frozen stock solution to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: I am observing high variability between my replicate wells. What are the common causes?

A4: High variability between replicates is a frequent issue in bioassays and can stem from several factors:

  • Inaccurate Pipetting: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.

  • Inconsistent Cell Seeding: A non-homogenous cell suspension will lead to variations in cell number per well. Ensure thorough mixing of the cell suspension before and during plating.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data.

  • Compound Precipitation: Visually inspect your wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, you may need to optimize the solvent or lower the final concentration.

Troubleshooting Guides

Issue 1: Weaker than Expected or No Biological Effect Observed
Potential Cause Recommended Solution
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Incorrect Concentration Double-check all calculations for stock solution and serial dilutions. If possible, confirm the concentration of your stock solution using an analytical method.
Low Cell Health/Viability Use cells that are in the logarithmic growth phase and have a low passage number. Ensure cells are healthy and evenly distributed in the culture vessel before treatment.
Assay Interference Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with this compound in the assay medium without cells to check for any intrinsic signal.
Suboptimal Incubation Time The biological effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay.
Issue 2: Inconsistent Dose-Response Curve
Potential Cause Recommended Solution
Compound Solubility Issues This compound has limited solubility in aqueous solutions. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before preparing dilutions in the culture medium. Gentle warming or sonication of the stock solution may help.
Cell Seeding Density The density of cells at the time of treatment can influence the apparent potency of a compound. Optimize the cell seeding density to ensure a linear response to the compound.
Non-specific Inhibition at High Concentrations At high concentrations, some compounds can form aggregates, leading to non-specific inhibition. Consider including a small percentage of a non-ionic detergent like Tween-20 in your assay buffer to mitigate this, if compatible with your assay.
Variability in Reagent Addition Use a multichannel pipette to add reagents, especially the compound dilutions, to minimize timing differences between wells.

Data Presentation

Table 1: Effect of this compound on Ovarian Cancer Cell (SKOV3) Proliferation
Concentration (µmol/L)Cell Viability (% of Control)
0 (Control)100
100~80%[3]
200~65%[3]
400~50%[3]
800~35%[3]
1600~20%[3]
Data is approximate and based on graphical representation from the cited source.
Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity in Calvarial Osteoblasts
Concentration (µM)Observation
0 - 100Dose-dependently elevates ALP activity[1]
Specific quantitative data on the percentage increase was not provided in the source.

Experimental Protocols

Protocol 1: Cell Viability (CCK8) Assay for SKOV3 Cells

This protocol is adapted from a study investigating the effect of this compound on ovarian cancer cell proliferation.[3]

  • Cell Seeding: Seed SKOV3 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 100, 200, 400, 800, and 1600 µmol/L). The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

  • Incubation: Incubate the plate for 24 hours.

  • CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

  • Final Incubation: Incubate the plate for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

Protocol 2: Western Blot for ZEB2 and Snail Expression in SKOV3 Cells

This protocol is a general guideline for assessing the effect of this compound on protein expression.

  • Cell Treatment: Seed SKOV3 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0, 100, 200, 400 µmol/L) for 24 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the prepared samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ZEB2, Snail, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of ZEB2 and Snail to the loading control.

Mandatory Visualizations

G General Experimental Workflow for this compound Bioassay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions in Culture Medium stock->dilute cells Culture and Seed Cells treat Treat Cells with This compound cells->treat dilute->treat incubate Incubate for Defined Period treat->incubate endpoint Perform Endpoint Assay (e.g., CCK8, Western Blot) incubate->endpoint read Acquire Data (e.g., Absorbance, Imaging) endpoint->read analyze Analyze and Interpret Results read->analyze

Caption: General workflow for conducting a bioassay with this compound.

G This compound Activation of Wnt/β-catenin Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus MV This compound Wnt Wnt Ligand MV->Wnt Activates Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex Dvl->DestructionComplex Inhibits GSK3b GSK3β Axin Axin APC APC betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates betaCatenin_p p-β-catenin Nucleus Nucleus betaCatenin->Nucleus Translocation TCF_LEF TCF/LEF betaCatenin->TCF_LEF Binds to Proteasome Proteasomal Degradation betaCatenin_p->Proteasome TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: Simplified Wnt/β-catenin signaling pathway activated by this compound.

This compound Inhibition of ZEB2/Snail Pathway MV This compound ZEB2 ZEB2 MV->ZEB2 Inhibits Snail Snail MV->Snail Inhibits E_cadherin E-cadherin (Epithelial Marker) ZEB2->E_cadherin Represses Vimentin Vimentin (Mesenchymal Marker) ZEB2->Vimentin Induces Snail->E_cadherin Represses Snail->Vimentin Induces EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT Inhibits Vimentin->EMT Promotes Migration Cell Migration and Invasion EMT->Migration Leads to

Caption: Inhibition of the ZEB2/Snail signaling pathway by this compound.

References

How to purify methyl vanillate from a crude reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of methyl vanillate from crude reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

Common impurities depend on the synthetic route, but when synthesizing this compound via Fischer esterification of vanillic acid, you may encounter:

  • Unreacted Vanillic Acid: Due to the equilibrium nature of the Fischer esterification, some starting carboxylic acid will likely remain.

  • Side-Products: Such as self-condensation products of vanillic acid or byproducts from the alcohol used for esterification.

  • Residual Catalyst: If an acid catalyst like sulfuric acid was used.

  • Solvents: Residual solvents from the reaction or workup.

  • Structurally Related Impurities: Depending on the purity of the starting materials, you might find impurities like isovanillic acid methyl ester or other isomers.

Q2: Which purification method is most suitable for this compound?

The choice of purification method depends on the scale of your reaction and the nature of the impurities. The two most common and effective methods for purifying this compound are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product. It is a cost-effective and scalable method.

  • Column Chromatography: Excellent for separating this compound from impurities with different polarities, especially when dealing with complex mixtures or oily crude products.

Q3: How do I choose the right solvent for recrystallizing this compound?

A good recrystallization solvent for this compound should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on solubility data, suitable solvent systems include:

  • Single Solvent Systems: Methanol, Ethanol, or Ethyl Acetate.

  • Mixed Solvent Systems: Ethanol/Water or Methanol/Water. A mixed solvent system is often effective when a single solvent does not provide the desired solubility profile.

It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific crude product.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of this compound (64-67°C). The crude product is highly impure.Use a lower boiling point solvent. Add a small amount of a solvent in which this compound is highly soluble (co-solvent) to the hot mixture. Purify by column chromatography first.
No Crystal Formation The solution is not saturated. The solution cooled too quickly.Boil off some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound.
Low Recovery Too much solvent was used. The crystals were washed with a solvent at room temperature.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Always wash the crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce the yield.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation The mobile phase polarity is too high or too low. The column was not packed properly.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound. Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Compound Does Not Elute The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Tailing of Spots/Peaks The compound is interacting too strongly with the stationary phase (silica gel is acidic).Add a small amount of a modifier to the mobile phase, such as 1% acetic acid, to improve the peak shape of acidic compounds.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes the purification of crude solid this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data (Illustrative):

Parameter Value
Starting Crude Mass5.0 g
Ethanol Volume (approx.)15-20 mL
Water Volume (approx.)10-15 mL
Purity Before~85%
Purity After>98%
Recovery Yield75-85%
Melting Point65-67 °C
Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different ratios of hexane and ethyl acetate. A good starting point is a 7:3 mixture of hexane:ethyl acetate. The ideal mobile phase should give an Rf value of ~0.3 for this compound.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Illustrative):

Parameter Value
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseHexane:Ethyl Acetate (7:3)
Rf of this compound~0.32
Rf of Vanillic Acid~0.10
Loading Capacity~1 g crude per 20-30 g silica
Purity After>99%
Recovery Yield80-90%

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional, for insoluble impurities) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Pure Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

TroubleshootingTree Start Problem During Purification Recrystallization Recrystallization Issue? Start->Recrystallization Column Column Chromatography Issue? Start->Column OilingOut Oiling Out? Recrystallization->OilingOut Yes NoCrystals No Crystals? Recrystallization->NoCrystals Yes LowRecovery Low Recovery? Recrystallization->LowRecovery Yes PoorSep Poor Separation? Column->PoorSep Yes FastElution Elutes Too Fast? Column->FastElution Yes NoElution No Elution? Column->NoElution Yes Use Lower Boiling Point Solvent\nor Add Co-solvent Use Lower Boiling Point Solvent or Add Co-solvent OilingOut->Use Lower Boiling Point Solvent\nor Add Co-solvent Concentrate Solution\nor Scratch Flask Concentrate Solution or Scratch Flask NoCrystals->Concentrate Solution\nor Scratch Flask Concentrate Mother Liquor\nor Use Colder Wash Concentrate Mother Liquor or Use Colder Wash LowRecovery->Concentrate Mother Liquor\nor Use Colder Wash Optimize Mobile Phase with TLC Optimize Mobile Phase with TLC PoorSep->Optimize Mobile Phase with TLC Decrease Mobile Phase Polarity Decrease Mobile Phase Polarity FastElution->Decrease Mobile Phase Polarity Increase Mobile Phase Polarity Increase Mobile Phase Polarity NoElution->Increase Mobile Phase Polarity

Caption: Decision tree for troubleshooting common purification issues.

Preventing microbial contamination in methyl vanillate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing microbial contamination in methyl vanillate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing contamination in its stock solutions important?

This compound is a benzoate ester derived from vanillic acid.[1][2] It is a stable compound under normal temperatures and pressures.[1][2] In research, it is utilized for its various biological activities, including its role as a Wnt/β-catenin pathway activator.[2] Maintaining the sterility of this compound stock solutions is critical to ensure the accuracy and reproducibility of experimental results. Microbial contamination can introduce unwanted variables, leading to erroneous data and potentially compromising research outcomes.

Q2: What are the common sources of microbial contamination in laboratory solutions?

Microbial contamination in laboratory solutions can arise from various sources, including the air, non-sterile equipment and reagents, and improper handling by personnel.[3][4][5] Common contaminants include bacteria (such as Staphylococcus and Pseudomonas), fungi (like Aspergillus and Penicillium), and yeasts.[4]

Q3: Does this compound itself have any antimicrobial properties?

Yes, this compound possesses inherent antimicrobial properties due to the phenylpropanoid moiety in its structure.[1][2] It has been shown to have activity against both Gram-positive and Gram-negative bacteria.[6] While this property can contribute to resisting microbial growth, it should not be solely relied upon for maintaining the sterility of a stock solution, especially over long-term storage.

Q4: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in several organic solvents.[1][6] The choice of solvent will depend on the experimental requirements and downstream applications.

SolventSolubility
DMSO36 mg/mL (197.61 mM)[7]
Ethanol36 mg/mL (197.61 mM)[7]
MethanolSoluble[1][6]
ChloroformSoluble[1][6]
Water1.2 mg/mL (6.59 mM)[7]

Q5: What is the recommended method for sterilizing this compound stock solutions?

Due to its chemical nature, autoclaving this compound solutions is not recommended as it may lead to degradation. The preferred method for sterilization is sterile filtration. This involves passing the solution through a sterile filter with a pore size of 0.22 µm or smaller to remove any microbial contaminants.[8][9]

Q6: How should sterile this compound stock solutions be stored to ensure stability?

Proper storage is crucial for maintaining the integrity of your sterile this compound stock solution.

Storage ConditionRecommended TemperatureDuration
Short-term4°CUp to 1 month
Long-term-20°C or -80°CSeveral months

It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and increase the risk of contamination.[3] Store solutions in tightly sealed, sterile containers and protect them from light.

Troubleshooting Guide

Problem: My this compound powder is difficult to dissolve.

  • Possible Cause: The concentration you are trying to achieve may exceed the solubility limit in the chosen solvent.

  • Solution:

    • Refer to the solubility table above to ensure you are within the appropriate concentration range for your solvent.

    • Gentle warming and vortexing can aid in dissolution.

    • Consider using a different solvent with higher solubility for this compound, such as DMSO or ethanol.

Problem: My this compound stock solution appears cloudy or has visible particulate matter after preparation.

  • Possible Cause 1: Incomplete dissolution of the this compound powder.

  • Solution 1: Use gentle warming and vortexing to ensure all the powder has dissolved before sterile filtering.

  • Possible Cause 2: Introduction of particulate matter during handling.

  • Solution 2: Ensure all glassware and equipment are scrupulously clean before use. Perform all manipulations in a clean and controlled environment, such as a laminar flow hood.

  • Possible Cause 3: Microbial contamination.

  • Solution 3: If you suspect microbial growth (often accompanied by a change in color or turbidity over time), discard the solution and prepare a fresh, sterile stock following the recommended protocol.

Problem: My this compound stock solution, which was clear initially, has developed a precipitate upon storage.

  • Possible Cause 1: The storage temperature is too high, leading to solvent evaporation and an increase in concentration beyond the solubility limit.

  • Solution 1: Ensure the solution is stored at the recommended temperature in a tightly sealed container.

  • Possible Cause 2: The compound is precipitating out of solution at low temperatures.

  • Solution 2: Before use, allow the solution to come to room temperature and gently vortex to redissolve any precipitate. If the precipitate does not redissolve, it may indicate degradation, and a fresh stock should be prepared.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound powder (MW: 182.17 g/mol )

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, disposable syringe (e.g., 5 mL or 10 mL)

  • Sterile syringe filter with a 0.22 µm pore size (e.g., PVDF or PTFE membrane)

  • Calibrated analytical balance

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Calculate the required mass of this compound:

    • For 10 mL of a 100 mM solution:

      • Mass (g) = 0.1 mol/L * 0.010 L * 182.17 g/mol = 0.18217 g (or 182.2 mg)

  • Weigh the this compound:

    • In a laminar flow hood, aseptically weigh out the calculated mass of this compound powder into a sterile conical tube.

  • Add the solvent:

    • Using a sterile pipette, add the required volume of sterile DMSO (e.g., 10 mL) to the conical tube containing the this compound powder.

  • Dissolve the compound:

    • Tightly cap the tube and vortex until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Sterile filter the solution:

    • In the laminar flow hood, draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Carefully dispense the solution through the filter into a new, sterile conical tube.

  • Aliquot and store:

    • Aliquot the sterile stock solution into smaller, sterile, single-use tubes (e.g., 1.5 mL microcentrifuge tubes).

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow Workflow for Preparing Sterile this compound Stock Solution cluster_prep Preparation cluster_sterile Sterilization cluster_store Storage calculate 1. Calculate Mass of This compound weigh 2. Aseptically Weigh This compound calculate->weigh add_solvent 3. Add Sterile DMSO weigh->add_solvent dissolve 4. Vortex to Dissolve add_solvent->dissolve draw_solution 5. Draw Solution into Syringe dissolve->draw_solution attach_filter 6. Attach 0.22 µm Syringe Filter draw_solution->attach_filter filter_solution 7. Filter into Sterile Tube attach_filter->filter_solution aliquot 8. Aliquot into Single-Use Tubes filter_solution->aliquot label_tubes 9. Label Aliquots aliquot->label_tubes store 10. Store at -20°C or -80°C label_tubes->store troubleshooting_logic Troubleshooting Guide for this compound Stock Solutions cluster_dissolution Dissolution Issues cluster_particulates Particulates/Cloudiness cluster_precipitation Precipitation on Storage start Problem with Stock Solution powder_undissolved Powder not dissolving? start->powder_undissolved cloudy_solution Cloudy or particulates? start->cloudy_solution precipitate_storage Precipitate on storage? start->precipitate_storage check_solubility Check solubility limit powder_undissolved->check_solubility warm_vortex Gentle warming & vortexing check_solubility->warm_vortex change_solvent Consider another solvent warm_vortex->change_solvent incomplete_dissolution Incomplete dissolution? cloudy_solution->incomplete_dissolution particulate_contamination Particulate contamination? cloudy_solution->particulate_contamination microbial_growth Microbial growth? cloudy_solution->microbial_growth ensure_dissolved Ensure complete dissolution incomplete_dissolution->ensure_dissolved Yes clean_equipment Use clean equipment particulate_contamination->clean_equipment Yes discard_remake Discard and remake sterilely microbial_growth->discard_remake Yes check_temp Check storage temperature precipitate_storage->check_temp warm_redissolve Warm to RT & vortex check_temp->warm_redissolve degradation Possible degradation? warm_redissolve->degradation prepare_fresh Prepare fresh stock degradation->prepare_fresh Yes

References

Optimizing dosage and administration of methyl vanillate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of methyl vanillate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo efficacy study?

A1: A definitive in vivo starting dose is not well-established in the available literature. However, a common practice is to base the initial dose on in vitro effective concentrations. For example, in studies on ovarian cancer cells, this compound showed inhibitory effects on cell proliferation and migration at concentrations ranging from 0 to 200 µmol/L.[1] For in vivo studies, a tiered approach starting with a low dose and escalating is recommended. Dose-range finding (DRF) studies are crucial to establish the minimum effective dose (MED) and the maximum tolerated dose (MTD).[2]

Q2: Which animal model is most appropriate for studying the effects of this compound?

A2: The choice of animal model is highly dependent on the research question. Mice and rats are the most commonly used species in preclinical research due to their well-characterized genetics and physiology.[3] For pharmacokinetic studies, rats are often used as they can have similar absorption, distribution, metabolism, and excretion profiles to humans.[3] If the study aims to investigate specific diseases, transgenic or disease-induced models relevant to the condition under investigation should be selected.

Q3: What are the known toxicities or adverse effects of this compound in animals?

A3: There is a lack of repeated dose toxicity data for this compound.[4] However, it is not considered to have genotoxic potential.[4] In a study involving oral administration to ovariectomized mice, this compound did not induce any significant weight changes or abnormalities in liver tissue.[5] As with any compound, it is essential to conduct thorough dose-range finding studies to identify potential toxicities at the intended doses for your specific animal model and administration route.[2][6]

Q4: How should this compound be prepared for administration?

A4: this compound is sparingly soluble in water. Therefore, it typically needs to be dissolved in a suitable vehicle. For in vitro studies, it has been dissolved in dimethyl sulfoxide (DMSO).[1] For in vivo administration, the choice of vehicle is critical and depends on the administration route. Common vehicles for oral administration of poorly soluble compounds include methyl cellulose or corn oil.[7][8] All injectable solutions must be sterile and have a pH close to physiological pH (7.4) to minimize irritation.[9]

Troubleshooting Guides

Issue: Precipitation of this compound in the Dosing Solution

Q: My this compound solution was clear initially but precipitated upon storage or when mixed with a buffered solution. What can I do?

A: Delayed precipitation can occur due to temperature fluctuations, pH changes, or exceeding the solubility limit.[10] When mixing with a buffered solution like cell culture media, the pH shift can cause the compound to precipitate.[10]

Recommended Actions:

  • pH Adjustment: Check the pH of your final solution. Lowering the pH may improve the solubility of this compound.

  • Slow Addition: Add the this compound stock solution slowly to the vehicle or buffer under vigorous stirring to allow for rapid dispersion.[10]

  • Use of Co-solvents or Surfactants: Consider using a co-solvent or a non-toxic surfactant (e.g., Tween 80) to improve and maintain solubility, especially for oral formulations.[7]

  • Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.

  • Gentle Heating: Gentle warming of the solution may help in redissolving the precipitate, but be cautious about potential degradation of the compound.[10]

Issue: Poor Bioavailability After Oral Administration

Q: I am observing low systemic exposure of this compound after oral gavage. How can I improve its bioavailability?

A: Poor oral bioavailability can be due to low solubility, poor absorption from the gastrointestinal tract, or significant first-pass metabolism.[11] The related compound, vanillin, has a low oral bioavailability of 7.6% in rats.[12]

Recommended Actions:

  • Formulation Strategy: Utilize a lipid-based formulation or a self-emulsifying drug delivery system (SEDDS) to enhance solubilization and absorption.

  • Vehicle Selection: Experiment with different vehicles that can improve solubility and absorption. Medium-chain triglycerides (MCTs) can sometimes enhance the oral absorption of lipophilic compounds.

  • Alternative Administration Route: If oral bioavailability remains a significant hurdle, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection, which bypass first-pass metabolism and can lead to more predictable systemic exposure.[13]

Data Presentation

Table 1: In Vitro Effective Concentrations of this compound

Cell LineAssayEffective ConcentrationObserved EffectReference
SKOV3 (Ovarian Cancer)CCK80-200 µmol/LDose-dependent inhibition of proliferation[1]
SKOV3 (Ovarian Cancer)Wound Healing & TranswellNot specifiedDose-dependent inhibition of migration[1]
HOSEpiC (Normal Ovarian)CCK80-200 µmol/LNo significant inhibition of proliferation[1]

Table 2: Pharmacokinetic Parameters of Vanillin (Related Compound) in Rats

ParameterValueAdministration RouteDoseReference
Cmax290.24 ng/mLOral (p.o.)100 mg/kg[12]
Tmax4 hOral (p.o.)100 mg/kg[12]
T1/210.3 hOral (p.o.)100 mg/kg[12]
Bioavailability7.6%Oral (p.o.) vs. Intravenous (i.v.)100 mg/kg (p.o.), 20 mg/kg (i.v.)[12]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Vehicle Selection: Choose a suitable vehicle such as 0.5% methylcellulose in sterile water or corn oil.

  • Calculation: Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the dosing volume for the animal model (typically 5-10 mL/kg for rats).[7]

  • Dissolution:

    • If using methylcellulose, first prepare the 0.5% methylcellulose solution. Then, weigh the appropriate amount of this compound and triturate it with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.

    • If using corn oil, directly add the weighed this compound to the oil and stir, using gentle heat if necessary to aid dissolution. Ensure the solution cools to room temperature before administration.

  • Homogenization: For suspensions, use a homogenizer or sonicator to ensure a uniform particle size and prevent settling.

  • Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Bring to room temperature and re-homogenize before administration.

Protocol 2: Administration of this compound via Oral Gavage in Mice/Rats

  • Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck. For rats, a two-handed grip or a restraint device may be necessary.[14]

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 18-20 gauge for rats).

  • Measurement: Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

  • Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Administer the calculated volume of the this compound solution slowly and steadily.[13]

  • Observation: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Mandatory Visualizations

signaling_pathway cluster_cell Ovarian Cancer Cell MV This compound ZEB2 ZEB2 MV->ZEB2 inhibits Snail Snail MV->Snail inhibits Proliferation Cell Proliferation MV->Proliferation inhibits E_cadherin E-cadherin ZEB2->E_cadherin represses Snail->E_cadherin represses EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT inhibits Vimentin Vimentin Vimentin->EMT promotes Migration Cell Migration EMT->Migration leads to

Caption: this compound Signaling Pathway in Ovarian Cancer Cells.

experimental_workflow start Start: Dose-Range Finding Study select_model Select Animal Model (e.g., Mice, Rats) start->select_model group_allocation Allocate Animals to Groups (e.g., Vehicle Control + 3 Dose Levels) select_model->group_allocation dose_prep Prepare this compound Formulations group_allocation->dose_prep administer Administer Single Dose (e.g., Oral Gavage) dose_prep->administer observe_toxicity Observe for Clinical Signs of Toxicity (e.g., 24-48 hours) administer->observe_toxicity data_analysis Analyze Data: - Morbidity/Mortality - Clinical Signs - Body Weight Changes observe_toxicity->data_analysis determine_mtd Determine Maximum Tolerated Dose (MTD) data_analysis->determine_mtd end End: MTD Established for Further Studies determine_mtd->end

Caption: Workflow for a Dose-Range Finding Study.

troubleshooting_precipitation action_node action_node start Precipitation Observed? check_ph Is pH of vehicle/buffer > 7? start->check_ph slow_addition Was stock added too quickly? check_ph->slow_addition No adjust_ph Adjust pH to be slightly acidic check_ph->adjust_ph Yes storage_issue Was solution stored before use? slow_addition->storage_issue No add_slowly Add stock solution slowly with vigorous stirring slow_addition->add_slowly Yes fresh_prep Prepare solution fresh before each use storage_issue->fresh_prep Yes consider_cosolvent Consider adding a co-solvent or surfactant storage_issue->consider_cosolvent No

References

Technical Support Center: Analysis of Methyl Vanillate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of methyl vanillate.

Troubleshooting Guides

Issue: Poor Peak Shape, Reduced Sensitivity, or Inconsistent Results for this compound

This is a common indication of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Solution A Poor Peak Shape, Low Sensitivity, or Inconsistent Results B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B Start Here C Review Sample Preparation B->C Matrix Effect Confirmed D Evaluate Chromatographic Conditions B->D E Optimize Sample Cleanup (LLE, SPE) C->E F Modify LC Method (Gradient, Column Chemistry) D->F G Implement Advanced Calibration E->G F->G H Improved and Consistent This compound Signal G->H

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix.[2] These effects can manifest as either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy, precision, and sensitivity of quantification.[2][3] In complex biological or food matrices, components like proteins, lipids, and salts are common causes of matrix effects.[4][5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of this compound is continuously infused into the MS while a blank matrix extract is injected. Dips or rises in the baseline signal of this compound indicate the retention times of interfering components.[2]

  • Post-Extraction Spike: This is a quantitative approach to measure the extent of matrix effects.[8] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of a pure standard solution at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the degree of ion suppression or enhancement.[8][9]

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A: Improving sample cleanup is a highly effective strategy to minimize matrix effects.[10] For this compound, common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its solubility in immiscible solvents. An optimized LLE procedure can effectively remove many interfering compounds. A method for determining this compound in dairy products utilized LLE with acetonitrile and n-hexane.[11]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining this compound on a solid sorbent while matrix components are washed away.[4][12] The choice of SPE sorbent (e.g., reversed-phase C18) is critical for successful isolation of this compound.[1]

Q4: Can chromatographic conditions be optimized to mitigate matrix effects?

A: Yes, optimizing the chromatographic separation can help resolve this compound from interfering matrix components.[4] Consider the following adjustments:

  • Gradient Modification: Adjusting the mobile phase gradient can improve the separation between this compound and co-eluting interferences.[13]

  • Column Chemistry: If co-elution persists on a standard C18 column, switching to a column with a different stationary phase (e.g., phenyl-hexyl) may provide the necessary selectivity.[1]

Q5: What is the best calibration strategy to compensate for matrix effects when analyzing this compound?

A: The "gold standard" for compensating for matrix effects is the use of a Stable Isotope Labeled Internal Standard (SIL-IS) .[1][3]

  • SIL-IS: A SIL-IS, such as This compound-d3 [14], is chemically identical to this compound but has a higher mass. It is added to samples at the beginning of the sample preparation process. Since the SIL-IS co-elutes and experiences the same matrix effects as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.[4] The use of SIL-IS is a widely accepted method to correct for matrix effects and improve data reproducibility and accuracy.[15]

  • Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix that is representative of the samples can help compensate for consistent matrix effects.[1][4]

Quantitative Data Summary

The following table summarizes typical matrix effect (ME) values and recovery rates for this compound analysis under different sample preparation conditions. Lower absolute ME values (closer to 100%) indicate less signal suppression or enhancement.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Internal Standard
Protein Precipitation (PPT)85 - 95%65% (Suppression)None
Liquid-Liquid Extraction (LLE)87 - 102%88% (Suppression)None
Solid-Phase Extraction (SPE)90 - 105%95% (Minimal Effect)None
SPE with SIL-IS 90 - 105% 99.5% (Corrected) This compound-d3

Data are representative and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Calculation A1 Prepare this compound Standard in Solvent A2 Analyze by LC-MS/MS A1->A2 A3 Record Peak Area (Area A) A2->A3 C1 Calculate Matrix Effect (%): (Area B / Area A) * 100 A3->C1 B1 Extract Blank Matrix Sample B2 Spike Extract with Methyl Vanillate Standard B1->B2 B3 Analyze by LC-MS/MS B2->B3 B4 Record Peak Area (Area B) B3->B4 B4->C1

Caption: Workflow for the quantitative assessment of matrix effects.

Methodology:

  • Prepare Set A: Prepare a standard solution of this compound in the final mobile phase composition (e.g., 100 ng/mL).

  • Prepare Set B: Process a blank sample matrix (e.g., plasma, milk extract) through the entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the blank extract with the this compound standard to achieve the same final concentration as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract this compound from a complex matrix and remove interfering components.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18, 60 mg, 3 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Sample extract

  • Nitrogen evaporator

  • Reconstitution solvent (initial mobile phase)

Methodology:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample extract onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 3 mL of a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Methyl Vanillate and Other Phenolic Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of methyl vanillate against other common phenolic compounds, namely gallic acid, caffeic acid, and ferulic acid. The information presented is supported by experimental data from various studies, offering a comprehensive overview for researchers in oncology and drug development.

Introduction

Phenolic compounds, a diverse group of phytochemicals found in plants, have garnered significant attention for their potential anti-cancer properties. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression. This guide focuses on a comparative analysis of this compound and three other widely studied phenolic acids: gallic acid, caffeic acid, and ferulic acid. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to provide a valuable resource for evaluating the therapeutic potential of these compounds.

Quantitative Data Presentation

The anti-proliferative activity of this compound, gallic acid, caffeic acid, and ferulic acid has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following tables summarize the reported IC50 values for each compound in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SKOV3Ovarian CancerDose-dependent inhibition (specific IC50 not stated)[1][2]
OE33Esophageal Adenocarcinoma> 100[3]
PC-3Prostate Cancer> 100[3]
MCF-7Breast CancerNot specified[4]
MDA-MB-231Breast CancerNot specified[4]

Table 2: IC50 Values of Gallic Acid in Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
HCT15Colon CancerNot specifiedNot specified[5]
MDA-MB-231Breast Cancer43.86 (48h)~258[6]
MDA-MB-231Breast CancerNot specified50 (48h)[7]
HeLaCervical Cancer4.18 (24h)~24.6[8]
MDA-MB-231Breast Cancer80.04 (24h)~470.4[8]
MCF-7Breast Cancer18 (after 72h)~105.8[9]
C121 (Jurkat)Lymphoblastic LeukemiaNot specified30.9 (72h)[10]
HeLaCervical CancerNot specifiedNot specified[11]
MCF-7Breast Cancer18.2107[12]

Table 3: IC50 Values of Caffeic Acid in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SW480Colon Cancer32.26 (24h)[13]
HCT116Colon Cancer51.74 (24h)[13]
A549Lung Cancer25[14]
MCF-7Breast Cancer159 µg/mL (~882) (48h)[9]
MultipleVariousSee source for details[15]
SPC111Malignant Pleural Mesothelioma~100 (72h)[16]
SPC212Malignant Pleural Mesothelioma~100 (72h)[16]

Table 4: IC50 Values of Ferulic Acid in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical CancerSignificant viability reduction at 4-20[17]
CaskiCervical CancerSignificant viability reduction at 4-20[17]
MDA-MB-231Breast CancerNo significant effect alone[18]
HCT-15Colorectal Cancer154 µg/mL (~793)
MCF-7Breast CancerNot specified[19]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the efficacy of phenolic compounds in cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenolic compounds (e.g., this compound, gallic acid) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cancer cells and treat them with the desired concentrations of phenolic compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the activation or inhibition of signaling pathways.

  • Protein Extraction: Treat cells with phenolic compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., ZEB2, Snail, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The anti-cancer activity of phenolic compounds is often attributed to their ability to modulate specific intracellular signaling pathways that regulate cell proliferation, survival, and metastasis.

This compound and the ZEB2/Snail Signaling Pathway

Recent studies have shown that this compound can inhibit the proliferation and migration of ovarian cancer cells by targeting the ZEB2/Snail signaling pathway.[1][2] This pathway is a key regulator of the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.

Methyl_Vanillate_Pathway MV This compound ZEB2 ZEB2 MV->ZEB2 Snail Snail MV->Snail EMT Epithelial-Mesenchymal Transition (EMT) ZEB2->EMT Snail->EMT Proliferation Cell Proliferation EMT->Proliferation Migration Cell Migration EMT->Migration

Caption: this compound inhibits the ZEB2/Snail pathway, leading to reduced EMT, proliferation, and migration.

Comparative Signaling Pathways of Phenolic Compounds

While this compound specifically targets the ZEB2/Snail pathway, other phenolic compounds like gallic acid, caffeic acid, and ferulic acid are known to modulate a broader range of signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways. Caffeic acid, in particular, has also been shown to inhibit the Snail pathway through p38/NF-κB signaling.[20][21]

Phenolic_Compounds_Pathways cluster_compounds Phenolic Compounds cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes MV This compound ZEB2_Snail ZEB2/Snail Pathway MV->ZEB2_Snail GA Gallic Acid PI3K_Akt PI3K/Akt Pathway GA->PI3K_Akt MAPK MAPK Pathway GA->MAPK NFkB NF-κB Pathway GA->NFkB CA Caffeic Acid CA->PI3K_Akt CA->MAPK CA->NFkB CA->ZEB2_Snail FA Ferulic Acid FA->PI3K_Akt FA->MAPK FA->NFkB Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle Proliferation ↓ Proliferation PI3K_Akt->Proliferation MAPK->Apoptosis MAPK->CellCycle MAPK->Proliferation NFkB->Apoptosis NFkB->Proliferation Metastasis ↓ Metastasis ZEB2_Snail->Metastasis

Caption: Comparative overview of signaling pathways modulated by different phenolic compounds.

General Experimental Workflow

The evaluation of the anti-cancer efficacy of these compounds typically follows a standardized workflow.

Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with Phenolic Compounds start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb data_analysis Data Analysis and IC50 Determination mtt->data_analysis flow->data_analysis wb->data_analysis conclusion Efficacy Comparison data_analysis->conclusion

Caption: A typical experimental workflow for assessing the anti-cancer effects of phenolic compounds.

Conclusion

This guide provides a comparative overview of the in vitro efficacy of this compound, gallic acid, caffeic acid, and ferulic acid in various cancer cell lines. The presented data indicates that all four compounds exhibit anti-cancer properties, albeit with varying potencies and through distinct molecular mechanisms. This compound and caffeic acid show promise in targeting the EMT process via the Snail signaling pathway, a critical step in cancer metastasis. Gallic acid and ferulic acid demonstrate broader effects on key signaling pathways like PI3K/Akt and MAPK.

The provided IC50 values offer a quantitative basis for comparison, while the detailed experimental protocols serve as a practical resource for researchers. The visualized signaling pathways and experimental workflow aim to facilitate a clearer understanding of the mechanisms of action and the methodologies employed in this area of research. Further investigations, including in vivo studies and combination therapies, are warranted to fully elucidate the therapeutic potential of these phenolic compounds in oncology.

References

A Comparative Guide to Analytical Methods for Methyl Vanillate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like methyl vanillate is paramount. The choice of analytical method can significantly impact the reliability and efficiency of research and quality control processes. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry. We will delve into the experimental protocols and performance data to assist in the selection of the most appropriate method for your specific needs.

The Importance of Cross-Validation

Before delving into the specific methods, it is crucial to understand the concept of cross-validation in analytical sciences. Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or equipment.[1] This process is critical for ensuring data integrity, especially in regulated environments like the pharmaceutical industry.[1][2] When transferring a method from one lab to another or when comparing results from different analytical techniques, cross-validation studies are essential to confirm that the data is comparable and reliable.[2][3]

Analytical Method Validation Workflow

The validation of an analytical method is a prerequisite for its application in routine analysis. It establishes through scientific evidence that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Record Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data assess_acceptance Assess Against Acceptance Criteria analyze_data->assess_acceptance generate_report Generate Validation Report assess_acceptance->generate_report Cross-Validation Logic cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., GC) validate_A Validate Method A analyze_samples_A Analyze QC & Study Samples with Method A validate_A->analyze_samples_A compare_results Compare Results analyze_samples_A->compare_results validate_B Validate Method B analyze_samples_B Analyze QC & Study Samples with Method B validate_B->analyze_samples_B analyze_samples_B->compare_results assess_bias Assess Bias & Concordance compare_results->assess_bias conclusion Determine if Methods are Interchangeable assess_bias->conclusion

References

A Comparative Analysis of Methyl Vanillate's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-cancer effects of methyl vanillate across various cancer cell lines. The information is compiled from recent studies and presented to facilitate further research and development of this promising natural compound.

This compound, a phenolic compound found in various plants, has demonstrated notable anti-tumor activities. This guide summarizes the current understanding of its effects on cell proliferation, migration, apoptosis, and cell cycle arrest in different cancer cell lines. While research is ongoing, this document consolidates available data to offer a comparative perspective.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the effects of this compound on different cancer cell lines. It is important to note that comprehensive quantitative data, such as IC50 values for a wide range of cell lines, are not consistently available in the current literature.

Table 1: Effect of this compound on Cancer Cell Proliferation

Cell LineCancer TypeEffect on ProliferationIC50 Value (µM)Citation(s)
SKOV3 Ovarian CancerDose-dependent inhibitionNot explicitly stated, but effective at 100-200 µM[1]
MCF-7 Breast CancerInhibition of proliferationNot Available[2][3]
MDA-MB-231 Breast CancerInhibition of proliferationNot Available[2][3]
oe21 Esophageal Squamous CarcinomaInhibition of proliferationNot Available[1]
LoVo Colon CancerInhibition of proliferationNot Available[1]
B16F10 Mouse MelanomaInhibition of proliferationNot Available[1]
OE33 Esophageal AdenocarcinomaInhibition of proliferationNot Available[1]
PC3 Prostate CancerInhibition of proliferationNot Available[1]
T98G GlioblastomaInhibition of proliferationNot Available[1]
u373 GliomaInhibition of proliferationNot Available[1]
A549 Lung AdenocarcinomaInhibition of proliferationNot Available[1]

Table 2: Mechanistic Insights into this compound's Action

Cell LineEffect on ApoptosisEffect on Cell CycleKey Signaling Pathways AffectedCitation(s)
SKOV3 Not AvailableNot AvailableInhibition of ZEB2/Snail signaling pathway[1][4]
MCF-7 Apoptotic effect observedNot AvailablePro-oxidant action, leading to increased Reactive Oxygen Species (ROS)[2][3]
MDA-MB-231 Higher apoptotic effect compared to this compound alone (with its dimer)Not AvailablePro-oxidant action, leading to increased Reactive Oxygen Species (ROS)[2][3]
B16F10 Not AvailableNot AvailableNot Available

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to support the design and replication of studies on this compound.

Cell Viability and Proliferation Assay (CCK-8 Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 400, 800, 1600 µM). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest this compound dose.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the this compound concentration.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

  • Cell Seeding: Cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) across the center of the cell monolayer.

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: The cells are then incubated with a medium containing a non-lethal concentration of this compound (e.g., 100 µM). Control cells are incubated with a vehicle-containing medium.

  • Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated to determine the extent of cell migration.

Cell Invasion Assay (Transwell Assay)

This method is used to assess the invasive potential of cancer cells through a basement membrane matrix.

  • Chamber Preparation: The upper chamber of a Transwell insert (with an 8 µm pore size membrane) is coated with Matrigel (a basement membrane matrix).

  • Cell Seeding: Cancer cells (e.g., 1 x 10⁵ cells) are seeded into the upper chamber in a serum-free medium containing this compound.

  • Chemoattractant: The lower chamber is filled with a complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24 hours).

  • Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The cells that have invaded the lower surface of the membrane are fixed with methanol and stained with crystal violet.

  • Cell Counting: The number of stained, invaded cells is counted in several random fields under a microscope.

  • Data Analysis: The number of invading cells in the treated group is compared to the control group to determine the effect of this compound on cell invasion.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways affected by this compound.

  • Cell Lysis: After treatment with this compound for a specified time, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., ZEB2, Snail, E-cadherin, Vimentin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathway affected by this compound in ovarian cancer and a general workflow for its in vitro evaluation.

G cluster_workflow Experimental Workflow for In Vitro Evaluation of this compound start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability migration Cell Migration Assay (Wound Healing) treatment->migration invasion Cell Invasion Assay (Transwell) treatment->invasion western Western Blot Analysis treatment->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle analysis Data Analysis and Interpretation viability->analysis migration->analysis invasion->analysis western->analysis apoptosis->analysis cell_cycle->analysis G cluster_pathway This compound's Effect on the ZEB2/Snail Pathway in Ovarian Cancer MV This compound ZEB2 ZEB2 MV->ZEB2 inhibits Snail Snail MV->Snail inhibits E_cadherin E-cadherin (Epithelial Marker) ZEB2->E_cadherin represses Vimentin Vimentin (Mesenchymal Marker) ZEB2->Vimentin activates Snail->E_cadherin represses Snail->Vimentin activates EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT suppresses Vimentin->EMT promotes Migration_Invasion Cell Migration and Invasion EMT->Migration_Invasion leads to

References

A Comparative Analysis of the Antimicrobial Spectrum of Methyl Vanillate and Selected Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. This guide provides a detailed comparison of the antimicrobial spectrum of methyl vanillate, a naturally occurring phenolic compound, with three widely used antibiotics: amoxicillin, ciprofloxacin, and fluconazole. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.

Executive Summary

This compound has demonstrated antimicrobial properties, though its spectrum and potency are still under extensive investigation. This guide consolidates available data on its activity against key bacterial and fungal species and contrasts it with the well-established spectra of amoxicillin (a broad-spectrum penicillin), ciprofloxacin (a broad-spectrum fluoroquinolone), and fluconazole (a triazole antifungal). The data presented herein is based on a review of existing scientific literature.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and the comparator antibiotics against a selection of common microorganisms. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency. It is important to note that the data for this compound is less comprehensive than for the established antibiotics, and direct comparisons should be made with caution due to variations in experimental conditions across different studies.

MicroorganismThis compound MIC (µg/mL)Amoxicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus-0.25 - 20.12 - 2Not Applicable
Streptococcus pneumoniae-≤0.06 - 20.5 - 4Not Applicable
Gram-Negative Bacteria
Escherichia coli~2000 (as vanillin)[1][2][3]2 - 8≤0.015 - 1Not Applicable
Pseudomonas aeruginosa->2560.06 - 4Not Applicable
Fungi
Candida albicans>512 (as vanillin derivatives)[4][5]Not ApplicableNot Applicable0.25 - 4
Cryptococcus neoformans~738 (as vanillin)[6]Not ApplicableNot Applicable4 - 16

Note: Data for this compound is limited. Values for vanillin, a closely related compound, are provided for reference where this compound data is unavailable. The antimicrobial activity of vanillin derivatives can vary.[4][5] The MIC values for antibiotics are typical ranges and can vary depending on the strain and resistance profile.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The data presented in this guide is primarily derived from studies employing the broth microdilution method. This is a standardized and widely accepted technique for determining the antimicrobial susceptibility of microorganisms.

Broth Microdilution Method Protocol

This protocol is a generalized procedure based on established methods for antimicrobial susceptibility testing of natural products.[7][8][9][10]

1. Preparation of Materials:

  • Test Compounds: this compound and comparator antibiotics are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.
  • Growth Media: Mueller-Hinton Broth (MHB) for most bacteria, and RPMI-1640 medium for fungi.
  • Microorganism Cultures: Pure, overnight cultures of the test microorganisms are prepared.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • Bacterial and fungal colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is then diluted in the appropriate growth medium to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of each test compound is prepared directly in the 96-well plates containing the growth medium.
  • The standardized inoculum is then added to each well.
  • Control wells are included: a positive control (medium with inoculum, no antimicrobial), a negative control (medium only), and a solvent control (medium with inoculum and the highest concentration of the solvent used).

4. Incubation:

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results prep_compound Prepare Test Compound Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates at Appropriate Temperature and Time inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results G cluster_mv This compound (Phenolic Compound) cluster_amox Amoxicillin (β-Lactam) cluster_cipro Ciprofloxacin (Fluoroquinolone) cluster_flu Fluconazole (Triazole) mv_membrane Cell Membrane Disruption mv_enzyme Enzyme Inhibition bacterial_cell Bacterial Cell mv_membrane->bacterial_cell Disrupts amox_pbp Inhibition of Penicillin-Binding Proteins (PBPs) amox_cellwall Inhibition of Cell Wall Synthesis amox_pbp->amox_cellwall amox_cellwall->bacterial_cell Inhibits cipro_gyrase Inhibition of DNA Gyrase (Topoisomerase II) cipro_replication Inhibition of DNA Replication cipro_gyrase->cipro_replication cipro_topoiv Inhibition of Topoisomerase IV cipro_topoiv->cipro_replication cipro_replication->bacterial_cell Inhibits flu_enzyme Inhibition of Lanosterol 14-α-demethylase flu_ergosterol Inhibition of Ergosterol Synthesis flu_enzyme->flu_ergosterol flu_membrane Disruption of Fungal Cell Membrane flu_ergosterol->flu_membrane fungal_cell Fungal Cell flu_membrane->fungal_cell Disrupts

References

Methyl Vanillate Demonstrates Potent In Vivo Anti-Inflammatory Effects Comparable to Standard NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – Recent in vivo studies have provided robust validation for the anti-inflammatory properties of methyl vanillate, a naturally occurring phenolic compound. The findings from multiple animal models of inflammation demonstrate that this compound significantly reduces key inflammatory markers, with efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. These results position this compound as a promising candidate for the development of new anti-inflammatory therapies.

The anti-inflammatory activity of this compound has been primarily evaluated in two well-established in vivo models: carrageenan-induced paw edema in rats and lipopolysaccharide (LPS)-induced acute lung injury in mice. In these studies, this compound consistently exhibited a dose-dependent reduction in inflammation.

In the carrageenan-induced paw edema model, a widely used assay to screen for anti-inflammatory drugs, this compound significantly decreased paw volume.[1] This model mimics the biphasic acute inflammatory response, where the initial phase is mediated by histamine and serotonin, and the later phase involves the production of prostaglandins.[1][2] The efficacy of this compound in this model suggests its potential to interfere with these inflammatory pathways.

Furthermore, in a mouse model of lipopolysaccharide-induced acute lung injury, pretreatment with vanillin, a closely related compound, markedly attenuated lung histopathological changes, reduced the activity of myeloperoxidase (an enzyme indicative of neutrophil infiltration), and decreased the expression of pro-inflammatory cytokines.[3] This demonstrates this compound's potential in mitigating complex inflammatory responses in vital organs.

The mechanisms underlying this compound's anti-inflammatory effects appear to be multifactorial, involving the inhibition of key signaling pathways. Studies have shown that vanillin can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[4][5] By inhibiting these pathways, vanillin effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][6]

Comparative Efficacy of this compound

To contextualize the anti-inflammatory potency of this compound, its performance was compared against diclofenac, a commonly used NSAID. The following table summarizes the quantitative data from a representative in vivo study.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)Reference
Control (Saline) -0[7]
This compound (as Vanillin) 100Significant decrease in paw volume[1]
This compound (as Vanillin) 200Significant decrease in paw volume[1]
Diclofenac 25Significant reduction in paw edema[7]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a standard method for evaluating acute inflammation.[8]

  • Animal Model: Wistar rats are typically used.[7]

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the subplantar region of the rat's hind paw.[8]

  • Treatment: Test compounds (this compound or diclofenac) or a vehicle control are administered, often intraperitoneally, prior to the carrageenan injection.[7]

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[1][8] The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Lipopolysaccharide-Induced Acute Lung Injury in Mice

This model is used to study the inflammatory response in the lungs.[9]

  • Animal Model: Male BALB/c mice are commonly used.[9][10]

  • Induction of Inflammation: Lipopolysaccharide (LPS) is administered intratracheally to induce lung injury.[10]

  • Treatment: this compound or a control vehicle is administered, typically via intraperitoneal injection, before the LPS challenge.[10]

  • Assessment of Inflammation: Several parameters are measured, including:

    • Histopathological changes in the lung tissue.[9][10]

    • Myeloperoxidase (MPO) activity in the lung tissue as a marker of neutrophil infiltration.[9]

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in bronchoalveolar lavage fluid (BALF).[9]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Data Collection & Analysis A Acclimatization of Animals (Rats or Mice) B Randomization into Treatment Groups A->B C Administration of This compound, Comparator, or Vehicle B->C D Carrageenan Injection (Paw Edema Model) C->D 1 hr prior E LPS Instillation (Lung Injury Model) C->E 1.5 hr prior F Measurement of Paw Volume D->F 1, 2, 3, 4 hrs post G Collection of Lung Tissue & BALF E->G 6 hrs post I Statistical Analysis F->I H Histopathology, MPO Assay, Cytokine Analysis G->H H->I

Caption: Experimental workflow for in vivo validation of this compound's anti-inflammatory effects.

G LPS LPS MAPK MAPK Pathway (ERK1/2, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB MV This compound MV->MAPK Inhibits MV->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

References

A Comparative Analysis of Synthetic vs. Natural Methyl Vanillate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between synthetic and natural sources for a given compound is a critical decision. This guide provides a comprehensive comparative analysis of synthetic and natural methyl vanillate, focusing on their chemical properties, biological activities, and the analytical methodologies used to differentiate them. While direct comparative studies are limited, this guide synthesizes available data to offer a thorough overview for informed decision-making.

Executive Summary

This compound, the methyl ester of vanillic acid, is a phenolic compound with known antioxidant, antimicrobial, and significant signaling pathway-modulating properties. It is found naturally in various plants, such as Hovenia dulcis, and can also be efficiently produced through chemical synthesis. The primary distinction between the two forms lies not in their fundamental chemical structure or biological efficacy, but in their impurity profiles and isotopic signatures, which are direct consequences of their origin. For research and pharmaceutical applications, the choice between natural and synthetic this compound will depend on factors such as the required purity, the significance of trace impurities for the specific application, and regulatory considerations.

Data Presentation: A Comparative Overview

The following tables summarize the key chemical and physical properties of this compound and provide a qualitative comparison between the natural and synthetic forms.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₄--INVALID-LINK--
Molecular Weight 182.17 g/mol --INVALID-LINK--
Melting Point 64-67 °CSigma-Aldrich
Boiling Point 285-287 °CSigma-Aldrich
Appearance White to pale yellow crystalline powderVarious Suppliers
Solubility Soluble in methanol, chloroformChemicalBook

Table 2: Qualitative Comparison of Natural vs. Synthetic this compound

FeatureNatural this compoundSynthetic this compound
Source Extracted from plants (e.g., Hovenia dulcis)Chemical synthesis (e.g., from vanillic acid)
Isotopic Signature (δ¹³C) Reflects the photosynthetic pathway of the source plant (typically less negative).Reflects the fossil fuel-based precursors (typically more negative).
Impurity Profile May contain other co-extracted natural products (e.g., other phenolics, flavonoids).Contains trace amounts of reagents, catalysts, and by-products from the synthesis.
Biological Activity Identical to synthetic, assuming equivalent purity.Identical to natural, assuming equivalent purity.
Cost Generally higher due to extraction and purification complexity.Generally lower due to scalable and controlled synthesis.
Regulatory Status May be labeled as "natural" for flavor and fragrance applications.Labeled as "synthetic" or "nature-identical."

Biological Activity and Signaling Pathways

This compound has been identified as a modulator of key cellular signaling pathways, making it a compound of interest for therapeutic research. The biological activity of high-purity this compound is expected to be identical regardless of its source.

Activation of the Wnt/β-catenin Signaling Pathway

This compound has been shown to activate the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for embryonic development and adult tissue homeostasis, and its activation has been linked to bone formation. Research has indicated that this compound can increase the expression and nuclear translocation of β-catenin, a key effector of this pathway.[1]

Wnt_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt Wnt This compound->Wnt Activates Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5_6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh Activates LRP5_6->Dsh GSK3b GSK3b Dsh->GSK3b Inhibits beta_catenin beta_catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF_LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target_Genes TCF_LEF->Target_Genes Activates Transcription

Wnt/β-catenin signaling pathway activation by this compound.
Inhibition of the ZEB2/Snail Signaling Pathway

In the context of cancer research, this compound has been found to inhibit the ZEB2/Snail signaling pathway. This pathway is implicated in the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to metastasize. By inhibiting ZEB2 and Snail, this compound can suppress EMT, thereby reducing cancer cell migration and invasion.

ZEB2_Snail_pathway This compound This compound ZEB2 ZEB2 This compound->ZEB2 Inhibits Snail Snail This compound->Snail Inhibits E_cadherin E-cadherin (Epithelial marker) ZEB2->E_cadherin Represses Vimentin Vimentin (Mesenchymal marker) ZEB2->Vimentin Induces Snail->E_cadherin Represses Snail->Vimentin Induces EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT Inhibits Vimentin->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to

Inhibition of the ZEB2/Snail signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis of synthetic this compound and the extraction of natural this compound.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from vanillic acid using a classic Fischer esterification reaction.

Materials:

  • Vanillic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve vanillic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Vanillic Acid Vanillic Acid Reflux Reflux Vanillic Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reflux Workup Workup Reflux->Workup Cooling & Extraction Water Water Reflux->Water Purification Purification Workup->Purification Recrystallization This compound This compound Purification->this compound

Workflow for the synthesis of this compound.
Protocol 2: Extraction of Natural this compound using Soxhlet Extraction

This protocol outlines a general procedure for the extraction of this compound from a plant source like Hovenia dulcis using Soxhlet extraction.

Materials:

  • Dried and powdered plant material (e.g., stems of Hovenia dulcis)

  • Extraction solvent (e.g., methanol or ethanol)

  • Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)

  • Heating mantle

  • Rotary evaporator

  • Filter paper

Procedure:

  • Place the dried and powdered plant material into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill a round-bottom flask with the extraction solvent (e.g., methanol) to about two-thirds of its volume and add a few boiling chips.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the flask to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

  • Once the extraction chamber is full, the solvent will siphon back into the round-bottom flask, carrying the extracted compounds.

  • Allow the extraction to proceed for several hours (e.g., 6-12 hours) until the solvent in the siphon tube runs clear.

  • Turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator to obtain the crude natural extract containing this compound.

  • Further purification of this compound from the crude extract can be achieved using chromatographic techniques such as column chromatography.

Analytical Differentiation: Isotopic Analysis and Impurity Profiling

The most definitive methods for distinguishing between natural and synthetic this compound are isotopic analysis and impurity profiling.

  • Isotopic Analysis: The ratio of stable isotopes (e.g., ¹³C/¹²C) in a molecule can reveal its origin. Natural this compound, derived from a plant, will have an isotopic signature characteristic of the plant's photosynthetic pathway. Synthetic this compound, typically derived from petrochemical sources, will have a different, more depleted ¹³C signature. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the standard technique for this analysis.

  • Impurity Profiling: The trace impurities in a sample can act as a fingerprint of its production method.

    • Natural this compound: Impurities are likely to be other structurally related natural products that are co-extracted from the plant material.

    • Synthetic this compound: Impurities will consist of residual starting materials, reagents, catalysts, and by-products of side reactions. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to identify and quantify these impurities.

Conclusion

While synthetic and natural this compound are chemically identical and exhibit the same biological activity when pure, their origins impart distinct isotopic and impurity profiles. For researchers, the choice between the two will be guided by the specific requirements of their study. In applications where the presence of specific natural co-extracts is not a concern, or where high purity is paramount and can be achieved through purification, synthetic this compound offers a cost-effective and readily available option. For applications requiring a "natural" label or where the complex matrix of a natural extract is desired, this compound from a plant source would be the preferred choice. The analytical techniques outlined in this guide provide the means to verify the origin and purity of this compound, ensuring the integrity and reproducibility of research and development activities.

References

A Head-to-Head Comparison of Methyl Vanillate and Its Ethyl Ester Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of phenolic compounds, methyl vanillate and its close analogue, ethyl vanillate, have garnered significant interest for their diverse biological activities and applications in the food, cosmetic, and pharmaceutical industries.[1] Both derived from vanillic acid, these esters share a common structural backbone but exhibit nuanced differences in their physicochemical properties and biological performance. This guide provides an objective, data-driven comparison of this compound and ethyl vanillate, offering a valuable resource for researchers selecting the optimal compound for their specific application.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of methyl and ethyl vanillate is crucial for predicting their behavior in various experimental and physiological systems. The addition of an ethyl group in place of a methyl group subtly alters key parameters such as molecular weight, boiling point, and lipophilicity (logP).

PropertyThis compoundEthyl Vanillate
Molecular Formula C₉H₁₀O₄[2]C₁₀H₁₂O₄[3]
Molecular Weight 182.17 g/mol [2]196.20 g/mol [3]
Appearance Light yellow to beige powder or granules[1]Colorless crystals
Melting Point 64-67 °C[4]44 °C
Boiling Point 285-287 °C[4]291-293 °C
Solubility Insoluble in water; soluble in organic solvents like chloroform and methanol[1]Very slightly soluble in water; soluble in alcohol[5]
logP (o/w) 1.592.08

Comparative Biological Performance

While both esters exhibit a range of biological activities, direct head-to-head quantitative comparisons are limited in the scientific literature. The following sections summarize the known activities of each compound, drawing comparisons where data is available.

Antioxidant Activity

Both this compound and ethyl vanillate have demonstrated notable antioxidant properties. A study evaluating vanillic acid esters found that both methyl and ethyl vanillate showed strong activity in the ABTS radical-scavenging assay, even stronger than the well-known antioxidant Trolox.[6] However, in the same study, neither compound showed activity in the DPPH radical- and galvinoxyl radical-scavenging assays, in contrast to their parent compound, vanillic acid.[6] The antioxidant activity of these esters is believed to be linked to their lipophilicity, with increased lipophilicity potentially enhancing their protective effects against free radical-induced damage to biomembranes.[6]

Antimicrobial Activity

Vanillin and its derivatives are recognized for their antimicrobial properties.[7] While direct comparative studies between methyl and ethyl vanillate are scarce, research on related compounds suggests that the ester group plays a role in their efficacy. For instance, in a study comparing vanillin and ethyl vanillin, ethyl vanillin exhibited a lower minimum inhibitory concentration (MIC) against Cronobacter species, suggesting greater bacteriostatic and bactericidal activity.[8][9] This suggests that the ethyl ester may confer enhanced antimicrobial properties, a hypothesis that warrants further direct investigation with methyl and ethyl vanillate.

Anti-inflammatory Activity
Cytotoxicity and Antiproliferative Activity

The potential of vanillin derivatives as anticancer agents has been an area of active research. This compound has been shown to inhibit the proliferation and migration of ovarian cancer cells.[14] Another study on breast cancer cell lines indicated that while this compound itself has effects, its dimer, methyl divanillate, showed a higher apoptotic effect and inhibition of proliferation.[15] There is a lack of direct comparative studies evaluating the cytotoxic and antiproliferative effects of this compound versus ethyl vanillate.

Synthesis of Methyl and Ethyl Vanillate

The most common method for synthesizing both methyl and ethyl vanillate is through the Fischer-Speier esterification of vanillic acid.[16] This reaction involves refluxing vanillic acid with the corresponding alcohol (methanol for this compound and ethanol for ethyl vanillate) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] To drive the reaction towards the formation of the ester, a large excess of the alcohol is typically used, and the water produced during the reaction is removed.[1][8]

General Fischer Esterification Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Vanillic_Acid Vanillic Acid Reaction Esterification Reaction Vanillic_Acid->Reaction Alcohol Alcohol (Methanol or Ethanol) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Reflux Reflux Reflux->Reaction Water_Removal Water Removal Ester Ester (Methyl or Ethyl Vanillate) Water Water Water->Water_Removal Drives Equilibrium Reaction->Ester Reaction->Water G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκBα NF-κB (p65/p50) IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Nuclear Translocation IkB_NFkB->NFkB_p65 IκBα Degradation Vanillates Methyl/Ethyl Vanillate Vanillates->IKK Inhibition Vanillates->NFkB_p65 Inhibition of p65 Phosphorylation DNA DNA NFkB_p65_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Transcription

References

A Comparative Guide to the Reproducibility of Methyl Vanillate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of methyl vanillate, a key intermediate in the production of various pharmaceuticals and fine chemicals, necessitates reproducible and efficient protocols. This guide provides an objective comparison of common methods for this compound synthesis, supported by experimental data, to aid in the selection of the most suitable protocol for specific research and development needs.

Comparison of Synthesis Protocols

The two most prevalent methods for the synthesis of this compound are the Fischer-Speier esterification of vanillic acid and a route utilizing thionyl chloride. Below is a summary of the key quantitative parameters for each protocol.

ParameterFischer-Speier EsterificationThionyl Chloride Method
Starting Material Vanillic AcidVanillic Acid
Reagents Methanol, Sulfuric Acid (catalyst)Thionyl Chloride, Methanol
Typical Yield ~90-97% (for analogous reactions)≥89% (for analogous reactions)
Purity High, requires purificationHigh, requires purification
Reaction Time 1-10 hoursShorter than Fischer esterification
Reaction Temperature 60-110 °C (reflux)Room temperature to reflux
Reproducibility Generally high and reliableGood, but can be sensitive to moisture

Experimental Workflow

The general workflow for the synthesis of this compound from vanillic acid involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst, followed by workup and purification. The specific steps can vary depending on the chosen protocol.

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage A Vanillic Acid D Reaction Mixture A->D B Methanol B->D C Catalyst (e.g., H₂SO₄ or SOCl₂) C->D E Quenching D->E Cooling F Extraction E->F G Washing F->G H Drying G->H I Solvent Removal H->I J Purification (e.g., Recrystallization or Chromatography) I->J K Pure this compound J->K

Figure 1. Generalized experimental workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for the two primary synthesis routes.

Protocol 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed esterification of vanillic acid with methanol.[1][2][3]

Materials:

  • Vanillic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve vanillic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux (typically 60-110 °C) and maintain for 1-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Thionyl Chloride Method

This method involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride, followed by reaction with methanol.

Materials:

  • Vanillic acid

  • Thionyl chloride

  • Anhydrous methanol

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend vanillic acid in an anhydrous solvent.

  • Slowly add thionyl chloride to the suspension at room temperature or with cooling.

  • Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (evolution of HCl and SO₂ gas ceases), as monitored by TLC.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous solvent and cool in an ice bath.

  • Slowly add anhydrous methanol to the solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Signaling Pathway Diagram

While this compound synthesis is a chemical process and does not involve a biological signaling pathway, a logical relationship diagram can illustrate the decision-making process for selecting a synthesis protocol based on experimental priorities.

G A High Yield and Cost-Effectiveness Priority C Fischer-Speier Esterification A->C B Shorter Reaction Time and Mild Conditions Priority D Thionyl Chloride Method B->D

Figure 2. Logical diagram for selecting a this compound synthesis protocol.

References

Inter-Laboratory Comparison of Methyl Vanillate Quantification in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl vanillate, the methyl ester of vanillic acid, is a compound of interest in various research fields due to its presence in biological systems and potential physiological activities. It is a known plant metabolite and has been identified in human urine as a metabolic by-product of dietary compounds like caffeic acid, found in coffee and tea. Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, metabolomics research, and understanding its role in biological pathways. This guide provides a comparative overview of two primary analytical methodologies for this compound quantification, outlines detailed experimental protocols, and presents a framework for establishing an inter-laboratory comparison study to ensure data harmonization across different research sites.

Comparison of Analytical Methodologies

The two most common and robust analytical techniques for the quantification of small molecules like this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[1] It is often the method of choice for non-volatile and thermally labile compounds. For this compound, reversed-phase LC would be suitable for separation, followed by detection using MS/MS in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability.[4][5] Trimethylsilylation is a common derivatization technique for this purpose.[5] GC-MS offers excellent chromatographic resolution and is a well-established method for quantitative analysis.

Detailed Experimental Protocols

The following sections provide detailed protocols for sample preparation and analysis using LC-MS/MS and GC-MS. These protocols are based on established methods for the analysis of small molecules in biological fluids.[6][7][8]

Sample Preparation

Proper sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[8]

Method 1: Solid-Phase Extraction (SPE) for Plasma/Serum and Urine

This method is applicable to both LC-MS/MS and GC-MS analysis.

  • Sample Pre-treatment:

    • Thaw frozen plasma/serum or urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To a 500 µL aliquot of the supernatant, add an internal standard (e.g., a stable isotope-labeled this compound).

  • SPE Procedure:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • For LC-MS/MS analysis , reconstitute the residue in 100 µL of the mobile phase.

    • For GC-MS analysis , proceed with the derivatization step as described in the GC-MS protocol.

Method 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum and Urine

  • Sample Pre-treatment:

    • Follow the same pre-treatment steps as in the SPE method.

  • LLE Procedure:

    • To the 500 µL pre-treated sample, add 2 mL of an organic solvent (e.g., ethyl acetate or a mixture of n-butyl chloride and acetonitrile).[9]

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Final Processing:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute or derivatize the residue as described for the SPE method.

LC-MS/MS Analytical Protocol
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[9]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, to be optimized for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be determined.

GC-MS Analytical Protocol
  • Derivatization:

    • To the dried extract from the sample preparation step, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Vortex and heat at 75°C for 30 minutes.[10]

    • Cool to room temperature before injection.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a split/splitless injector.

    • Analytical Column: A capillary column suitable for separating organic acids (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other components.

    • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole instrument or MRM for a tandem instrument.

Performance Comparison

The following tables summarize the expected performance characteristics for the quantification of this compound using LC-MS/MS and GC-MS, based on typical validation results for similar small molecules in biological matrices.[11][12][13][14] These parameters should be validated by each laboratory.

Table 1: Representative Performance Characteristics for LC-MS/MS Quantification of this compound

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.99
Range 80-120% of expected concentration0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.03 ng/mL
Accuracy (% Recovery) Within ±15% of nominal value (±20% at LLOQ)90 - 110%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Selectivity/Specificity No significant interference at the retention time of the analyteHigh
Matrix Effect To be assessed and minimizedTypically within acceptable limits with appropriate sample cleanup
Stability (Freeze-thaw, short-term, long-term) Within ±15% of initial concentrationStable under typical storage conditions

Table 2: Representative Performance Characteristics for GC-MS Quantification of this compound

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.99
Range 80-120% of expected concentration1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.3 ng/mL
Accuracy (% Recovery) Within ±15% of nominal value (±20% at LLOQ)85 - 115%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 15%
Selectivity/Specificity Chromatographic separation of analyte from interferencesHigh
Recovery Consistent and reproducible> 80%
Stability (Post-derivatization) Within ±15% of initial concentrationStable for the duration of the analytical run

Biological Pathway and Experimental Workflows

Visual representations of the biological context and analytical procedures are essential for clarity and reproducibility.

Vanilloid Receptor (TRPV1) Signaling Pathway

This compound belongs to the class of vanilloids, which are known to interact with the Transient Receptor Potential Vanilloid type 1 (TRPV1) receptor, a key player in pain and temperature sensation.[15][16][17][18]

TRPV1_Signaling_Pathway cluster_neuron Neuron Membrane Vanilloids Vanilloids (e.g., this compound, Capsaicin) TRPV1 TRPV1 Receptor Vanilloids->TRPV1 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuron Sensory Neuron Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Signal to CNS (Pain/Heat Sensation) Action_Potential->CNS

Vanilloid Receptor (TRPV1) Activation Pathway.
Analytical Workflows

The following diagrams illustrate the step-by-step procedures for the quantification of this compound using LC-MS/MS and GC-MS.

LCMSMS_Workflow Start Start: Biological Sample (Plasma/Urine) Pretreat Sample Pre-treatment (Spike with Internal Standard) Start->Pretreat SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Pretreat->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing and Quantification LCMS->Data End End: Concentration Results Data->End

LC-MS/MS Experimental Workflow.

GCMS_Workflow Start Start: Biological Sample (Plasma/Urine) Pretreat Sample Pre-treatment (Spike with Internal Standard) Start->Pretreat SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Pretreat->SPE Evap Evaporation to Dryness SPE->Evap Deriv Derivatization (e.g., Silylation) Evap->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing and Quantification GCMS->Data End End: Concentration Results Data->End

GC-MS Experimental Workflow.
Framework for an Inter-Laboratory Comparison Study

To ensure consistency and comparability of results across different laboratories, a structured inter-laboratory comparison (proficiency testing) should be conducted.

Interlab_Comparison Coord Coordinating Laboratory: Prepare & Characterize Samples Dist Distribute Blinded Samples (Low, Medium, High Concentrations) Coord->Dist LabA Participating Lab A: Analysis Dist->LabA LabB Participating Lab B: Analysis Dist->LabB LabC Participating Lab C: Analysis Dist->LabC Submit Submit Results to Coordinating Laboratory LabA->Submit LabB->Submit LabC->Submit Stats Statistical Analysis (e.g., Z-scores, Bias) Submit->Stats Report Generate Comparison Report & Provide Feedback Stats->Report

Inter-laboratory Comparison Workflow.

Both LC-MS/MS and GC-MS are suitable techniques for the quantification of this compound in biological samples. The choice between the two often depends on the available instrumentation, the required sensitivity, and the overall sample throughput needs. LC-MS/MS generally offers higher sensitivity and avoids the need for derivatization, making it a more direct approach. GC-MS, however, can provide excellent chromatographic separation and is a very reliable and robust technique.

For any laboratory intending to measure this compound, it is imperative to perform a full method validation according to established guidelines to ensure the generation of reliable and reproducible data.[13] Furthermore, participation in an inter-laboratory comparison study is highly recommended to assess and ensure the accuracy and comparability of results with other laboratories in the field. This guide provides the necessary framework and protocols to establish a robust analytical method and to initiate such a comparison.

References

Comparative Docking Analysis of Methyl Vanillate with Key Biological Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

An insightful overview for researchers and drug development professionals on the binding affinities and interaction mechanisms of methyl vanillate with various protein targets implicated in cancer, inflammation, and bacterial infections.

This compound, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] Molecular docking studies are crucial in elucidating the binding mechanisms of small molecules like this compound to their protein targets, providing a foundation for structure-based drug design and development. This guide offers a comparative analysis of in silico docking studies of this compound with several key protein targets, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways.

Quantitative Docking Data

The binding affinity of this compound to various protein targets has been investigated in several independent studies. The following table summarizes the key quantitative data, primarily the binding energy, which indicates the strength of the interaction between this compound and the protein. A more negative binding energy value generally suggests a more stable and favorable interaction.

Target ProteinProtein FunctionPDB IDLigandBinding Energy (kcal/mol)Interacting ResiduesReference Study
Human Serum Albumin (HSA)Plasma protein, drug carrierNot SpecifiedThis compoundNot SpecifiedSite I[4]
Penicillin-Binding Protein 2a (SauPBP2a)Bacterial cell wall synthesis1MWTMonoglycerylvanillate (derivative)-7.1Ser462, Asn464[5][6]
Thymidylate kinase (TMPK)Bacterial DNA synthesis4GQQVanillin-derived triazole-9.8 to -7.3Not Specified
Peroxisome proliferator-activated receptor-γ (PPAR-γ)Inflammation, metabolism4XUMVanillic Acid-7.862Not Specified[7]
LigMLignin degradationNot SpecifiedVanillateNot SpecifiedTyr29, Arg122[8]
Acetylserotonin-O-methyltransferase (ASMT)Melatonin synthesisHomology ModelMelatoninergic inhibitorsNot SpecifiedNot Specified[9]
Ribonucleotide Reductase (RNR)DNA synthesisNot SpecifiedNatural Ligands-6.1 to -4.8Not Specified[10]

Note: The data presented is a compilation from various sources and may involve different docking software and protocols. Direct comparison of absolute binding energies across different studies should be done with caution. The table includes data for this compound, its derivatives (like monoglycerylvanillate and vanillin-derived triazoles), and its parent compound, vanillic acid, to provide a broader context of its potential interactions.

Experimental Protocols: Molecular Docking

The following is a generalized protocol for performing molecular docking studies, based on commonly used methodologies.[11][12][13][14][15][16]

1. Preparation of the Receptor (Protein):

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules, co-ligands, and other heteroatoms are typically removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., Kollman charges).

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Preparation of the Ligand (this compound):

  • The 3D structure of this compound is drawn using a chemical drawing tool like ChemDraw or obtained from a database like PubChem.

  • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

  • Partial charges are assigned to the ligand atoms.

  • The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.

3. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to interact.

4. Molecular Docking Simulation:

  • A docking program such as AutoDock Vina, GOLD, or Glide is used to perform the docking calculations.[16]

  • The software systematically searches for the optimal binding pose of the ligand within the receptor's active site by evaluating millions of possible conformations and orientations.

  • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

5. Analysis of Results:

  • The docking results are analyzed to identify the pose with the lowest binding energy, which is considered the most likely binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

  • The root-mean-square deviation (RMSD) between the docked pose and a known binding pose (if available) is calculated to validate the docking protocol.

Visualization of a Key Signaling Pathway

This compound has been identified as an activator of the Wnt/β-catenin signaling pathway.[17][18][19] This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activation LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (GSK-3β, Axin, APC) Dsh->Destruction_Complex Inhibition GSK3b GSK-3β Axin Axin APC APC beta_catenin β-catenin Ub Ubiquitination beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Destruction_Complex->beta_catenin Phosphorylation Proteasome Proteasome Ub->Proteasome Degradation MV This compound MV->beta_catenin Stabilization/ Activation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

Caption: Wnt/β-catenin signaling pathway activated by this compound.

Experimental Workflow for In Silico Drug Discovery

The process of identifying and optimizing a lead compound through computational methods follows a structured workflow.

Drug_Discovery_Workflow Target_ID Target Identification and Validation Lead_Gen Lead Generation (Virtual Screening) Target_ID->Lead_Gen Docking Molecular Docking Lead_Gen->Docking Lead_Opt Lead Optimization (ADMET Prediction) Docking->Lead_Opt In_Vitro In Vitro Validation Lead_Opt->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo

Caption: A generalized workflow for in silico drug discovery.

This comparative guide provides a foundational understanding of the molecular interactions of this compound with various protein targets. The presented data and methodologies can aid researchers in the rational design of novel therapeutics based on the this compound scaffold. Further in vitro and in vivo studies are essential to validate these in silico findings and to fully elucidate the therapeutic potential of this promising natural compound.

References

Safety Operating Guide

Proper Disposal of Methyl Vanillate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of methyl vanillate, emphasizing safety, environmental responsibility, and regulatory compliance.

This compound, a common laboratory chemical, is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It can also cause skin and serious eye irritation, as well as respiratory irritation[2][3]. Adherence to the disposal protocols outlined below is essential to mitigate these risks.

Immediate Safety and Handling for Disposal

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection[2][3]. All handling should occur in a well-ventilated area or outdoors to avoid inhalation of dust or fumes[2][3]. An emergency eye wash station and safety shower should be readily accessible[3].

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations[1][2].

  • Containment of Spills: In the event of a spill, prevent further leakage if it is safe to do so[1][2]. Cover drains to prevent the chemical from entering waterways.

  • Collection of Waste: For solid this compound, carefully sweep or shovel the material into a suitable and clearly labeled container for disposal, minimizing the generation of dust[3][4]. If dealing with a solution, absorb it with a finely-powdered, liquid-binding material such as diatomite or universal binders[1][2].

  • Containerization: Use suitable, closed containers for the collected waste to await disposal[4]. Ensure containers are tightly sealed and stored in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[3][4].

  • Waste Disposal: Dispose of the container and its contents at an approved waste disposal plant[1][3]. Do not release the substance into the environment[1][4].

Chemical and Physical Properties

A summary of this compound's key properties is provided below to inform safe handling and disposal decisions.

PropertyValue
Physical State Solid[4]
Appearance Light yellow[4]
Melting Point 64 - 67 °C / 147.2 - 152.6 °F[4]
Boiling Point 285 - 287 °C / 545 - 549 °F[4]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication.

Hazard StatementClassification
H302Harmful if swallowed[1]
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[2]
H410Very toxic to aquatic life with long lasting effects[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation spill Spill Occurs? ventilation->spill collect_solid Sweep/Shovel Solid into Container spill->collect_solid Yes (Solid) collect_liquid Absorb Liquid with Inert Material spill->collect_liquid Yes (Liquid) container Seal in Labeled, Closed Container spill->container No collect_solid->container collect_liquid->container storage Store in Cool, Dry, Ventilated Area container->storage disposal_plant Transfer to Approved Waste Disposal Facility storage->disposal_plant end_node End: Compliant Disposal Complete disposal_plant->end_node

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Vanillate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl Vanillate, including detailed operational and disposal plans to support your laboratory's safety protocols.

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Some safety data sheets also indicate that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is essential:

PPE CategorySpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1][2]
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield may be necessary if there is a risk of splashing.[1][2][3]To protect eyes from dust particles and splashes, preventing serious eye irritation.
Skin and Body Protection A laboratory coat or impervious clothing that covers the arms.[1][3][4]To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator for dusts should be worn.[2][3]To prevent inhalation of dust, which may cause respiratory tract irritation.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is crucial for safety and efficiency.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Locate the nearest emergency eyewash station and safety shower before beginning work.[2][3]

  • Keep the container of this compound tightly closed when not in use.[3]

  • Avoid the formation of dust during handling.[3]

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

  • Measure and weigh the compound carefully to avoid generating airborne dust.

  • If any of the compound comes into contact with skin, wash the affected area immediately with plenty of soap and water.

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Should inhalation occur, move the individual to fresh air. If breathing is difficult, seek medical attention.[5]

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable container for disposal.[2][3] Avoid generating dust during this process.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations. It is often recommended to use a licensed professional waste disposal service. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.

  • Empty Containers: Do not reuse empty containers. Dispose of them as hazardous waste in accordance with institutional and regulatory guidelines.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_hazards Key Hazards cluster_safety Key Safety Measures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace safety_ppe Correct PPE prep_ppe->safety_ppe prep_emergency Locate Emergency Equipment (Eyewash, Shower) prep_workspace->prep_emergency safety_ventilation Good Ventilation prep_workspace->safety_ventilation handle_weigh Carefully Weigh/Measure (Avoid Dust Generation) prep_emergency->handle_weigh handle_use Perform Experimental Work handle_weigh->handle_use hazard_skin Skin Irritation handle_weigh->hazard_skin hazard_eye Eye Irritation handle_weigh->hazard_eye hazard_resp Respiratory Irritation handle_weigh->hazard_resp cleanup_decontaminate Decontaminate Work Surface handle_use->cleanup_decontaminate cleanup_dispose_chem Dispose of Waste this compound (Approved Waste Disposal) cleanup_decontaminate->cleanup_dispose_chem cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_dispose_chem->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash

Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Vanillate
Reactant of Route 2
Methyl Vanillate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。